Product packaging for Croscarmellose sodium(Cat. No.:CAS No. 74811-65-7)

Croscarmellose sodium

Katalognummer: B6596132
CAS-Nummer: 74811-65-7
Molekulargewicht: 263.20 g/mol
InChI-Schlüssel: DPXJVFZANSGRMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

A cellulose derivative which is a beta-(1,4)-D-glucopyranose polymer. It is used as a bulk laxative and as an emulsifier and thickener in cosmetics and pharmaceuticals and as a stabilizer for reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16NaO8 B6596132 Croscarmellose sodium CAS No. 74811-65-7

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

InChI

InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXJVFZANSGRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C(C(C(C(C=O)O)O)O)O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder, White solid; Powdered form is hygroscopic; [Merck Index] White or slightly yellowish hygroscopic solid; Nearly odorless; [JECFA] Beige hygroscopic powder; [Sigma-Aldrich MSDS]
Record name SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Carboxymethylcellulose Sodium
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12802
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Yields a viscous colloidal solution with water. Insoluble in ethanol
Record name SODIUM CARBOXY METHYL CELLULOSE, CARBOXY METHYL CELLULOSE, CELLULOSE GUM
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

9004-32-4, 74811-65-7
Record name Carboxymethylcellulose sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellulose, carboxymethyl ether, sodium salt
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cellulose, carboxymethyl ether, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Croscarmellose Sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of Croscarmellose Sodium: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, stands as a prominent superdisintegrant in the pharmaceutical industry. Its ability to facilitate the rapid breakup of solid dosage forms upon contact with aqueous fluids is critical for ensuring timely drug dissolution and subsequent absorption. This technical guide delves into the core mechanisms underpinning the functionality of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its action. The multifaceted mechanism of this compound is primarily attributed to a combination of swelling, wicking, and shape recovery, which work in concert to overcome the cohesive forces within a tablet matrix.

Primary Mechanisms of Action

The efficacy of this compound as a superdisintegrant stems from its unique fibrous structure and hydrophilic nature. Upon contact with water, it rapidly initiates a cascade of events that lead to the disintegration of the tablet.

Swelling

The most widely accepted mechanism of action for this compound is swelling. Due to its cross-linked structure, CCS is insoluble in water but can absorb a significant volume of fluid, reported to be 4 to 8 times its original volume. This rapid hydration and subsequent omni-directional increase in particle size generates a strong disintegrating force within the tablet core. This internal pressure pushes apart the surrounding excipients and the active pharmaceutical ingredient (API), thereby disrupting the tablet's integrity. The degree of swelling is a critical performance attribute and can be influenced by factors such as the source of the cellulose (B213188) and the particle size of the this compound.

Wicking (Capillary Action)

In addition to swelling, this compound exhibits a potent wicking effect, which is the rapid drawing of water into the tablet matrix through capillary action. The fibrous nature of CCS particles creates a network of channels that facilitates the penetration of water deep into the tablet core. This rapid water uptake not only initiates the swelling process but also helps to disrupt the intermolecular bonds between particles within the tablet. The synergistic combination of swelling and wicking is what makes this compound a highly efficient superdisintegrant, even at low concentrations.

Shape Recovery/Deformation

While swelling and wicking are the principal mechanisms, some sources also propose that shape recovery plays a role in the disintegrating action of this compound. During the compression of a tablet, the fibrous particles of CCS are deformed. Upon contact with water, these particles are thought to return to their original shape, contributing to the overall disruptive forces within the tablet.

Quantitative Performance Data

The performance of this compound can be quantified through various parameters. The following tables summarize key quantitative data from cited studies, offering a comparative perspective on its efficacy.

Table 1: Disintegration Time of Tablets with and without this compound

Tablet Matrix BaseThis compound (CCS) Concentration (% w/w)Mean Disintegration Time (seconds)Reference
Microcrystalline Cellulose (MCC)01724
Microcrystalline Cellulose (MCC)1~200 - 300
Mannitol0126.5
Mannitol1< 35
Mannitol5≤ 40

Table 2: Physical and Performance Properties of this compound

ParameterValueReference
Swelling Volume4-8 times its original volume
Swelling Index65 ± 1.7% v/v
Typical Concentration in Tablets0.5 - 5.0% w/w
Diffusion Coefficient739.70 µm²/s

Experimental Protocols

Accurate and reproducible evaluation of superdisintegrant properties is crucial for formulation development. The following are detailed methodologies for key experiments used to characterize the performance of this compound.

Determination of Swelling Index

Objective: To quantify the swelling capacity of this compound upon hydration.

Methodology:

  • A specific weight of this compound powder (e.g., 1 gram) is introduced into a 100 mL graduated cylinder.

  • The initial volume of the powder is recorded.

  • A fixed volume of purified water (e.g., 90 mL) is added to the cylinder.

  • The cylinder is stoppered and inverted several times to ensure thorough mixing.

  • The mixture is allowed to stand for a specified period (e.g., 24 hours) until the powder has completely settled.

  • The final volume of the swollen powder is recorded.

  • The swelling index is calculated as the ratio of the final volume to the initial volume.

USP Disintegration Test for Tablets

Objective: To determine the time required for a tablet to disintegrate in a liquid medium under standardized conditions.

Apparatus: USP Disintegration Apparatus

Methodology:

  • The apparatus consists of a basket-rack assembly containing six open-ended glass tubes with a wire mesh at the bottom.

  • One tablet is placed in each of the six tubes.

  • The basket is immersed in a beaker containing a specified liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2 °C.

  • The basket is raised and lowered in the fluid at a constant frequency of 29-32 cycles per minute.

  • The time taken for the tablets to completely disintegrate, meaning no solid residue remains on the mesh, is recorded as the disintegration time.

Measurement of Water Absorption Ratio

Objective: To determine the amount of water absorbed by a tablet, which is indicative of the wicking and swelling action of the superdisintegrant.

Methodology:

  • A piece of tissue paper is folded twice and placed in a small petri dish containing a known volume of purified water.

  • A pre-weighed tablet (Wb) is carefully placed on the surface of the wet tissue paper.

  • The time required for the tablet to be completely wetted is recorded (wetting time).

  • The wetted tablet is then re-weighed (Wa).

  • The water absorption ratio (R) is calculated using the following formula: R = [(Wa - Wb) / Wb] x 100

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, provide a visual representation of the mechanisms of action and a typical experimental workflow for evaluating this compound.

Mechanism_of_Action cluster_Tablet Tablet Matrix cluster_Process Disintegration Process Tablet Intact Tablet (CCS, API, Excipients) Water Aqueous Fluid (e.g., Gastric Fluid) Hydration Rapid Hydration of CCS Water->Hydration Swelling Particle Swelling Hydration->Swelling Primary Mechanism Wicking Water Wicking Hydration->Wicking Secondary Mechanism Force Generation of Disintegration Force Swelling->Force Wicking->Force Disruption Disruption of Tablet Matrix Force->Disruption Disintegrated Disintegrated Particles Disruption->Disintegrated

Caption: Core mechanisms of this compound action.

Experimental_Workflow cluster_Formulation Formulation & Preparation cluster_Evaluation Performance Evaluation cluster_Analysis Data Analysis & Optimization Formulation Tablet Formulation (with CCS) Compression Direct Compression or Wet Granulation Formulation->Compression Swelling Swelling Index Measurement Compression->Swelling Wicking Water Absorption Ratio & Wetting Time Compression->Wicking Disintegration USP Disintegration Test Compression->Disintegration Data Data Analysis Swelling->Data Wicking->Data Dissolution Drug Dissolution Studies Disintegration->Dissolution Dissolution->Data Optimization Formulation Optimization Data->Optimization

Caption: Experimental workflow for evaluating CCS performance.

Conclusion

This compound's role as a superdisintegrant is fundamentally driven by its ability to rapidly absorb water, leading to significant swelling and efficient wicking. This dual-action mechanism generates substantial internal forces that effectively overcome the binding forces within a tablet, leading to its rapid disintegration. Understanding these core principles and employing standardized experimental protocols for their evaluation are essential for the rational design and optimization of robust solid oral dosage forms. The quantitative data and methodologies presented in this guide provide a solid foundation for formulation scientists to harness the full potential of this compound in accelerating drug release and enhancing bioavailability.

The Synthesis and Manufacturing of Croscarmellose Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Croscarmellose sodium is the sodium salt of a cross-linked, partially O-(carboxymethylated) cellulose (B213188).[1] It is a widely used superdisintegrant in the pharmaceutical industry, approved by the U.S. Food and Drug Administration (FDA) for use in oral solid dosage forms like tablets and capsules.[1][2] Its primary function is to facilitate the rapid disintegration of the dosage form upon contact with moisture in the gastrointestinal tract, which in turn promotes drug dissolution and bioavailability.[1][3] The cross-linking process renders the material insoluble in water but allows it to swell and absorb many times its weight in water, leading to its superior disintegrant properties.[1] Chemically, it is an odorless, tasteless, white or off-white, free-flowing powder.[3][4][5]

Core Synthesis and Manufacturing Process

The industrial production of this compound is a multi-step process that begins with cellulose, a natural polymer typically sourced from wood pulp or cotton fibers.[2][] The process chemically modifies the cellulose backbone to introduce carboxymethyl groups and then cross-links the polymer chains.

The primary manufacturing steps are:

  • Alkalization: Crude cellulose is steeped in a sodium hydroxide (B78521) (NaOH) solution. This treatment activates the cellulose by converting the hydroxyl groups into more reactive alkoxide ions, forming alkali cellulose.[1][2][]

  • Etherification (Carboxymethylation): The activated alkali cellulose is then reacted with sodium monochloroacetate (ClCH₂COONa).[1][3][] This reaction substitutes some of the hydroxyl groups on the cellulose polymer with sodium carboxymethyl groups, forming sodium carboxymethylcellulose (Na-CMC).[2]

  • Cross-Linking: This critical step differentiates this compound from standard Na-CMC. The cross-linking is catalyzed by glycolic acid, which is formed from the slow hydrolysis of excess sodium monochloroacetate under the reaction conditions.[1][] The acidic environment promotes the formation of ester cross-links between the carboxymethyl groups on different polymer chains.[] This internal cross-linking reduces the water solubility of the polymer while preserving its high water absorption and swelling capacity.[1]

  • Purification and Neutralization: After the reaction, the product is purified to remove byproducts such as sodium chloride and sodium glycolate.[] This is typically achieved by washing with an aqueous alcohol solution.[] The pH is adjusted to the required range (typically 5.0-7.0).[5][7]

  • Drying and Milling: The purified this compound is dried to reduce the moisture content to an acceptable level (typically not exceeding 10.0%).[7] The dried product may then be milled to achieve a specific particle size distribution, which improves its flow properties for pharmaceutical manufacturing.[]

Process Visualization

The following diagram illustrates the general manufacturing workflow for this compound.

G Cellulose Cellulose (Wood Pulp / Cotton) Alkalization Alkalization Cellulose->Alkalization NaOH Sodium Hydroxide (NaOH) NaOH->Alkalization SMCA Sodium Monochloroacetate (SMCA) Etherification Etherification & Cross-Linking SMCA->Etherification Alkalization->Etherification Alkali Cellulose Purification Purification (Aqueous Alcohol Wash) Etherification->Purification Crude Product Drying Drying Purification->Drying Purified Product Milling Milling Drying->Milling FinalProduct This compound (Final Product) Milling->FinalProduct

General manufacturing workflow for this compound.

Chemical Synthesis Pathway

The chemical transformation from a cellulose unit to the cross-linked sodium salt is depicted below.

G cluster_0 Step 1: Alkalization cluster_1 Step 2: Etherification cluster_2 Step 3: Cross-Linking Cellulose-OH Cellulose-OH Cellulose-O-Na+ Cellulose-O⁻Na⁺ Cellulose-OH->Cellulose-O-Na+ + NaOH Cellulose-O-Na+2 Cellulose-O⁻Na⁺ Na-CMC Cellulose-O-CH₂COONa Cellulose-O-Na+2->Na-CMC + ClCH₂COONa - NaCl Na-CMC_1 Cellulose-O-CH₂COONa Crosslink Cellulose-O-CH₂-C(=O)-O-CH₂-Cellulose Na-CMC_1->Crosslink Na-CMC_2 Cellulose-O-CH₂COONa Na-CMC_2->Crosslink Glycolic Acid (Catalyst)

Simplified chemical reaction pathway for synthesis.

Alternative Synthesis Protocols

Patents describe alternative methods, often aiming for shorter reaction times and more controlled conditions.[8][9] One such approach involves using organic acid anhydrides as cross-linking agents in the presence of an inorganic acid catalyst.

Experimental Protocol: Synthesis via Anhydride Cross-Linking

This protocol is adapted from patent literature describing a one-step chemical cross-linking method.[8][9][10]

  • Dissolution: Dissolve 40 grams of sodium carboxymethylcellulose (Na-CMC) in 100 grams of an organic solvent (e.g., 1,4-dioxane) with stirring to obtain a homogeneous solution.[8][9]

  • Acidification: Add an inorganic acid catalyst, such as sulfuric acid, to the solution until the reaction system becomes acidic (e.g., pH = 2.0).[8][9] Stir at room temperature for approximately 30 minutes to convert the sodium salt to its free acid form, carboxymethylcellulose (CMC).[8][9]

  • Cross-Linking Reaction: Add 1.5 grams of a cross-linking agent, such as maleic anhydride, to the CMC solution.[8][9] Heat the reaction mixture to 65°C and maintain for 5 hours. The system should be weakly acidic (e.g., pH = 5).[8][9]

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature.[8] Add an alkalized ethanol (B145695) solution (e.g., 0.5 g of NaOH in 100 g of absolute ethanol) to neutralize the product and precipitate the this compound.[8][9]

  • Purification: Filter the resulting solid. Wash the crude product repeatedly with absolute ethanol until the pH of the filtrate is between 6.5 and 7.5.[10]

  • Drying: Dry the purified product at 100-110°C for 4-7 hours to obtain the final this compound powder.[10]

Data from Alternative Synthesis Protocols

The following table summarizes parameters from various experimental embodiments described in patent literature.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Na-CMC Amount 40 g30 g40 g
Solvent 1,4-Dioxane (100 g)Tetrahydrofuran (100 g)Dimethylformamide (100 g)
Catalyst Sulfuric AcidSulfuric AcidHydrochloric Acid
Acidification pH 2.01.02.0
Acidification Time 30 min40 min20 min
Cross-linking Agent Maleic Anhydride (1.5 g)Succinic Anhydride (2.5 g)Maleic Anhydride (2.0 g)
Reaction Temp. 65°C50°C60°C
Reaction Time 5 hours7 hours6 hours
Final pH 5.03.02.5
Swelling Degree -13-
Data adapted from patent CN101967232A.[8][9]

Quality Control and Pharmacopeial Specifications

This compound must adhere to stringent quality control standards defined by pharmacopeias such as the United States Pharmacopeia (USP). Key tests ensure its identity, purity, and performance.

Quality Control Specifications
Test ParameterUSP Acceptance Criteria
pH (1% suspension) 5.0 – 7.0
Loss on Drying NMT 10.0%
Residue on Ignition 14.0% – 28.0% (dried basis)
Water Soluble Material NMT 10.0%
Heavy Metals NMT 10 ppm
Sodium Chloride & Sodium Glycolate NMT 0.5% (sum)
Settling Volume 10.0 – 30.0 mL
Degree of Substitution 0.60 – 0.85 (dried basis)
NMT = Not More Than. Data sourced from USP and other technical datasheets.[5][7][11][12]
Experimental Protocol: Degree of Substitution (USP Method)

The Degree of Substitution (DoS) is a critical quality attribute that measures the average number of carboxymethyl groups per anhydroglucose (B10753087) unit on the cellulose chain. It is the sum of the degree of acid carboxymethyl substitution (A) and the degree of sodium carboxymethyl substitution (S).[11][12]

  • Sample Preparation: Accurately weigh ~1 g of this compound and transfer to a 500-mL glass-stoppered flask.

  • Hydration & Neutralization: Add 300 mL of a 1-in-10 sodium chloride solution, followed by 25.0 mL of 0.1 N sodium hydroxide (NaOH) VS. Stopper the flask and shake intermittently for 5 minutes.[12]

  • Acidification: Add 5 drops of m-cresol (B1676322) purple TS. From a buret, add ~15 mL of 0.1 N hydrochloric acid (HCl) VS. The solution should turn yellow. If it remains violet/purple, add more HCl in 1-mL portions until the yellow color is achieved, shaking after each addition.[11][13]

  • Titration: Titrate the solution with 0.1 N NaOH VS until a violet/purple endpoint is reached.[11][13]

  • Calculation: Calculate the net milliequivalents (M) of base required per gram of the sample. Use this value, along with the percentage of residue on ignition (C), to calculate the degrees of acid (A) and sodium (S) substitution using the formulas specified in the USP.[11][12] The final DoS is the sum of A and S.[11][12]

Workflow for Degree of Substitution Test

G cluster_workflow Degree of Substitution Test Workflow start Weigh 1g Sample step1 Add 300mL NaCl solution + 25mL 0.1N NaOH start->step1 step2 Shake for 5 min step1->step2 step3 Add m-cresol purple indicator step2->step3 step4 Add ~15mL 0.1N HCl (Solution turns yellow) step3->step4 step5 Titrate with 0.1N NaOH until violet endpoint step4->step5 step6 Record volume of NaOH used step5->step6 end Calculate DoS using USP formulas step6->end

Experimental workflow for determining the Degree of Substitution.

References

A Technical Guide to the Cross-Linking of Carboxymethylcellulose for Enhanced Disintegration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-linking of carboxymethylcellulose (CMC), a critical modification to enhance its functionality as a superdisintegrant in pharmaceutical formulations. The process of cross-linking transforms the water-soluble CMC into an insoluble, hydrophilic, and highly absorbent material, significantly improving the disintegration and dissolution of solid dosage forms.

Introduction: From Polymer to Superdisintegrant

Carboxymethylcellulose (CMC) is a cellulose (B213188) ether, an anionic, water-soluble polymer derived from natural cellulose.[1][2] Due to its biocompatibility, biodegradability, and high viscosity, it has found numerous applications in the pharmaceutical, food, and cosmetic industries.[1][2][3] In pharmaceutical tablets, while native CMC can act as a binder, its high solubility limits its effectiveness as a disintegrant. Disintegrants are crucial excipients that promote the breakup of a tablet into smaller particles upon contact with a liquid, thereby facilitating drug dissolution and absorption.

To overcome the limitations of soluble CMC, a cross-linked version, known as croscarmellose sodium, was developed.[4] Cross-linking renders the polymer insoluble in water while retaining its strong hydrophilic nature.[5] This modification allows the polymer to absorb a significant amount of water and swell rapidly, creating internal pressure that breaks the tablet apart. This enhanced performance categorizes cross-linked CMC as a "superdisintegrant," effective at low concentrations (typically 0.5-5%).[4][5]

The Chemistry of Cross-Linking

The fundamental principle behind enhancing CMC's disintegration properties is the introduction of chemical bonds between the polymer chains. This process, known as cross-linking, transforms the linear, soluble polymer into a three-dimensional, insoluble network.

Cross-linking can be achieved through two primary routes:

  • Self-cross-linking: This is typically induced by acidifying an aqueous suspension of sodium carboxymethylcellulose (NaCMC) and applying heat. The acidic environment protonates the carboxylate groups to carboxylic acid groups. Upon heating, these carboxylic acid groups can form ester linkages with the hydroxyl groups on adjacent CMC chains.[3][6]

  • Using Cross-linking Agents: Various chemical agents can be employed to create covalent bonds between CMC chains. These agents typically possess two or more reactive functional groups that can react with the hydroxyl or carboxyl groups of the CMC polymer. Common cross-linking agents include:

    • Polycarboxylic acids (e.g., Citric Acid): At elevated temperatures, citric acid forms a cyclic anhydride, which then reacts with the hydroxyl groups of CMC to form ester bonds.[7][8][9] This method is considered non-toxic and environmentally friendly.[7]

    • Aldehydes (e.g., Glutaraldehyde): Glutaraldehyde can react with the hydroxyl groups of CMC to form acetal (B89532) linkages.[1][10]

    • Epoxides (e.g., Epichlorohydrin, Polyethylene (B3416737) glycol diglycidyl ether - PEGDE): These agents form ether linkages with the hydroxyl groups on the CMC backbone.[2][4][11][12]

    • Divalent/Trivalent Cations (e.g., Ca²⁺, Al³⁺): Ionic cross-linking can occur where metal ions form coordinate bonds with the carboxylate groups of different CMC chains.[13][14]

    • Other agents: N,N-methylenebisacrylamide (MBA) and carbodiimides have also been used.[4][15][16]

The choice of cross-linker and the reaction conditions significantly influence the degree of cross-linking, which in turn dictates the final properties of the material.

cluster_0 CMC Chains CMC_Chain_1 CMC Chain 1 (-OH, -COOH) Crosslinked_CMC Cross-linked CMC Network (Insoluble, Swellable) CMC_Chain_1->Crosslinked_CMC CMC_Chain_2 CMC Chain 2 (-OH, -COOH) CMC_Chain_2->Crosslinked_CMC Crosslinker Cross-linking Agent (e.g., Citric Acid, Glutaraldehyde) Crosslinker->Crosslinked_CMC Forms Covalent Bonds

Caption: Chemical cross-linking of CMC chains.

Impact of Cross-Linking on Physicochemical Properties and Disintegration

The introduction of cross-links dramatically alters the physicochemical properties of CMC, transforming it into a highly effective disintegrant.

  • Solubility and Swelling: The primary effect of cross-linking is a transition from water-soluble to water-insoluble.[5] While insoluble, the polymer network remains highly hydrophilic due to the abundant carboxyl and hydroxyl groups. This allows it to absorb and retain large volumes of water, leading to significant swelling. The degree of swelling is inversely proportional to the cross-linking density; a lower density allows for greater chain relaxation and higher water uptake.

  • Mechanism of Action: The disintegration action of cross-linked CMC is multi-faceted:

    • Swelling: Upon contact with water, the cross-linked particles rapidly absorb water and swell to many times their original volume. This rapid expansion generates a strong internal force that pushes the tablet particles apart, leading to its disintegration.[4]

    • Wicking: The fibrous nature of cross-linked CMC facilitates rapid water uptake into the tablet matrix through capillary action.[5] This swift hydration of the tablet's core ensures that the swelling action is not limited to the surface.

    • Deformation: The swelling forces are sufficient to deform and break the bonds between other excipients and the active pharmaceutical ingredient (API), leading to the complete breakdown of the tablet structure.

The combination of these mechanisms results in rapid and efficient tablet disintegration, which is a prerequisite for fast drug dissolution and subsequent absorption.

Start Tablet in Aqueous Fluid Wicking Rapid Water Uptake (Wicking) Start->Wicking Swelling Particle Swelling Wicking->Swelling Pressure Internal Pressure Generation Swelling->Pressure Disintegration Tablet Disintegration Pressure->Disintegration

Caption: Disintegration mechanism of cross-linked CMC.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of cross-linked CMC. Researchers should optimize these protocols based on the specific cross-linking agent and desired material properties.

  • Preparation of Slurry: Disperse 10 g of sodium carboxymethylcellulose (NaCMC) in 100 mL of an ethanol (B145695)/water mixture (e.g., 80:20 v/v).

  • Acidification: While stirring, slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) to lower the pH of the slurry to approximately 2.5-3.5.[6] This converts the sodium carboxylate groups to carboxylic acid groups.

  • Cross-linking Reaction: Heat the acidified slurry to 60-80°C and maintain this temperature with continuous stirring for 1-4 hours to induce esterification between the carboxylic acid and hydroxyl groups.[3]

  • Neutralization and Washing: Cool the mixture and neutralize it by adding a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution).[17] Wash the resulting cross-linked CMC product repeatedly with ethanol or an ethanol/water mixture to remove unreacted reagents and byproducts.

  • Drying: Dry the purified product in an oven at 70-80°C for 2-3 hours or until a constant weight is achieved.[17]

  • Milling: Mill the dried product to obtain a fine powder.

  • Confirmation of Cross-linking (FTIR Spectroscopy):

    • Acquire Fourier Transform Infrared (FTIR) spectra of both the initial NaCMC and the final cross-linked product.

    • The formation of ester cross-links can be confirmed by the appearance of a new peak or a significant shift in the carbonyl (C=O) stretching band (typically around 1730-1740 cm⁻¹ for the ester) compared to the carboxylate peak in NaCMC (around 1600 cm⁻¹).[9][15]

  • Morphological Analysis (Scanning Electron Microscopy - SEM):

    • Mount a sample of the powdered cross-linked CMC on an SEM stub and coat it with a conductive material (e.g., gold).

    • Examine the sample under the SEM to observe the particle size, shape, and surface morphology. Cross-linked CMC typically exhibits a more porous and fibrous structure compared to its non-cross-linked precursor.[1]

  • Determination of Swelling Index:

    • Accurately weigh a known amount of the dry cross-linked CMC powder (W_d).

    • Place the powder in a graduated cylinder and add a specified volume of purified water or buffer solution.

    • Allow the powder to swell for a set period (e.g., 4 hours), and then record the final volume of the swollen mass (V_s).

    • The swelling index can be expressed as mL/g.

Start NaCMC Powder Synthesis Synthesis (Acidification, Heating) Start->Synthesis Purification Purification (Washing, Drying) Synthesis->Purification Product Cross-linked CMC Powder Purification->Product Characterization Characterization Product->Characterization Performance Tablet Formulation & Disintegration Testing Product->Performance FTIR FTIR (Confirm Cross-linking) Characterization->FTIR SEM SEM (Morphology) Characterization->SEM Swelling Swelling Index (Water Uptake) Characterization->Swelling

Caption: Experimental workflow for synthesis and evaluation.

Quantitative Data Summary

The effectiveness of cross-linked CMC as a disintegrant is demonstrated by quantitative data from various studies. The tables below summarize key performance parameters.

Table 1: Effect of Cross-Linker Concentration on Swelling and Disintegration

Cross-Linker (Citric Acid) Conc. (% w/w)Curing Temperature (°C)Swelling Index (g/g)Drug Loading (mg/g)
1014018.54402.3
2014015.21251.6
3014011.8984.78
Data synthesized from a study on citric acid cross-linked CMC-tamarind gum hydrogels, showing that as cross-linker concentration increases, the network becomes tighter, reducing both swelling and drug loading capacity.[7]

Table 2: Comparative Disintegration Performance

FormulationDisintegrant (5% w/w)Disintegration Time (seconds)Cumulative Drug Release at 30 min (%)
F1Non-cross-linked Sodium CMC> 180< 70%
F2Crospovidone~ 45~ 85%
F3Cross-linked Sodium CMC~ 30> 90%
Data compiled from a study on fast-dissolving tablets, highlighting the superior performance of cross-linked CMC compared to its non-cross-linked counterpart and another common superdisintegrant.[5]

Conclusion and Future Perspectives

Cross-linking is a pivotal modification that transforms carboxymethylcellulose from a simple binder into a high-performance superdisintegrant. By creating an insoluble, three-dimensional network, the resulting this compound exhibits rapid water uptake and substantial swelling, which are the primary mechanisms for efficient tablet disintegration. The use of non-toxic cross-linkers like citric acid is paving the way for more environmentally friendly and biocompatible excipients.

Future research in this area may focus on optimizing the cross-linking process to achieve tailored disintegration profiles for specific drug delivery applications, such as orally disintegrating tablets and fast-release formulations. Further exploration of novel, green cross-linking agents and a deeper understanding of the structure-property relationships will continue to advance the role of cross-linked cellulose derivatives in modern pharmaceutical development.

References

The Effect of pH on the Stability and Performance of Croscarmellose Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the influence of pH on the stability and performance of croscarmellose sodium, a widely used superdisintegrant in the pharmaceutical industry. Understanding this relationship is critical for optimizing formulation design, ensuring product quality, and achieving desired drug delivery profiles.

Introduction to this compound

This compound is the sodium salt of a cross-linked polymer of carboxymethylcellulose (CMC). The cross-linking makes it an insoluble, hydrophilic, and highly absorbent material. Its primary function in tablet and capsule formulations is to facilitate rapid disintegration upon contact with aqueous fluids, thereby promoting drug dissolution and absorption. The mechanism of action is primarily based on its ability to swell rapidly and extensively in the presence of water, which creates a disruptive force within the solid dosage form.

The chemical structure of this compound contains carboxylic acid groups, which are ionizable. The degree of ionization is dependent on the pH of the surrounding medium. This characteristic is central to its performance as a disintegrant, as the ionization state directly influences its swelling capacity and, consequently, its disintegration efficiency. The pKa of the carboxylic acid groups in this compound is approximately 4.3.

The Influence of pH on Performance

The performance of this compound as a superdisintegrant is intrinsically linked to the pH of the gastrointestinal tract or the in vitro dissolution medium. The key performance attributes affected by pH are swelling, disintegration time, and ultimately, drug dissolution.

Swelling and Water Uptake

The primary mechanism of action for this compound is swelling. When the carboxyl groups on the polymer backbone are ionized (in their carboxylate form, -COO⁻), electrostatic repulsion between the charged groups causes the polymer chains to uncoil and expand, allowing for greater water uptake.

  • In Acidic Media (Low pH): At a pH below its pKa (e.g., in the stomach where pH is 1.2-3.0), the carboxylic acid groups are predominantly in their non-ionized form (-COOH). This leads to less repulsion between polymer chains, resulting in reduced swelling and slower water uptake.

  • In Neutral to Alkaline Media (Higher pH): At a pH above its pKa (e.g., in the small intestine where pH is 6.8-7.4), the carboxylic acid groups become ionized to carboxylate anions (-COO⁻). The resulting electrostatic repulsion forces the polymer network to expand, leading to rapid and significant water absorption and swelling. This enhanced swelling in neutral or slightly alkaline conditions leads to faster and more efficient tablet disintegration.

The following diagram illustrates the pH-dependent ionization and swelling mechanism of this compound.

G cluster_low_ph Low pH (e.g., Gastric Fluid) cluster_high_ph High pH (e.g., Intestinal Fluid) cluster_outcome Performance Outcome Low_pH pH < pKa (approx. 4.3) Protonated Carboxylic acid groups are protonated (-COOH) Low_pH->Protonated Reduced_Repulsion Minimal electrostatic repulsion Protonated->Reduced_Repulsion Low_Swelling Reduced water uptake and swelling Reduced_Repulsion->Low_Swelling Slow_Disintegration Slower Disintegration Low_Swelling->Slow_Disintegration High_pH pH > pKa (approx. 4.3) Deionized Carboxylic acid groups are deprotonated (-COO⁻) High_pH->Deionized Increased_Repulsion Strong electrostatic repulsion Deionized->Increased_Repulsion High_Swelling Rapid and extensive water uptake and swelling Increased_Repulsion->High_Swelling Fast_Disintegration Faster Disintegration High_Swelling->Fast_Disintegration

Caption: pH-dependent swelling mechanism of this compound.

Disintegration Time

The disintegration time of a tablet is directly proportional to the rate and extent of the disintegrant's swelling. Consequently, formulations containing this compound exhibit pH-dependent disintegration profiles.

The following table summarizes typical disintegration times observed for tablets formulated with this compound in media of different pH values.

pH of MediumTypical Disintegration TimeRationale
1.2 (Simulated Gastric Fluid) SlowerReduced swelling due to protonation of carboxyl groups.
6.8 (Simulated Intestinal Fluid) FasterEnhanced swelling due to ionization of carboxyl groups.
Drug Dissolution

The rate of drug dissolution is heavily influenced by the disintegration of the dosage form. By creating a larger surface area of the drug particles, rapid disintegration facilitates faster dissolution. Therefore, the pH-dependent performance of this compound can impact drug release, particularly for poorly soluble drugs.

  • For drugs that are intended for release in the intestine, the enhanced performance of this compound at neutral pH is advantageous.

  • For immediate-release formulations, while disintegration may be slower in the stomach, it is generally still sufficient to meet regulatory requirements. However, for certain active pharmaceutical ingredients (APIs), the initial lag in disintegration in acidic media could be a critical formulation challenge.

Effect of pH on Stability

This compound is a chemically stable and inert excipient under normal storage conditions and across the physiological pH range. Its cross-linked structure renders it insoluble in water and resistant to enzymatic degradation in the gastrointestinal tract.

  • Acidic and Alkaline Hydrolysis: While cellulose (B213188) derivatives can undergo hydrolysis under extreme pH and high-temperature conditions, this compound is stable in the typical pH range encountered in pharmaceutical formulations and the human body (pH 1-8).

  • Compatibility: It exhibits excellent compatibility with a wide range of APIs and other excipients. However, as a polyanionic polymer, it has the potential to interact with cationic drugs, which could slightly retard drug release. This interaction is also pH-dependent, being more pronounced at pH values where this compound is ionized.

Experimental Protocols

To evaluate the effect of pH on the performance of this compound, standardized experimental protocols are employed. The following outlines the methodologies for key performance tests.

Tablet Disintegration Test

This test assesses the time it takes for a tablet to break up into smaller particles when immersed in a liquid medium.

  • Apparatus: USP Disintegration Apparatus (Basket-rack assembly).

  • Media:

    • Simulated Gastric Fluid (SGF), pH 1.2 (without enzymes).

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without enzymes).

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Suspend the assembly in a beaker containing the specified medium, maintained at 37 ± 2 °C.

    • Operate the apparatus, moving the basket up and down.

    • Record the time required for the tablets to disintegrate and pass completely through the screen of the basket.

The following diagram shows the experimental workflow for this test.

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Formulate Formulate Tablets with This compound Place_Tablets Place tablets in USP Disintegration Apparatus Formulate->Place_Tablets Prepare_Media Prepare Test Media (e.g., pH 1.2 and pH 6.8) Immerse Immerse in medium at 37°C Prepare_Media->Immerse Place_Tablets->Immerse Operate Operate apparatus Immerse->Operate Observe Observe and record disintegration time Operate->Observe Compare Compare disintegration times at different pH values Observe->Compare

Caption: Workflow for pH-dependent disintegration testing.

Swelling Index Determination

This test quantifies the swelling capacity of this compound in different media.

  • Apparatus: Graduated measuring cylinder, analytical balance.

  • Media: SGF (pH 1.2) and SIF (pH 6.8).

  • Procedure:

    • Weigh a specific amount (e.g., 1.0 g) of this compound.

    • Place the powder into a dry 100 mL graduated cylinder.

    • Record the initial volume of the powder.

    • Add 90 mL of the test medium to the cylinder.

    • Allow the powder to swell for a specified period (e.g., 4 hours or 24 hours).

    • Record the final volume occupied by the swollen polymer.

    • The swelling index is calculated as: (Final Volume - Initial Volume) / Initial Volume.

Conclusion

The performance of this compound as a superdisintegrant is significantly influenced by the pH of the surrounding medium. Its swelling capacity, and therefore its disintegration efficiency, is markedly higher in neutral to alkaline environments compared to acidic conditions. This pH-dependent behavior is a critical consideration for formulation scientists. By understanding these principles and utilizing the experimental protocols outlined in this guide, researchers can effectively harness the properties of this compound to develop robust and reliable solid dosage forms with optimized drug release profiles. While chemically stable across the physiological pH range, its functional performance is a dynamic variable that must be carefully evaluated in the context of the drug product's intended use and site of action.

A Comprehensive Technical Guide to the Regulatory Status of Croscarmellose Sodium in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Croscarmellose Sodium

This compound is a vital excipient in the pharmaceutical industry, renowned for its efficacy as a "superdisintegrant" in oral solid dosage forms.[1][2] It is an internally cross-linked polymer of sodium carboxymethylcellulose (NaCMC).[3][4] This cross-linking process renders the material insoluble in water while allowing it to absorb significant amounts of water and swell, a property critical to its function.[5][6] Unlike its un-cross-linked counterpart, this compound's high swelling capacity and minimal gel formation lead to rapid tablet and capsule disintegration.[7] This ensures that the active pharmaceutical ingredient (API) is quickly released for dissolution and subsequent absorption in the gastrointestinal tract.[5][8]

Primarily used in tablets, capsules, and granules, it is effective at low concentrations, typically between 0.5% and 5.0% w/w.[5][9] Its versatility allows for its incorporation into various manufacturing processes, including direct compression and wet granulation.[9][10]

Global Regulatory Standing

This compound is a well-established excipient with global regulatory acceptance, listed in all major pharmacopoeias.[11] This widespread approval underscores its safety and quality, which are assured through adherence to Good Manufacturing Practices (GMP) by suppliers.[2][12]

Pharmacopoeial Monographs

This compound is included in the United States Pharmacopeia/National Formulary (USP/NF), European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP), signifying its compliance with stringent quality standards.[11][13] These monographs provide detailed specifications for identity, purity, and performance characteristics.[4][14] The Pharmacopeial Discussion Group (PDG) has approved a harmonized standard for this compound, ensuring that the standards are interchangeable across these major regions.[15]

United States FDA Status

In the United States, this compound is recognized by the Food and Drug Administration (FDA) as a safe and effective excipient. It is listed in the FDA's Inactive Ingredients Database (IID) for use in oral capsules and tablets.[9] It is generally recognized as safe (GRAS), reflecting its long history of safe use in pharmaceutical products.[2] The FDA provides guidance on the nonclinical safety data required for excipients, and materials like this compound with extensive histories of use are well-documented.[16]

European and International Acceptance

This compound is widely accepted for use in pharmaceutical products licensed in Europe and the United Kingdom.[9][11] Furthermore, it is approved as a food additive in Europe with the E-number E468 , where it is used as an emulsifier and stabilizer.[4][14] This dual-use status in both food and pharmaceuticals provides an additional layer of safety and regulatory assurance. Its inclusion in numerous pharmacopoeias globally ensures its acceptance for drug formulations intended for international markets.[14]

Mechanism of Action as a Superdisintegrant

The effectiveness of this compound stems from a combination of mechanisms that work synergistically to break apart the tablet matrix.[3][5]

  • Swelling: Upon contact with gastrointestinal fluids, the hydrophilic, cross-linked polymer rapidly absorbs water, causing the particles to swell significantly—up to 4-8 times their original volume.[5][6] This volumetric expansion creates a strong disintegrating force that pushes particles apart, breaking the tablet's cohesive bonds.[3][7]

  • Wicking: The fibrous nature of this compound particles facilitates the rapid uptake of water into the tablet core through capillary action.[3][17] This ensures that water is distributed throughout the tablet matrix, promoting uniform and rapid disintegration.[10]

These combined actions result in fast disintegration, even at low concentrations, which is the hallmark of a superdisintegrant.[3]

cluster_0 Tablet in Aqueous Environment cluster_1 Disintegration Mechanisms cluster_2 Result A Tablet with API, Fillers, and this compound B Water Penetration into Tablet Matrix A->B Contact with Fluid C Wicking Action (Capillary Water Uptake) D Particle Swelling (Volume Expansion) E Disruption of Inter-particle Bonds C->E Distributes water D->E Exerts mechanical force F Tablet Breaks into Granules E->F G API Release and Dissolution F->G

Caption: Mechanism of Action for this compound.

Quantitative Data

Table 1: Pharmacopoeial Specifications Summary

This table outlines the key quality attributes for this compound as specified in the USP/NF and Ph. Eur. monographs.

TestUSP/NF SpecificationPh. Eur. Specification
Appearance White, fibrous, free-flowing powderWhite or greyish-white, hygroscopic powder[4][18]
pH (1% w/v dispersion) 5.0 – 7.0[9][19]5.0 – 7.0[18]
Loss on Drying ≤ 10.0%[4][9]≤ 10.0%[18]
Sulfated Ash 14.0% – 28.0% (on dried basis)[4][20]14.0% – 28.0% (on dried basis)[18]
Degree of Substitution 0.60 – 0.85 (on dried basis)[4][9]0.60 – 0.85[9]
Water Soluble Substances ≤ 10.0%[4]≤ 10.0%[18]
Sodium Chloride & Sodium Glycolate Sum is ≤ 0.5%[4][9]Sum is ≤ 0.5%[18]
Settling Volume 10.0 – 30.0 mL[4][20]Not specified
Microbial Enumeration Total aerobic count ≤ 1000 cfu/g; Molds/yeasts ≤ 100 cfu/g[4][20]TAMC ≤ 10³ CFU/g; TYMC ≤ 10² CFU/g[18]
Table 2: Typical Usage Concentrations in Oral Solid Dosages

The concentration of this compound is optimized based on the formulation and manufacturing process.

Dosage FormManufacturing ProcessTypical Concentration (% w/w)
Tablets Direct Compression2.0%[6][9]
Tablets Wet Granulation3.0%[6][9]
Capsules Disintegrant10.0% – 25.0%[6][9]
General Tablet Use -0.5% – 5.0%[5][9]

Note: In wet granulation, this compound is often added both intra- and extra-granularly to maximize its wicking and swelling capabilities.[6][9]

Key Experimental Protocols

The functionality and quality of this compound are verified through standardized experimental tests.

Tablet Disintegration Test (Based on USP <701>)

This test determines the time required for a solid dosage form to disintegrate into smaller particles under prescribed conditions.[21]

Objective: To assess whether tablets disintegrate within the specified time when placed in a liquid medium.[22]

Apparatus:

  • A basket-rack assembly holding six transparent tubes with a 10-mesh screen at the bottom.[23]

  • A 1000-mL beaker for the immersion fluid.

  • A thermostatic system to maintain the fluid at 37 ± 2°C.[21]

  • A device to raise and lower the basket at a constant frequency of 29-32 cycles per minute.[23]

Methodology:

  • Preparation: Fill the vessel with the specified immersion fluid (e.g., purified water or simulated gastric fluid) and equilibrate the temperature to 37 ± 2°C.[21][23]

  • Procedure: Place one tablet in each of the six tubes of the basket assembly. If specified, add a disk to each tube.[21]

  • Operation: Start the apparatus to vertically move the basket in the immersion fluid.

  • Observation: Observe the tablets continuously. Complete disintegration is defined as the state where any residue, except for insoluble coating fragments, is a soft mass with no firm core.[22]

  • Acceptance Criteria: For most immediate-release tablets, all six units must disintegrate within the time specified in the monograph (often 30 minutes).[23] If 1 or 2 tablets fail, the test is repeated on 12 additional units. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[22][23]

cluster_0 Preparation cluster_1 Execution cluster_2 Evaluation A Equip Disintegration Apparatus (Basket-Rack, Beaker) B Fill Beaker with Immersion Fluid (e.g., Water) A->B C Equilibrate Temperature to 37 ± 2°C B->C D Place 1 Tablet in Each of the 6 Tubes C->D E Operate Apparatus (29-32 cycles/min) D->E F Observe Tablets for Disintegration E->F G Record Time for Complete Disintegration F->G H Compare with USP Acceptance Criteria G->H

Caption: Experimental Workflow for USP <701> Disintegration Test.

Swelling Index Determination

This protocol provides a method to quantify the swelling capacity of this compound.

Objective: To measure the volume expansion of the disintegrant upon hydration.

Apparatus:

  • 100-mL graduated cylinder with a stopper.

  • Balance.

  • Simulated gastric or intestinal fluid (or purified water).

Methodology:

  • Accurately weigh a specified amount of this compound (e.g., 1.5 g).[20]

  • Add the powder in small portions to a 100-mL graduated cylinder containing a known volume of the test medium (e.g., 75 mL).[20]

  • Shake vigorously after each addition to ensure homogeneous distribution.[20]

  • Add additional medium to bring the final volume to 100 mL and shake again.

  • Allow the cylinder to stand undisturbed for a set period (e.g., 4 hours).[20]

  • Record the final volume of the settled, swollen mass. This volume is the settling volume or swelling index.[4][20]

Dissolution Test (Based on USP <711>)

Following disintegration, this test measures the rate and extent of API release into a liquid medium.[24][25]

Objective: To evaluate the amount of active ingredient dissolved from the dosage form over a specified time.[26]

Apparatus:

  • Commonly Apparatus 1 (Basket) or Apparatus 2 (Paddle).[25]

  • A vessel containing a specified dissolution medium, maintained at 37 ± 0.5°C.[26]

  • A motor to rotate the basket or paddle at a specified speed.

Methodology:

  • Place a single tablet or capsule into each vessel.[24]

  • Operate the apparatus at the specified speed.

  • At predetermined time points, withdraw samples of the dissolution medium.[24]

  • Analyze the samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved API.

  • Compare the results against the acceptance criteria outlined in the specific drug monograph.

Regulatory Pathway and Quality Control

The regulatory acceptance of an excipient like this compound is contingent upon a robust system of quality control and documentation.

cluster_0 Excipient Manufacturer cluster_1 Drug Product Developer cluster_2 Regulatory Submission A Raw Material Sourcing (e.g., Wood Pulp) B Manufacture under cGMP A->B C Testing against Pharmacopoeial Monograph B->C D Certificate of Analysis (CoA) Generation C->D F Excipient Qualification (Verify CoA, Perform ID Tests) D->F E Formulation Development E->F G Inclusion in Drug Product Formulation F->G H Submission of New Drug Application (NDA/ANDA) G->H I FDA/EMA Review of Excipient Information H->I J Final Drug Product Approval I->J

Caption: General Regulatory Pathway for Pharmaceutical Excipients.

Conclusion

This compound holds a well-established and robust regulatory status globally, supported by its inclusion in major pharmacopoeias and its long history of safe use in pharmaceutical and food products. Its high efficacy as a superdisintegrant, functioning through the dual mechanisms of swelling and wicking, makes it an indispensable tool for formulators. The standardized testing protocols outlined in pharmacopoeial monographs ensure consistent quality and performance, providing drug development professionals with a reliable excipient to achieve rapid drug release and enhance therapeutic outcomes.

References

Methodological & Application

Application Notes and Protocols for Incorporating Croscarmellose Sodium in Wet Granulation Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively incorporating croscarmellose sodium, a widely used superdisintegrant, in wet granulation formulations. The following sections detail the mechanisms of action, methods of incorporation, and their impact on final tablet properties, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a cross-linked polymer of carboxymethylcellulose sodium.[1] Its cross-linked nature makes it insoluble in water, yet it rapidly swells to 4-8 times its original volume upon contact with aqueous fluids.[2] This property, combined with its fibrous nature that facilitates water wicking, makes it a highly efficient "superdisintegrant" in oral solid dosage forms.[3] It is effective at low concentrations, typically between 0.5% and 5% w/w in tablet formulations.[4] For tablets prepared by wet granulation, a concentration of 3% w/w is commonly used.[1]

Mechanism of Disintegration

The efficacy of this compound as a disintegrant stems from a combination of mechanisms:

  • Swelling: Upon contact with water, this compound swells rapidly and significantly, creating a strong disruptive force within the tablet matrix.[3]

  • Wicking: Its fibrous structure promotes the rapid uptake of water into the tablet core through capillary action, which weakens the intermolecular bonds between excipients and the active pharmaceutical ingredient (API).[3]

  • Deformation and Shape Recovery: The energy stored during tablet compression is released upon contact with water, contributing to the disintegration process.

Methods of Incorporation in Wet Granulation

The method of incorporating this compound into a wet granulation formulation significantly influences the final tablet's disintegration and dissolution characteristics. The three primary methods are:

  • Intragranular Addition: this compound is blended with the API and other excipients before the wet massing stage.

  • Extragranular Addition: this compound is added to the dried granules during the final blending step, prior to compression.

  • Split Addition (Intra- and Extragranular): A portion of the this compound is added intragranularly, and the remaining portion is added extragranularly.

The rationale for split addition is to utilize the dual functionality of the disintegrant. The extragranular portion causes the tablet to break down into granules, while the intragranular portion facilitates the breakdown of these granules into finer particles, thus exposing a greater surface area of the API for dissolution.[2][5] Several studies suggest that a combined or split addition often yields the most rapid disintegration and dissolution.[6][7]

Impact of Incorporation Method on Tablet Properties: Quantitative Data

The following tables summarize quantitative data from various studies, illustrating the effect of the this compound incorporation method on key tablet quality attributes.

Table 1: Effect of this compound Incorporation on Disintegration Time

FormulationDrugTotal CCS (%)Incorporation MethodDisintegration Time (seconds)Reference
F1Bay Leaf Extract4%2% Intra / 2% ExtraNot specified, but longer than F3[8]
F2Bay Leaf Extract5.5%2% Intra / 3.5% ExtraNot specified, but longer than F3[8]
F3Bay Leaf Extract7%2% Intra / 5% ExtraOptimum (not specified)[8]
ODT F1KetoprofenNot specifiedNot specified39.27 ± 3.25[9]
ODT F2 (Crospovidone)KetoprofenNot specifiedNot specified47.67 ± 1.15[9]
ODT F3 (SSG)KetoprofenNot specifiedNot specified40.20 ± 4.16[9]
Atenolol ODT F1Atenolol10%Not specifiedBest physicochemical characteristics[10][11]
Atenolol ODT F2Atenolol20%Not specified-[10][11]

Table 2: Effect of this compound Incorporation on Drug Dissolution

FormulationDrugTotal CCS (%)Incorporation MethodDissolution (% released in 15 min)Reference
ODT F1KetoprofenNot specifiedNot specified88.42 ± 0.69[9]
ODT F2 (Crospovidone)KetoprofenNot specifiedNot specified≥100[9]
ODT F3 (SSG)KetoprofenNot specifiedNot specified84.62 ± 0.93[9]
Atenolol ODT F1Atenolol10%Not specified98.31% in 30 mins[10][11]

Table 3: Effect of this compound Incorporation on Tablet Hardness and Friability

FormulationDrugTotal CCS (%)Incorporation MethodHardness (kg)Friability (%)Reference
F1Bay Leaf Extract4%2% Intra / 2% ExtraSignificantly different from F3Significantly different from F3[8]
F2Bay Leaf Extract5.5%2% Intra / 3.5% ExtraSignificantly different from F3Significantly different from F3[8]
F3Bay Leaf Extract7%2% Intra / 5% ExtraOptimumOptimum[8]
ODT F1KetoprofenNot specifiedNot specified3.50 ± 0.240.68 ± 0.15[9]
ODT F2 (Crospovidone)KetoprofenNot specifiedNot specified3.92 ± 0.280.59 ± 0.29[9]
ODT F3 (SSG)KetoprofenNot specifiedNot specified3.32 ± 0.320.48 ± 0.21[9]

Experimental Protocols

The following are generalized protocols for incorporating this compound in a wet granulation process. These should be adapted based on the specific properties of the API and other excipients.

Protocol for Intragranular Incorporation

intragranular_workflow start Start weighing 1. Weighing: API, Fillers, Binder, This compound start->weighing blending 2. Dry Blending: Mix all powders until uniform weighing->blending granulation 3. Wet Massing: Add granulation fluid to form a damp mass blending->granulation wet_screening 4. Wet Screening: Pass the damp mass through a screen granulation->wet_screening drying 5. Drying: Dry the granules to the target moisture content wet_screening->drying dry_screening 6. Dry Screening: Mill the dried granules to the desired size drying->dry_screening lubrication 7. Lubrication: Add and blend lubricant dry_screening->lubrication compression 8. Compression: Compress into tablets lubrication->compression end End compression->end extragranular_workflow start Start weighing_intra 1. Weighing (Intragranular): API, Fillers, Binder start->weighing_intra blending_intra 2. Dry Blending (Intragranular): Mix powders until uniform weighing_intra->blending_intra granulation 3. Wet Massing: Add granulation fluid blending_intra->granulation wet_screening 4. Wet Screening granulation->wet_screening drying 5. Drying wet_screening->drying dry_screening 6. Dry Screening drying->dry_screening weighing_extra 7. Weighing (Extragranular): This compound, Lubricant dry_screening->weighing_extra final_blending 8. Final Blending: Add extragranular components to dried granules weighing_extra->final_blending compression 9. Compression final_blending->compression end End compression->end logical_relationships api_properties API Properties (e.g., solubility, particle size) incorporation_method Choice of this compound Incorporation Method api_properties->incorporation_method desired_profile Desired Tablet Profile (e.g., rapid disintegration, controlled release) desired_profile->incorporation_method intragranular Intragranular incorporation_method->intragranular extragranular Extragranular incorporation_method->extragranular split_addition Split Addition incorporation_method->split_addition outcome Tablet Performance (Disintegration, Dissolution, Hardness, Friability) intragranular->outcome extragranular->outcome split_addition->outcome

References

Application Notes and Protocols for Utilizing Croscarmellose Sodium in Direct Compression Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective use of croscarmellose sodium as a superdisintegrant in the direct compression (DC) manufacturing of pharmaceutical tablets. Detailed protocols for formulation development and evaluation are included to assist in the efficient production of robust solid dosage forms with rapid disintegration characteristics.

Introduction to this compound

This compound (CCS) is a cross-linked polymer of carboxymethylcellulose sodium.[1][2][3] It is a widely used superdisintegrant in the pharmaceutical industry, known for its high efficiency at low concentrations, typically between 0.5% and 5% w/w.[1] For direct compression formulations, a concentration of 2% w/w is commonly employed.[3] Its effectiveness stems from a dual mechanism of action: rapid swelling and water wicking, which work in tandem to break the tablet apart upon contact with aqueous fluids.[2][4][5]

The primary advantages of using this compound in direct compression include:

  • Rapid Disintegration: Significantly reduces tablet disintegration time, facilitating faster drug dissolution and onset of action.[1][4][6]

  • High Efficiency at Low Concentrations: Effective in small quantities, minimizing the impact on tablet size and other properties.[1]

  • Suitability for Direct Compression: Its fibrous nature contributes to good blend properties and facilitates water ingress even in densely compacted tablets.[7][8]

Mechanism of Action

The disintegration process facilitated by this compound is primarily driven by two synergistic mechanisms: swelling and wicking.[2][4][5]

  • Swelling: Upon contact with water, the hydrophilic this compound particles absorb water and swell in volume. This omnidirectional expansion creates an internal pressure within the tablet matrix, pushing adjacent particles apart and disrupting the cohesive forces that hold the tablet together.[2][4][5]

  • Wicking (Capillary Action): The fibrous structure of this compound creates a network of channels that draw water into the core of the tablet through capillary action.[1] This ensures uniform and rapid hydration throughout the tablet, further promoting its breakup into smaller fragments.[1]

Croscarmellose_Sodium_Mechanism cluster_Tablet Tablet Matrix cluster_Disintegration Disintegration Mechanisms Tablet Tablet in Aqueous Environment Water Water Ingress CCS This compound Particles API_Excipients API & Other Excipients Swelling Swelling of CCS Particles Water->Swelling Wicking Wicking/Capillary Action Water->Wicking Uptake Pressure Internal Pressure Buildup Swelling->Pressure Disruption Disruption of Inter-particulate Bonds Wicking->Disruption Pressure->Disruption Breakup Tablet Breakup into Granules/Particles Disruption->Breakup

Mechanism of this compound Disintegration

Quantitative Data on Performance

The concentration of this compound significantly impacts tablet properties, most notably the disintegration time. The following tables summarize data from studies on mannitol-based and microcrystalline cellulose (B213188) (MCC)-based tablets.

Table 1: Effect of this compound on Mannitol-Based Tablets [4]

This compound Conc. (% w/w)Tablet Hardness (N)Disintegration Time (s)
1%81 - 87< 35
5%Slightly harder than 1% CCS tablets< 10

Table 2: Effect of this compound on MCC-Based Tablets [4]

This compound Conc. (% w/w)Tablet Hardness (N)Disintegration Time (s)
0% (Control)74.9 - 77.51724 (28.7 min)
1%74.9 - 77.5200 - 300
5%Slightly harder than 1% CCS tabletsSignificantly < 200-300

Table 3: Effect of this compound on Atenolol Orodispersible Tablets [9][10]

This compound Conc. (% w/w)Disintegration TimeDissolution (% in 30 min)
0% (Control)-Approx. 49%
10%Fastest among tested concentrations98.31%
20%Slower than 10%-

Experimental Protocols

Direct Compression Tablet Manufacturing Workflow

Direct compression is a streamlined process for tablet manufacturing that involves blending the active pharmaceutical ingredient (API) and excipients, followed by compression.[11][12]

Direct_Compression_Workflow cluster_Formulation Formulation & Blending cluster_Manufacturing Manufacturing & QC Dispensing 1. Dispensing of API & Excipients Sieving 2. Sieving Dispensing->Sieving Blending1 3. Pre-lubrication Blending (API, Filler, CCS) Sieving->Blending1 Blending2 4. Lubrication Blending Blending1->Blending2 Compression 5. Tablet Compression Blending2->Compression QC 6. In-Process Quality Control Compression->QC Packaging 7. Packaging QC->Packaging

Direct Compression Manufacturing Workflow
Protocol for Formulation of a Direct Compression Tablet

This protocol outlines the steps for preparing a batch of tablets using this compound as a superdisintegrant.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Diluent/Filler (e.g., Microcrystalline Cellulose, Mannitol)[13]

  • This compound (2% w/w)

  • Lubricant (e.g., Magnesium Stearate, 0.5-1% w/w)

  • Glidant (e.g., Colloidal Silicon Dioxide, 0.25-0.5% w/w)

Equipment:

  • Weighing balance

  • Sieves (e.g., #40 and #60 mesh)

  • Blender (e.g., V-blender, bin blender)

  • Rotary tablet press

  • Tablet hardness tester

  • Friability tester

  • Disintegration tester

  • Dissolution apparatus

Procedure:

  • Dispensing: Accurately weigh all the required ingredients as per the batch formula.

  • Sieving: Pass the API, diluent, and this compound through a #40 mesh sieve to ensure de-agglomeration and uniform particle size. Sieve the lubricant and glidant through a #60 mesh sieve.

  • Pre-lubrication Blending: Transfer the sieved API, diluent, and this compound into a suitable blender. Blend for 10-15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the sieved glidant to the blender and blend for an additional 3-5 minutes. Following this, add the sieved lubricant and blend for a final 2-3 minutes. Avoid over-blending at this stage as it can negatively impact tablet hardness and dissolution.[14]

  • Compression: Set up the rotary tablet press with the appropriate tooling. Compress the final blend into tablets of the target weight, hardness, and thickness.[14]

Protocols for Tablet Evaluation

4.3.1. Hardness Test

  • Objective: To measure the breaking force of the tablets.

  • Apparatus: Tablet hardness tester.

  • Procedure:

    • Place a single tablet diametrically between the jaws of the tester.

    • Activate the tester to apply force until the tablet fractures.

    • Record the force required to break the tablet in Newtons (N) or kiloponds (kp).

    • Repeat the test for a representative sample of tablets (e.g., n=10) and calculate the average hardness.[15]

4.3.2. Friability Test

  • Objective: To assess the ability of the tablet to withstand abrasion during handling, packaging, and shipping.

  • Apparatus: Friability tester (Roche Friabilator).

  • Procedure:

    • Take a sample of tablets (usually a number that weighs close to 6.5 g) and accurately weigh them (W_initial).

    • Place the tablets in the friabilator drum.

    • Rotate the drum at 25 rpm for 4 minutes (100 rotations).

    • Remove the tablets, carefully de-dust them, and re-weigh them (W_final).

    • Calculate the percentage friability using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100. A friability of less than 1% is generally considered acceptable.[15]

4.3.3. Disintegration Time Test

  • Objective: To determine the time it takes for a tablet to break up into smaller particles under specified conditions.

  • Apparatus: USP Disintegration Apparatus.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket-rack assembly.

    • Immerse the basket in the specified medium (e.g., distilled water) maintained at 37 ± 2 °C.[15]

    • Operate the apparatus, moving the basket up and down.

    • Record the time required for all six tablets to completely disintegrate, meaning no residue remains on the screen of the apparatus.[4][16]

4.3.4. In-Vitro Dissolution Test

  • Objective: To measure the rate and extent of drug release from the tablet.

  • Apparatus: USP Dissolution Apparatus (e.g., Apparatus 2 - Paddle).

  • Procedure:

    • Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 5.8) and maintain it at 37 ± 0.5 °C.[15]

    • Place one tablet in each dissolution vessel.

    • Operate the apparatus at a specified paddle speed (e.g., 50 rpm).[15]

    • Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45 minutes).

    • Analyze the samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released at each time point.

Conclusion

This compound is a highly effective superdisintegrant for direct compression tablet manufacturing. Its dual mechanism of action ensures rapid tablet disintegration, which is crucial for immediate-release dosage forms. By following the outlined protocols and considering the quantitative data presented, researchers and drug development professionals can successfully formulate and manufacture robust tablets with optimized disintegration and dissolution profiles.

References

Application Notes and Protocols for the Formulation of Orally Disintegrating Tablets (ODTs) with Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orally disintegrating tablets (ODTs) have emerged as a patient-centric dosage form, offering convenience for pediatric, geriatric, and dysphagic populations by rapidly disintegrating in the oral cavity without the need for water. The success of an ODT formulation hinges on the selection of appropriate excipients, particularly superdisintegrants, which facilitate rapid tablet breakup. Croscarmellose sodium, a cross-linked polymer of carboxymethylcellulose, is a widely utilized superdisintegrant in ODT formulations due to its high efficiency at low concentrations.

These application notes provide a comprehensive guide to utilizing this compound in the development of ODTs. This document outlines the material's mechanism of action, formulation considerations, and detailed experimental protocols for tablet preparation and evaluation.

Mechanism of Action of this compound

This compound employs a dual mechanism to achieve rapid disintegration of tablets. Its effectiveness stems from its ability to rapidly absorb water and swell, creating internal pressure that breaks the tablet matrix apart.

The primary mechanisms are:

  • Swelling: Upon contact with saliva, this compound rapidly swells to 4-8 times its original volume.[1] This swelling action exerts a disruptive force within the tablet, leading to its rapid disintegration.

  • Wicking (Capillary Action): The fibrous nature of this compound facilitates the rapid uptake of water into the tablet core through capillary action.[2][3] This ensures uniform and swift wetting of the tablet matrix, complementing the swelling mechanism to accelerate disintegration.

Croscarmellose_Sodium_Mechanism cluster_Tablet ODT Matrix cluster_Disintegration Disintegration Process Tablet Tablet with This compound Particles Drug and Excipient Particles CCS Croscarmellose Sodium Fibers Saliva Saliva (Water) Swelling Swelling of CCS Fibers Saliva->Swelling Contact Wicking Wicking Action (Capillary Effect) Saliva->Wicking Contact Disruption Tablet Matrix Disruption Swelling->Disruption Exerts Force Wicking->Disruption Facilitates Wetting Disintegrated Disintegrated Particles Disruption->Disintegrated Results in

Mechanism of this compound in ODTs.

Formulation and Performance Data

The concentration of this compound is a critical parameter that influences the physicochemical properties of ODTs, including disintegration time, hardness, and friability. Typically, it is effective at concentrations ranging from 1% to 5% w/w, though higher concentrations up to 30% have been explored.[3][4]

Formulation ParameterThis compound Concentration (% w/w)Disintegration Time (seconds)Hardness ( kg/cm ² or kp)Friability (%)Drug ReleaseReference
Atenolol ODT 10Best physicochemical characteristicsMet standards< 198.31% in 30 min[2]
Atenolol ODT 20Longer than 10%Met standards< 1-[2]
Acetosal ODT 1.232 (Optimized with SSG)40.573.70 kg0.66895.14%[1][5]
Ketoprofen ODT Not specified39.27 - 47.67-< 1Slower than Crospovidone[6]
Ondansetron ODT 20, 25, 30Slower than Crospovidone and SSGWithin acceptable range< 1> 80% in 10 min[4]
Piroxicam Nanoparticles ODT up to 10Faster than Crospovidone-Better than CrospovidoneBetter than Crospovidone[7][8]
Prochlorperazine Maleate ODT 5 (in combination with 3% Crospovidone)122.5 - 2.6 kg/cm ²< 1t50% = 7.0 min[9]
Furosemide ODT 535 - 50Acceptable< 192.70%[10][11]

Experimental Protocols

I. Formulation of ODTs by Direct Compression

The direct compression method is a cost-effective and straightforward technique for manufacturing ODTs.

Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Diluent/Filler (e.g., Mannitol, Microcrystalline Cellulose)

  • Sweetener (e.g., Aspartame, Sucralose)

  • Flavoring Agent

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • V-blender or Turbula mixer

  • Tablet compression machine (single punch or rotary)

Protocol:

  • Sifting: Sift the API and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 or #60) to ensure particle size uniformity and remove aggregates.

  • Blending:

    • Geometrically mix the API with the diluent in a V-blender for 10-15 minutes to ensure homogenous distribution.

    • Add the this compound, sweetener, and flavoring agent to the blend and mix for another 10-15 minutes.

  • Lubrication: Add the sifted lubricant and glidant to the powder blend and mix for a short duration (2-5 minutes). Over-mixing should be avoided as it can negatively impact tablet hardness and disintegration time.

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve desired tablet hardness and friability while maintaining a rapid disintegration time.

ODT_Formulation_Workflow start Start sifting Sifting of API and Excipients start->sifting blending Blending of API and Excipients sifting->blending lubrication Addition and Blending of Lubricant/Glidant blending->lubrication compression Tablet Compression lubrication->compression evaluation Tablet Evaluation compression->evaluation end End evaluation->end

Workflow for ODT Formulation by Direct Compression.
II. Evaluation of ODTs

A. Pre-Compression Parameters:

  • Angle of Repose: Determine the flow properties of the powder blend using the fixed funnel method. An angle of repose between 25° and 30° indicates excellent flowability.

  • Bulk Density and Tapped Density: Measure the bulk and tapped densities of the blend to calculate the Carr's Index and Hausner Ratio, which are indicators of flowability and compressibility.

    • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

    • Hausner Ratio = Tapped Density / Bulk Density

B. Post-Compression Parameters:

  • Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual tablet weights should not deviate from the average by more than the pharmacopoeial limits.

  • Hardness (Crushing Strength): Measure the force required to break a tablet using a hardness tester. A hardness of 3-5 kg/cm ² is generally considered acceptable for ODTs.

  • Friability: Subject a known weight of tablets (usually 6.5 g) to tumbling in a friabilator for a set number of rotations (e.g., 100). The percentage of weight loss should be less than 1%.

  • Wetting Time: Place a tablet in a petri dish containing a piece of tissue paper folded twice and soaked with 6 mL of purified water. The time taken for the tablet to be completely wetted is recorded.

  • In Vitro Disintegration Time:

    • Use a USP disintegration apparatus with 900 mL of purified water or simulated salivary fluid (pH 6.8) maintained at 37 ± 0.5°C.

    • Place one tablet in each of the six tubes of the basket.

    • The time taken for all tablets to completely disintegrate and pass through the mesh is recorded. For ODTs, the disintegration time should ideally be less than 60 seconds.

  • In Vitro Dissolution Study:

    • Use a USP dissolution apparatus (Apparatus 2 - Paddle) with a suitable dissolution medium (e.g., 900 mL of pH 6.8 phosphate (B84403) buffer) at 37 ± 0.5°C and a paddle speed of 50 rpm.

    • Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 2, 5, 10, 15, 30 minutes).

    • Analyze the drug content in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • A rapid drug release profile, with more than 85% of the drug released within 30 minutes, is desirable for ODTs.[2]

Conclusion

This compound is a highly effective superdisintegrant for the formulation of orally disintegrating tablets. Its dual mechanism of swelling and wicking ensures rapid tablet disintegration, leading to faster drug release and potentially improved bioavailability. By carefully selecting the concentration of this compound and optimizing the formulation and manufacturing process, researchers and drug developers can successfully formulate robust and patient-compliant ODTs. The protocols and data presented in these application notes serve as a valuable resource for the development and evaluation of ODTs containing this compound.

References

Application Notes and Protocols for Determining the Optimal Concentration of Croscarmellose Sodium in a Tablet Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Croscarmellose sodium is an internally cross-linked polymer of sodium carboxymethylcellulose (NaCMC) widely recognized as a "superdisintegrant" in the pharmaceutical industry.[1][2] Its primary function in tablet and capsule formulations is to facilitate their rapid breakdown into smaller particles upon contact with gastrointestinal fluids, a critical step for drug dissolution and subsequent absorption.[1][3] The effectiveness of this compound stems from its dual mechanism of action: it rapidly absorbs water, leading to significant swelling, and employs a "wicking" action that draws fluid into the tablet's core.[4][5] This combined effect generates a strong disintegrating force, breaking the tablet matrix apart.[3][5]

Optimizing the concentration of this compound is a critical step in formulation development. While it is effective at low concentrations, typically between 0.5% and 5.0% w/w for immediate-release tablets, the ideal amount is highly dependent on the specific formulation characteristics.[4][5] An insufficient concentration may lead to slow disintegration, hindering drug release, while an excessive amount can sometimes form a viscous gel layer that impedes disintegration or negatively impact tablet hardness and friability.[4][6] This document provides detailed application notes and experimental protocols for researchers and formulation scientists to systematically determine the optimal concentration of this compound for a given tablet formulation.

Mechanism of Action

The efficacy of this compound is attributed to its ability to rapidly swell and wick fluid into the tablet matrix. The cross-linking of the polymer chains makes it insoluble in water but allows it to absorb many times its weight in water, leading to significant volumetric expansion.[1] This swelling action exerts mechanical pressure within the tablet, disrupting the bonds between excipients and the active pharmaceutical ingredient (API).

A Tablet in Aqueous Environment B Water Uptake by this compound A->B C Swelling B->C D Wicking (Capillary Action) B->D E Generation of Internal Disruptive Force C->E D->E F Tablet Matrix Breakdown E->F G Rapid Disintegration F->G

Caption: Mechanism of action for this compound as a superdisintegrant.

Application Notes

The performance of this compound can be influenced by several factors, including the properties of other excipients in the formulation and the manufacturing process parameters.

  • Formulation Composition: The nature of fillers and binders significantly impacts disintegrant efficiency. Water-soluble fillers (e.g., mannitol) and insoluble fillers (e.g., microcrystalline cellulose, MCC) create different tablet matrices, affecting water penetration and disintegration times.[4] For instance, in an MCC-based tablet, increasing this compound from 1% to 5% can decrease disintegration time by over 90%.[4]

  • Manufacturing Process: The method of tablet manufacturing, such as direct compression or wet granulation, influences the distribution and performance of the disintegrant. The point of incorporation (intragranularly, extragranularly, or both) is also a critical factor, with some studies suggesting that intragranular incorporation leads to faster dissolution.[7][8]

  • Compression Force: Higher compression forces can lead to harder tablets with lower porosity.[5] This reduced porosity can slow the ingress of water, potentially increasing disintegration time. Therefore, a balance must be struck between achieving adequate tablet hardness and ensuring rapid disintegration.[2][5]

  • Concentration Effects: Increasing the concentration of this compound generally leads to a faster disintegration time and an increased drug dissolution rate.[7][9] However, beyond a certain point, this effect may plateau or even reverse. In a study with orodispersible atenolol (B1665814) tablets, increasing the concentration from 10% to 20% resulted in a longer disintegration time, possibly due to the formation of a viscous barrier on the tablet surface that inhibited water penetration.[6]

Data Presentation

The following tables summarize the typical effects of varying this compound concentrations on key tablet quality attributes. The data is compiled from various studies and is intended to be illustrative.

Table 1: Effect of this compound Concentration on Tablet Disintegration Time

Formulation BaseThis compound (% w/w)Disintegration Time (seconds)Reference
Mannitol-based0%126.5[4]
1%< 35[4]
5%≤ 40[4]
Microcrystalline Cellulose (MCC)-based0%1724[4]
1%200 - 300[4]
5%< 10[4]
Atenolol Orodispersible Tablet0%> 180[6][10]
10%< 60[6][10]
20%> 60[6]

Table 2: Effect of this compound Concentration on Tablet Hardness and Friability

Formulation BaseThis compound (% w/w)Hardness (N)Friability (%)Reference
Mannitol-based1%81 - 87Not Reported[4]
5%Slightly HarderNot Reported[4]
MCC-based1%75 - 78Not Reported[4]
5%Slightly HarderNot Reported[4]
Acetosal Orodispersible TabletOptimized (1.232%)36.3 N (3.70 kg)0.668[11]

Note: A common acceptance criterion for friability is a weight loss of not more than 1.0%.[12][13]

Table 3: Effect of this compound Concentration on Drug Dissolution

Drug/FormulationThis compound (% w/w)% Drug Dissolved (at 30 min)Reference
Atenolol Orodispersible Tablet0%~49%[6][10]
10%98.31%[6][10]
Ranitidine Dispersible Tablet2% (Direct Compression)Increased with concentration[7]
10% (Wet Granulation)Increased with concentration[7]
Acetosal Orodispersible TabletOptimized (1.232%)95.14%[11]

Experimental Protocols & Optimization Workflow

To determine the optimal concentration, a systematic approach is required where different levels of this compound are evaluated.

A Define Formulation Goals (e.g., Disintegration Time < 3 min) B Select CCS Concentrations for Study (e.g., 1%, 3%, 5% w/w) A->B C Prepare Tablet Blends B->C D Manufacture Tablets (e.g., Direct Compression) C->D E Perform Quality Control Tests D->E F Hardness Test E->F G Friability Test E->G H Disintegration Test E->H I Dissolution Test E->I J Analyze and Compare Data F->J G->J H->J I->J K Select Optimal Concentration (Meets all Specifications) J->K

Caption: Experimental workflow for optimizing this compound concentration.
Protocol 1: Tablet Disintegration Test (Adapted from USP <701>)

This test determines the time required for a tablet to break into particles under standardized conditions.[14]

  • Apparatus: USP Disintegration Apparatus, consisting of a basket-rack assembly, a 1000-mL beaker, a thermostatic system to maintain 37 ± 2°C, and a device to raise and lower the basket.[15][16]

  • Procedure:

    • Fill the beaker with the specified immersion fluid (typically purified water or 0.1 N HCl) and equilibrate the temperature to 37 ± 2°C.[14][17]

    • Place one tablet in each of the six tubes of the basket-rack assembly.[17]

    • If specified, add a disk to each tube.

    • Immerse the basket in the fluid and start the apparatus, which will raise and lower the basket at a constant frequency of 29-32 cycles per minute.[17]

    • Observe the tablets continuously. Disintegration is complete when no residue of the tablet, other than fragments of insoluble coating, remains on the screen.[15]

  • Acceptance Criteria: For most immediate-release tablets, all six units must disintegrate within the time specified in the monograph, often 30 minutes.[16][18] If 1 or 2 tablets fail, the test is repeated on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.[15]

Protocol 2: Tablet Hardness (Breaking Force) Test

This test measures the mechanical strength of the tablet, or the force required to cause it to fracture.[19]

  • Apparatus: A calibrated tablet hardness tester.

  • Procedure:

    • Ensure the tester is clean and calibrated.[20]

    • Place a single tablet in the sample holder, ensuring consistent orientation (e.g., diametrically for a round tablet).[19][20]

    • Start the test. The apparatus will apply a compressive force to the tablet.

    • Record the force (in Newtons or kiloponds) at which the tablet breaks.[19]

    • Repeat the test for a representative sample of tablets (typically 10) from the batch.

  • Data Interpretation: Calculate the mean and standard deviation of the breaking force. A typical range for oral tablets is 4 to 10 kg (approximately 39 to 98 N).[13]

Protocol 3: Tablet Friability Test (Adapted from USP <1216>)

This test assesses the ability of uncoated tablets to withstand abrasion during packaging, handling, and shipping.[13]

  • Apparatus: A friabilator, consisting of a rotating drum with a curved baffle.[12]

  • Procedure:

    • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets weighing more than 650 mg, use 10 whole tablets.[12]

    • Carefully de-dust the tablets and accurately weigh the sample (Initial Weight, W₀).

    • Place the tablets in the friabilator drum.

    • Rotate the drum 100 times at 25 ±1 rpm.[12]

    • Remove the tablets, carefully de-dust them again, and re-weigh the intact tablets (Final Weight, W).

  • Calculation & Acceptance Criteria:

    • Calculate the percentage weight loss: % Friability = [(W₀ - W) / W₀] x 100.

    • A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[12]

Protocol 4: Drug Dissolution Test (Adapted from USP <711>)

This test measures the rate and extent of drug release from the tablet, which is critical for predicting in vivo performance.[21][22]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method) is commonly used for tablets.[23]

  • Medium: 900 mL of a specified dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid, or a pH 6.8 phosphate (B84403) buffer to simulate intestinal fluid), maintained at 37 ± 0.5°C.[21][22]

  • Procedure:

    • Deaerate the dissolution medium and place it into the vessels. Equilibrate to 37 ± 0.5°C.

    • Set the paddle rotation speed, typically 50 or 75 rpm.[21]

    • Place one tablet in each vessel.

    • Withdraw samples of the medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).[23] Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

    • Filter the samples promptly.

    • Analyze the samples for drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: Specifications are product-specific but often require a certain percentage of the drug (e.g., not less than 80% or Q=75%) to be dissolved within a specified time (e.g., 45 minutes).[24]

Logical Framework for Optimization

The selection of the optimal concentration is a balancing act. The goal is to use the minimum amount of this compound required to achieve rapid disintegration and dissolution without compromising the tablet's mechanical integrity (hardness and friability).

rect_node rect_node start Start with Lowest CCS Conc. (e.g., 1%) dt_check Disintegration Time (DT) < Target? start->dt_check diss_check Dissolution Rate Acceptable? dt_check->diss_check Yes increase_ccs Increase CCS Conc. dt_check->increase_ccs No hf_check Hardness/Friability Acceptable? diss_check->hf_check Yes diss_check->increase_ccs No adjust_process Adjust Process (e.g., Compression Force) hf_check->adjust_process No optimal Concentration is Optimal hf_check->optimal Yes increase_ccs->dt_check adjust_process->hf_check fail Re-evaluate Formulation (e.g., Binders, Fillers) adjust_process->fail If no improvement

Caption: Logical decision-making process for optimizing disintegrant concentration.

By following these protocols and applying this logical framework, researchers can efficiently and effectively determine the optimal concentration of this compound, ensuring the development of a robust tablet formulation with the desired performance characteristics.

References

Application Notes and Protocols: Enhancing Poorly Soluble Drug Formulations with Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose sodium, is a highly effective superdisintegrant used in the pharmaceutical industry to improve the dissolution of poorly soluble drugs, which are often classified under the Biopharmaceutical Classification System (BCS) as Class II.[1][2] Its primary mechanism of action involves rapid water uptake, followed by significant swelling and wicking action, which leads to the swift disintegration of the tablet or capsule, thereby increasing the surface area of the drug available for dissolution.[3][4] This application note provides detailed protocols and compiled data to guide the formulation development of poorly soluble drugs using this compound.

Mechanism of Action

This compound's efficacy as a superdisintegrant stems from its ability to rapidly absorb fluid, swell, and create a disruptive force within the solid dosage form. This multi-faceted mechanism ensures rapid disintegration and subsequent drug release.[3]

A Tablet in Aqueous Environment B Rapid Water Uptake by this compound A->B C Swelling & Wicking Action B->C D Internal Pressure Buildup C->D E Tablet Disintegration D->E F Increased Drug Surface Area E->F G Enhanced Dissolution of Poorly Soluble Drug F->G

Figure 1: Mechanism of Action of this compound.

Data on Dissolution Enhancement

The inclusion of this compound in formulations of poorly soluble drugs has been demonstrated to significantly enhance their dissolution profiles. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on the Dissolution of Carvedilol Tablets

FormulationSuperdisintegrantConcentration (% w/w)Cumulative Drug Release (%) after 30 mins
F1This compound2.597
F6This compound4.033
F7This compound5.099.8[5]
F6 (Immediate Release)This compound7.5>90[6]
ControlNone0<80 (in 2 hours)

Carvedilol is a BCS Class II drug with low solubility and is used here as a model poorly soluble drug.[6]

Table 2: Comparative Dissolution of Nimodipine Fast Dissolving Tablets with Different Superdisintegrants

Formulation CodeSuperdisintegrantConcentration (% w/w)Disintegration Time (seconds)Cumulative Drug Release (%) after 30 mins
F1-F3Sodium Starch Glycolate2, 4, 620-2870.47 - 85.21
F4-F6This compound2, 4, 613-2282.15 - 94.63
F7-F9Crospovidone2, 4, 611-1990.28 - 99.90[7]

Nimodipine is a calcium channel blocker with poor water solubility.[7][8]

Table 3: Dissolution of Carbamazepine Tablets with this compound

FormulationSuperdisintegrantConcentration (% w/w)Cumulative Drug Release (%) after 25 mins
F8Guar Gum + this compoundNot Specified96.82[4]
F12 (with Chitosan)ChitosanNot SpecifiedIncreased dissolution profile
-This compoundNot SpecifiedFaster release than control[3]

Carbamazepine is an anticonvulsant drug with very low solubility in biological fluids.[3]

Experimental Protocols

Detailed methodologies for incorporating this compound into formulations for poorly soluble drugs are provided below. These protocols are generalized and may require optimization for specific drug products.

Protocol 1: Wet Granulation for a Poorly Soluble Drug

This method is suitable for drugs that are stable to moisture and heat. It improves the flowability and compressibility of the powder blend.[9][10]

cluster_0 Intra-granular Phase cluster_1 Extra-granular Phase & Compression A Step 1: Weighing & Sifting - Poorly Soluble Drug - Diluent (e.g., Lactose) - this compound (Part 1) B Step 2: Dry Mixing - Blend for 10-15 mins in a planetary mixer. A->B C Step 3: Granulation - Prepare binder solution (e.g., PVP in alcohol). - Add binder solution to the powder blend to form a damp mass. B->C D Step 4: Wet Milling - Pass the damp mass through a suitable mesh (e.g., 12 mesh). C->D E Step 5: Drying - Dry the granules at 50-60°C until desired moisture content is reached. D->E F Step 6: Dry Milling - Pass the dried granules through a smaller mesh (e.g., 16 mesh). E->F G Step 7: Blending - Add sifted this compound (Part 2) and lubricant (e.g., Magnesium Stearate) to the dried granules. - Blend for 5 mins. F->G H Step 8: Compression - Compress the final blend into tablets using a rotary tablet press. G->H

Figure 2: Workflow for Wet Granulation.

Materials:

  • Poorly Soluble Drug (e.g., Carvedilol)

  • Diluent (e.g., Lactose)

  • This compound

  • Binder (e.g., Polyvinylpyrrolidone (PVP) K30)

  • Lubricant (e.g., Magnesium Stearate)

  • Purified Water/Alcohol

Procedure:

  • Weighing and Sifting: Weigh the required quantities of the poorly soluble drug, diluent, and a portion of the this compound (intragranular part). Sift all ingredients through a 40 or 60 mesh sieve.[10]

  • Dry Mixing: Transfer the sifted materials to a suitable mixer (e.g., planetary mixer) and blend for 10-15 minutes to ensure uniformity.

  • Granulation: Prepare a binder solution by dissolving PVP K30 in purified water or alcohol. Slowly add the binder solution to the powder blend while mixing until a damp mass of suitable consistency is formed.

  • Wet Milling: Pass the damp mass through a 12 mesh sieve to form granules.

  • Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (typically < 2%).

  • Dry Milling: Sift the dried granules through a 16 mesh sieve to obtain uniform granule size.

  • Blending: Add the remaining portion of this compound (extragranular part) and the sifted lubricant to the dried granules. Blend for a final 5 minutes.

  • Compression: Compress the final blend into tablets of the desired weight and hardness using a rotary tablet press.

Protocol 2: Direct Compression for a Poorly Soluble Drug

This method is simpler and more cost-effective than wet granulation and is suitable for drugs that have good flowability and compressibility or when formulated with excipients that impart these properties.[11][12]

A Step 1: Weighing & Sifting - Poorly Soluble Drug - Diluent (e.g., Microcrystalline Cellulose) - this compound - Glidant (e.g., Colloidal Silicon Dioxide) B Step 2: Blending (Premix) - Blend the drug, diluent, this compound, and glidant in a blender for 15-20 mins. A->B C Step 3: Lubrication - Add sifted lubricant (e.g., Magnesium Stearate) to the premix. B->C D Step 4: Final Blending - Blend for an additional 3-5 mins. C->D E Step 5: Compression - Compress the final blend into tablets. D->E

Figure 3: Workflow for Direct Compression.

Materials:

  • Poorly Soluble Drug (e.g., Nimodipine)

  • Directly Compressible Diluent (e.g., Microcrystalline Cellulose)

  • This compound

  • Glidant (e.g., Colloidal Silicon Dioxide)

  • Lubricant (e.g., Magnesium Stearate)

Procedure:

  • Weighing and Sifting: Weigh the required quantities of the poorly soluble drug, diluent, this compound, and glidant. Sift all ingredients through a 40 mesh sieve.

  • Blending (Premix): Add the sifted ingredients, except the lubricant, to a suitable blender (e.g., V-blender) and mix for 15-20 minutes.

  • Lubrication: Sift the lubricant through a 60 mesh sieve and add it to the powder blend.

  • Final Blending: Blend for an additional 3-5 minutes. Avoid over-mixing, as it can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Protocol 3: In-Vitro Dissolution Testing

This protocol outlines a standard procedure for evaluating the dissolution of tablets containing a poorly soluble drug and this compound.

A Step 1: Apparatus Setup - USP Apparatus II (Paddle) - Set temperature to 37 ± 0.5°C - Set paddle speed to 50 or 75 RPM B Step 2: Medium Preparation - Prepare 900 mL of appropriate dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer). De-aerate the medium. A->B C Step 3: Sample Introduction - Place one tablet in each dissolution vessel. B->C D Step 4: Sampling - Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, 60 mins). C->D E Step 5: Sample Analysis - Filter the samples. - Analyze the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). D->E F Step 6: Data Calculation - Calculate the cumulative percentage of drug released at each time point. E->F

Figure 4: Workflow for In-Vitro Dissolution Testing.

Apparatus and Conditions:

  • Apparatus: USP Apparatus II (Paddle Method)

  • Dissolution Medium: 900 mL of a suitable medium, often a buffer solution (e.g., phosphate buffer pH 5.8 or 6.8), which may be selected based on the drug's properties and desired release characteristics.[13][14]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 or 75 RPM

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus according to the specified conditions.

  • Medium Preparation: Prepare the dissolution medium and de-aerate it to prevent the formation of air bubbles on the tablet surface.

  • Sample Introduction: Carefully drop one tablet into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a specified volume of the dissolution medium. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of the drug released at each time point, correcting for the drug removed during previous sampling.

Conclusion

This compound is a versatile and highly effective superdisintegrant for enhancing the dissolution of poorly soluble drugs. Its performance can be optimized by carefully selecting the formulation method (wet granulation or direct compression) and the concentration of the excipient. The protocols and data presented in these application notes provide a comprehensive guide for formulation scientists to effectively utilize this compound in the development of robust oral solid dosage forms for BCS Class II drugs.

References

Characterization of Croscarmellose Sodium: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Croscarmellose sodium, a cross-linked polymer of carboxymethylcellulose sodium, is a vital superdisintegrant in oral pharmaceutical formulations.[1][2] Its efficacy in promoting the rapid disintegration of capsules, tablets, and granules is well-established.[1] To ensure the quality, performance, and regulatory compliance of this compound, a comprehensive suite of analytical methods is employed for its characterization. These methods assess its identity, purity, and physicochemical properties, which are critical for its functionality. This document provides detailed application notes and protocols for the key analytical methods used in the characterization of this compound, intended for researchers, scientists, and drug development professionals.

Identification Tests

A series of identification tests are performed to confirm that the material is this compound. These tests are based on its chemical structure and properties.

Infrared Spectroscopy (IR)

Infrared spectroscopy is a powerful technique for identifying this compound by analyzing its characteristic absorption bands.

Experimental Protocol:

  • Sample Preparation: Prepare the sample using the 197A or 197K method as described in the United States Pharmacopeia (USP) <197>.

  • Analysis: Record the infrared spectrum of the sample.

  • Acceptance Criteria: The spectrum of the sample should be concordant with the reference spectrum of this compound. The intensity of the absorption band at approximately 1750 cm⁻¹ may vary depending on the degree of substitution.[3]

Methylene (B1212753) Blue Test

This test demonstrates the absorptive capacity of this compound.

Experimental Protocol:

  • Preparation: Mix 1 gram of this compound with 100 mL of a methylene blue solution (1 in 250,000).[4]

  • Procedure: Stir the mixture and allow it to settle.[4]

  • Observation: The this compound absorbs the methylene blue and settles as a blue, fibrous mass.[4][5]

Color Reaction Test

A chemical reaction that produces a characteristic color change confirms the presence of the cellulosic backbone.

Experimental Protocol:

  • Preparation: Mix 1 gram of the sample with 50 mL of water. Transfer 1 mL of this mixture to a test tube.[4][5]

  • Reagents: Add 1 mL of water and 5 drops of 1-naphthol (B170400) solution.[4][5]

  • Procedure: Incline the test tube and carefully add 2 mL of sulfuric acid down the side to form a separate lower layer.[4][5]

  • Observation: A reddish-violet color develops at the interface of the two liquids.[4][5]

Sodium Identification

This test confirms the presence of sodium in the compound.

Experimental Protocol:

  • Sample Preparation: Use the residue from the Residue on Ignition test and dissolve a portion in 2 mL of water.[3]

  • Procedure:

    • Add 2 mL of 15% potassium carbonate solution and heat to boiling. No precipitate should form.[3]

    • Add 4 mL of potassium pyroantimonate (B1233504) test solution and heat to boiling.[3]

    • Cool the solution in ice water and, if necessary, scratch the inside of the test tube with a glass rod.[3]

  • Observation: A dense precipitate forms, confirming the presence of sodium.[3]

Purity and Impurity Analysis

These tests are designed to quantify impurities and ensure the material meets pharmacopeial standards.

Sodium Chloride and Sodium Glycolate (B3277807)

The sum of sodium chloride and sodium glycolate content is a critical purity parameter.

Experimental Protocol for Sodium Chloride:

  • Sample Preparation: Accurately weigh about 5 grams of this compound into a 250-mL beaker.[4]

  • Digestion: Add 50 mL of water and 5 mL of 30% hydrogen peroxide. Heat on a steam bath for 20 minutes, stirring occasionally.[4]

  • Titration:

    • Cool the solution and add 100 mL of water and 10 mL of nitric acid.[4]

    • Titrate with 0.05 N silver nitrate (B79036) VS, determining the endpoint potentiometrically using a silver-based indicator electrode.[4]

  • Calculation: Calculate the percentage of sodium chloride.[4]

Experimental Protocol for Sodium Glycolate:

  • Sample Preparation: Prepare a test solution from the this compound sample.[3]

  • Standard Preparation: Prepare a series of standard solutions of glycolic acid.[3]

  • Colorimetric Analysis:

    • Add 2,7-dihydroxynaphthalene (B41206) TS to both the sample and standard solutions.[3]

    • Heat in a boiling water bath for 20 minutes.[3]

    • Cool and dilute with sulfuric acid.[3]

    • Measure the absorbance of the solutions at 540 nm.[3]

  • Calculation: Determine the weight of glycolic acid in the sample from the standard curve and calculate the percentage of sodium glycolate.[4]

Acceptance Criteria: The sum of the percentages of sodium chloride and sodium glycolate should not be more than 0.5%.[4]

Physicochemical Properties

These properties are crucial for the functionality of this compound as a superdisintegrant.

Degree of Substitution

The degree of substitution (DS) refers to the average number of carboxymethyl groups per anhydroglucose (B10753087) unit. It is a critical parameter that influences the swelling and disintegration properties of this compound.

Experimental Protocol:

  • Sample Preparation: Transfer 1 gram of the sample to a 500-mL glass-stoppered conical flask.[3][5]

  • Reaction:

    • Add 300 mL of a 1 in 10 sodium chloride solution and 25.0 mL of 0.1 N sodium hydroxide (B78521) VS. Stopper the flask and shake intermittently for 5 minutes.[3][5]

    • Add 5 drops of m-cresol (B1676322) purple TS and 15 mL of 0.1 N hydrochloric acid VS from a buret. Stopper and shake.[3][5]

    • If the solution is violet, add 1-mL portions of 0.1 N hydrochloric acid VS until the solution turns yellow.[3][5]

  • Titration: Titrate with 0.1 N sodium hydroxide VS to a violet endpoint.[3][5]

  • Calculation:

    • Calculate the net milliequivalents (M) of base required for the neutralization of 1 g of this compound.[3]

    • Calculate the degree of acid carboxymethyl substitution (A) and the degree of sodium carboxymethyl substitution (S) using the provided formulas.[3]

    • The total degree of substitution is the sum of A and S.[3]

Acceptance Criteria: The degree of substitution is between 0.60 and 0.85 on the dried basis.[3]

Settling Volume

The settling volume is an indicator of the swelling capacity of this compound in water.

Experimental Protocol:

  • Preparation: Add 1.5 grams of this compound in 0.5-gram portions to 75 mL of water in a 100-mL graduated cylinder, shaking vigorously after each addition.[3][6]

  • Dispersion: Add water to make 100 mL, shake again until the powder is homogeneously distributed.[3][6]

  • Measurement: Allow the dispersion to stand for 4 hours and note the volume of the settled mass.[3][6]

pH

The pH of a dispersion of this compound is measured to ensure it falls within the specified range.

Experimental Protocol:

  • Preparation: Mix 1 gram of the sample with 100 mL of water for 5 minutes.[4]

  • Measurement: Determine the pH of the resulting dispersion using a calibrated pH meter.[4]

Acceptance Criteria: The pH of the dispersion is between 5.0 and 7.0.[4]

Loss on Drying

This test determines the moisture content of the material.

Experimental Protocol:

  • Procedure: Dry the sample at 105°C for 6 hours.[4]

  • Calculation: Calculate the percentage loss in weight.

Acceptance Criteria: It loses not more than 10.0% of its weight.[4]

Residue on Ignition

This test measures the amount of inorganic matter remaining after ignition.

Experimental Protocol:

  • Procedure: Use 1.0 gram of the sample for the test as per USP <281>.[3]

  • Acceptance Criteria: The residue on ignition is between 14.0% and 28.0%, calculated on the dried basis.[3]

Particle Size Distribution

The particle size of this compound can influence its disintegration properties.[7]

Experimental Protocol (General):

  • Instrumentation: Use a suitable particle size analyzer, such as a Malvern Mastersizer.[8]

  • Method: Both dry and wet dispersion methods can be employed to measure the particle size distribution.[8]

  • Analysis: Determine the volume median diameter (d50) and the percentage of particles retained on specific mesh sizes.[1][8]

Data Summary

The following tables summarize the key quantitative parameters and their acceptance criteria for this compound.

Table 1: Purity and Impurity Limits

TestAcceptance Criteria
Sodium Chloride and Sodium GlycolateThe sum of the percentages is not more than 0.5%[4]
Heavy MetalsNot more than 0.001%[6]

Table 2: Physicochemical Property Specifications

PropertyAcceptance Criteria
Degree of Substitution0.60–0.85 on the dried basis[3]
pH5.0–7.0[4]
Loss on DryingNot more than 10.0%[4]
Residue on Ignition14.0%–28.0% on the dried basis[3]
Water-Soluble MaterialNot more than 10.0%[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for key analytical procedures.

experimental_workflow_identification cluster_ir Infrared Spectroscopy cluster_mb Methylene Blue Test cluster_cr Color Reaction Test cluster_na Sodium Identification ir_prep Sample Preparation (USP <197>) ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_comp Compare with Reference ir_acq->ir_comp mb_mix Mix Sample with Methylene Blue Solution mb_settle Stir and Allow to Settle mb_mix->mb_settle mb_observe Observe Blue Fibrous Mass mb_settle->mb_observe cr_prep Prepare Aqueous Mixture cr_add Add 1-Naphthol & Sulfuric Acid cr_prep->cr_add cr_observe Observe Reddish-Violet Interface cr_add->cr_observe na_prep Dissolve Ash in Water na_react React with K2CO3 & K-Pyroantimonate na_prep->na_react na_observe Observe Dense Precipitate na_react->na_observe

Caption: Workflow for the identification of this compound.

experimental_workflow_purity cluster_nacl Sodium Chloride Determination cluster_nagly Sodium Glycolate Determination start Purity Analysis nacl_prep Weigh Sample & Digest with H2O2 start->nacl_prep nagly_prep Prepare Sample & Standard Solutions start->nagly_prep nacl_titrate Potentiometric Titration with AgNO3 nacl_prep->nacl_titrate nacl_calc Calculate % NaCl nacl_titrate->nacl_calc end_node Sum of Impurities ≤ 0.5% nacl_calc->end_node nagly_color Colorimetric Reaction with 2,7-Dihydroxynaphthalene nagly_prep->nagly_color nagly_measure Measure Absorbance at 540 nm nagly_color->nagly_measure nagly_calc Calculate % Sodium Glycolate nagly_measure->nagly_calc nagly_calc->end_node

Caption: Workflow for purity analysis of this compound.

experimental_workflow_ds start Degree of Substitution Determination prep Disperse Sample in NaCl Solution start->prep react1 Add NaOH & Shake prep->react1 react2 Add m-Cresol Purple & HCl react1->react2 titrate Titrate with NaOH to Violet Endpoint react2->titrate calc_m Calculate Net Milliequivalents (M) titrate->calc_m calc_a Calculate Degree of Acid Substitution (A) calc_m->calc_a calc_s Calculate Degree of Sodium Substitution (S) calc_a->calc_s calc_total Total DS = A + S calc_s->calc_total end_node DS between 0.60 and 0.85 calc_total->end_node

Caption: Workflow for determining the degree of substitution.

References

Application Notes and Protocols for Measuring the Disintegration Time of Tablets Containing Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Croscarmellose sodium is a superdisintegrant used in pharmaceutical tablet formulations to facilitate the rapid breakup of the tablet into smaller particles in an aqueous environment, which is a critical step for drug dissolution and subsequent absorption.[1][2][3] Its efficacy stems from a dual mechanism of action: swelling and wicking.[4][5] Upon contact with water, this compound swells rapidly, creating a force that breaks the tablet apart.[4][5] Simultaneously, its fibrous nature promotes water uptake into the tablet core through capillary action (wicking), further accelerating disintegration.[1][4] This document provides a detailed protocol for measuring the disintegration time of tablets containing this compound, based on the harmonized United States Pharmacopeia (USP) general chapter <701>.[6][7][8][9][10]

Mechanism of Action of this compound

This compound's effectiveness as a superdisintegrant is attributed to its ability to rapidly absorb water and swell, combined with a wicking action that draws fluid into the tablet matrix.[1][4][5]

  • Swelling: The cross-linked structure of carboxymethyl cellulose (B213188) sodium allows for significant water uptake, leading to a rapid increase in particle volume. This expansion exerts pressure on the surrounding tablet components, forcing the tablet to break apart.[4][5]

  • Wicking: The fibrous particles of this compound form a network within the tablet that facilitates rapid water penetration into the core via capillary action.[1][4] This ensures that the entire tablet is hydrated, not just the outer surfaces, leading to a more uniform and faster disintegration.

The combination of these mechanisms ensures efficient tablet disintegration even at low concentrations, typically between 0.5% and 5% w/w.[1][4]

Experimental Protocol: Tablet Disintegration Test (Based on USP <701>)

This protocol outlines the standardized method for determining the disintegration time of uncoated tablets.

Apparatus

A standard disintegration apparatus is used, which consists of:[6][10]

  • A basket-rack assembly containing six cylindrical glass tubes, open at the top and held in a vertical position by two plastic plates.

  • The lower plate is fitted with a woven stainless-steel wire cloth.

  • A 1000-mL beaker to hold the immersion fluid.

  • A thermostatic system to maintain the fluid at 37 ± 2°C.

  • A device to raise and lower the basket-rack assembly at a constant frequency of 29-32 cycles per minute through a distance of 53-57 mm.

Materials
  • Tablets containing this compound.

  • Immersion fluid: Purified water, unless another medium is specified in the monograph.

  • Disks (if specified).

Procedure
  • Fill the beaker with the specified immersion fluid (e.g., purified water) and equilibrate the temperature to 37 ± 2°C.[6]

  • Place one tablet in each of the six tubes of the basket-rack assembly.[6]

  • If specified, add a disk to each tube.[6]

  • Lower the basket-rack assembly into the immersion fluid and start the apparatus.[11]

  • Observe the tablets continuously.

  • The disintegration time is the time at which all six tablets have completely disintegrated.[6]

  • Definition of Complete Disintegration: That state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[6][10]

Acceptance Criteria
  • For most uncoated tablets, the disintegration time should be within 30 minutes, unless otherwise specified.[11]

  • If one or two tablets fail to disintegrate within the specified time, the test is repeated on 12 additional tablets.

  • The requirement is met if not fewer than 16 of the total 18 tablets tested have disintegrated.[8]

Data Presentation: Influence of this compound Concentration and Other Factors

The concentration of this compound and other formulation and process parameters can significantly impact tablet disintegration time. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound (CCS) Concentration on Tablet Disintegration Time

Formulation BaseCCS Concentration (% w/w)Compression Force (psi)Tablet Hardness (kP)Disintegration Time (seconds)Reference
Mannitol0-~80-90 N126.5[4]
Mannitol1-~81-87 N< 35[4]
Mannitol5-Slightly harder than 1%≤ 40[4]
Microcrystalline Cellulose (MCC)0-~75 N1724[4]
Microcrystalline Cellulose (MCC)1-~75 N~200-300[4]
Furosemide0.62577 MPa-Did not disintegrate[12]
Furosemide1.2577 MPa-~150[12]
Furosemide2.577 MPa-~100[12]
Furosemide1077 MPa-~50[12]
Black Pepper Extract12000-~8 min[13]
Black Pepper Extract22000-~6 min[13]
Black Pepper Extract42000-~4 min[13]
Atenolol0---[14]
Atenolol10--Faster than control[14]
Atenolol20--Slower than 10%[14]

Table 2: Factors Affecting Disintegration Time of Tablets with this compound

FactorEffect on Disintegration TimeExplanationReference
Compression Force Increased force generally increases disintegration time.Higher compression leads to lower tablet porosity, which hinders water penetration.[3][13]
Tablet Hardness Increased hardness often correlates with longer disintegration time.Harder tablets have a more compact structure that is more resistant to breaking apart.[3]
Solubility of Other Excipients Water-insoluble excipients may prolong disintegration.Insoluble components can form a hydrophobic barrier, slowing water ingress.[4]
Manufacturing Process Intra- and extra-granular addition in wet granulation is optimal.Adding this compound in both stages ensures its presence both within and between granules, maximizing its effect.[15]

Visualizations

Experimental Workflow for Tablet Disintegration Testing

experimental_workflow start Start: Tablet Sample prepare_apparatus Prepare Disintegration Apparatus (Fill with medium, set temp to 37°C) start->prepare_apparatus place_tablets Place 1 Tablet in Each of the 6 Tubes prepare_apparatus->place_tablets start_test Start Apparatus (Lower basket into medium) place_tablets->start_test observe Observe for Disintegration start_test->observe end_point Endpoint: All 6 Tablets Disintegrated observe->end_point Time record_time Record Disintegration Time end_point->record_time pass Pass (≤ specified time) record_time->pass Meets criteria fail Fail (> specified time) record_time->fail 1 or 2 tablets fail retest Retest with 12 Additional Tablets fail->retest final_pass Final Pass (≥16 of 18 disintegrated) retest->final_pass Meets criteria final_fail Final Fail (<16 of 18 disintegrated) retest->final_fail Fails criteria

Caption: Workflow for USP Tablet Disintegration Test.

Mechanism of Action of this compound

mechanism_of_action cluster_tablet Tablet Matrix cluster_mechanisms Disintegration Mechanisms tablet Intact Tablet with This compound swelling Swelling of CCS Particles tablet->swelling wicking Wicking (Capillary Action) tablet->wicking water Aqueous Medium (e.g., Water) water->tablet pressure Internal Pressure Generation swelling->pressure water_ingress Rapid Water Ingress into Core wicking->water_ingress breakup Tablet Breakup into Granules/Particles pressure->breakup water_ingress->breakup

Caption: Dual Disintegration Mechanism of this compound.

References

Application Notes and Protocols: The Influence of Croscarmellose Sodium Particle Size on Tablet Disintegration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Croscarmellose sodium (CCS) is a vital superdisintegrant used in the pharmaceutical industry to facilitate the rapid breakup of solid dosage forms, such as tablets, into smaller particles upon contact with fluid.[1][2][3] This disintegration process is critical for the subsequent dissolution of the active pharmaceutical ingredient (API) and its absorption into the bloodstream. The effectiveness of this compound is attributed to its ability to rapidly absorb water, swell, and exert a disintegrating force within the tablet matrix.[4]

The primary mechanisms of action for this compound are swelling and wicking.[4] Swelling involves the omnidirectional expansion of the CCS particles as they absorb water, which creates internal pressure that pushes adjacent particles apart. Wicking is the process by which water is drawn into the tablet matrix through the fibrous network of the this compound, further promoting the disruption of the tablet's internal bonds.

The particle size of this compound is a critical physical attribute that can significantly influence its disintegrant functionality.[3] While a direct quantitative relationship is not consistently reported across literature, the particle size distribution can affect the rate and extent of water uptake, swelling, and ultimately, the tablet disintegration time. This document provides an overview of the impact of this compound particle size on tablet disintegration, along with detailed protocols for its evaluation.

Impact of Particle Size on Disintegration: A Qualitative Summary

The particle size of this compound can have a complex effect on tablet disintegration, and the optimal particle size is often dependent on the overall formulation, including the properties of the API and other excipients.[5] The following table summarizes the generally observed qualitative effects of different particle size ranges on the disintegration mechanism.

Particle Size FractionPredominant Mechanism of ActionPotential Impact on Tablet Disintegration
Fine Particles (<45 µm)Forms a more viscous gel layer upon hydration.May lead to faster initial water uptake due to a larger surface area. However, excessive gelling can sometimes hinder water penetration into the tablet core, potentially slowing down complete disintegration.
Medium Particles (45-75 µm)A balance of swelling and wicking.Often provides a good balance for efficient and rapid disintegration. The fibrous nature facilitates water penetration, while particle swelling contributes to the disruptive force.
Coarse Particles (>75 µm)Enhanced individual particle swelling.Larger particles can lead to more pronounced swelling, which can be effective in breaking apart the tablet matrix. However, a less uniform distribution of larger particles might lead to localized disintegration without a complete breakup of the tablet.

Experimental Protocols

The following protocols provide a framework for evaluating the impact of this compound particle size on tablet disintegration.

Materials and Equipment
  • Active Pharmaceutical Ingredient (API)

  • This compound (different particle size grades)

  • Diluent (e.g., Microcrystalline Cellulose, Lactose)

  • Binder (e.g., Povidone)

  • Lubricant (e.g., Magnesium Stearate)

  • Granulating fluid (if applicable)

  • Analytical balance

  • Sieves for particle size separation (optional)

  • Laser diffraction particle size analyzer

  • Tablet press

  • Tablet hardness tester

  • Tablet friability tester

  • USP-compliant disintegration test apparatus

  • Deionized water

  • Simulated gastric or intestinal fluid (if required)

Protocol 1: Tablet Formulation and Preparation

This protocol describes the preparation of tablets using the direct compression method.

  • Particle Size Characterization: Determine the particle size distribution of the different this compound grades using the protocol outlined in section 3.3.

  • Blending:

    • For a batch of 1000 tablets, weigh the required amounts of API, diluent, and the specific grade of this compound.

    • Geometrically mix the powders in a suitable blender for 15 minutes to ensure a homogenous blend.

  • Lubrication:

    • Add the required amount of lubricant (e.g., magnesium stearate) to the blend.

    • Mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and disintegration.

  • Compression:

    • Set up the tablet press with the appropriate tooling.

    • Compress the lubricated blend into tablets of a specified weight and hardness. Ensure that the compression force is kept consistent across all batches to minimize variability.

  • Tablet Characterization:

    • Evaluate the prepared tablets for weight variation, hardness, and friability according to standard pharmacopeial methods.

Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol provides a general procedure for determining the particle size distribution of this compound.

  • Instrument Preparation:

    • Turn on the laser diffraction particle size analyzer and allow it to warm up as per the manufacturer's instructions.

    • Perform a background measurement with the dispersant (e.g., air for dry dispersion, or a suitable non-swelling liquid for wet dispersion) to ensure the optical path is clean.

  • Sample Preparation:

    • Ensure the this compound sample is representative of the batch. Use a sample splitter if necessary.

  • Measurement (Dry Dispersion):

    • Add a small amount of the this compound powder to the feeder of the dry powder disperser.

    • Set the dispersion air pressure. A pressure titration study is recommended to determine the optimal pressure that deagglomerates the particles without causing attrition.

    • Start the measurement. The instrument will draw the sample through the measurement zone and record the light scattering pattern.

  • Measurement (Wet Dispersion):

    • Fill the dispersant tank with a suitable non-swelling liquid.

    • Add a small amount of the this compound powder to the dispersant until the desired obscuration level is reached.

    • Allow the sample to circulate and apply sonication if necessary to break up agglomerates.

    • Start the measurement.

  • Data Analysis:

    • The instrument software will calculate the particle size distribution based on the scattering data using the Mie or Fraunhofer theory.

    • Record the D10, D50 (median particle size), and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles fall, respectively.

Protocol 3: Tablet Disintegration Testing (as per USP <701>)

This protocol details the procedure for evaluating tablet disintegration time.

  • Apparatus Setup:

    • Assemble the USP disintegration apparatus, which consists of a basket-rack assembly with six tubes, a 1000 mL beaker, a thermostatic arrangement, and a device for raising and lowering the basket.

    • Fill the beaker with the specified immersion fluid (e.g., deionized water) and maintain the temperature at 37 ± 2°C.

  • Test Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • If specified, add a disk to each tube.

    • Operate the apparatus, immersing the basket in the fluid and starting the timer. The basket should be raised and lowered at a constant frequency.

  • Observation:

    • Observe the tablets continuously.

    • The disintegration time is the time at which all six tablets have completely disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.

  • Acceptance Criteria:

    • Record the disintegration time for each of the six tablets.

    • If one or two tablets fail to disintegrate within the specified time, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets tested have disintegrated.

Visualizations

Logical Relationship between Particle Size and Disintegration

G cluster_0 Particle Size Characteristics cluster_1 Mechanism of Action cluster_2 Impact on Disintegration Fine_Particles Fine Particles (<45 µm) Gelling Increased Gel Formation Fine_Particles->Gelling leads to Wicking Enhanced Wicking Fine_Particles->Wicking enhances Coarse_Particles Coarse Particles (>75 µm) Swelling Pronounced Swelling Coarse_Particles->Swelling leads to Slow_Disintegration Potentially Slower Disintegration Gelling->Slow_Disintegration can lead to Fast_Disintegration Potentially Faster Disintegration Wicking->Fast_Disintegration promotes Swelling->Fast_Disintegration promotes

Caption: Logical flow of particle size influence.

Experimental Workflow

G Start Start Select_CCS Select this compound with Different Particle Sizes Start->Select_CCS End End Characterize_PSD Characterize Particle Size (Laser Diffraction) Select_CCS->Characterize_PSD Formulate_Tablets Formulate and Compress Tablets (Direct Compression) Characterize_PSD->Formulate_Tablets Characterize_Tablets Characterize Tablets (Hardness, Friability) Formulate_Tablets->Characterize_Tablets Disintegration_Test Perform Disintegration Test (USP <701>) Characterize_Tablets->Disintegration_Test Analyze_Data Analyze and Compare Disintegration Times Disintegration_Test->Analyze_Data Analyze_Data->End

Caption: Workflow for evaluating CCS particle size.

Conclusion

The particle size of this compound is a critical parameter that can influence the disintegration time of tablets. While a definitive quantitative correlation is not universally established and is highly dependent on the specific formulation, a systematic evaluation of different particle size grades is recommended during drug product development. By employing standardized protocols for particle size analysis and tablet disintegration testing, researchers can better understand the impact of this excipient property and optimize formulations for rapid and reliable drug release. The provided protocols and visualizations serve as a comprehensive guide for scientists and drug development professionals in this endeavor.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Slow Disintegration in Tablets with Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering slow tablet disintegration when using croscarmellose sodium (CCS). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my tablet disintegrating slowly despite using this compound?

Slow disintegration can be attributed to several factors related to the formulation and manufacturing process. This compound primarily functions by swelling and wicking water into the tablet core to break it apart.[1] Any factor that hinders these mechanisms can lead to slower disintegration.

Potential Causes and Solutions:

  • Inadequate Concentration of this compound: The concentration of CCS is critical for its effectiveness. Typically, concentrations between 0.5% and 5% are recommended.[1] In some cases, increasing the concentration within this range can significantly decrease disintegration time. For instance, in a microcrystalline cellulose (B213188) (MCC)-based tablet, increasing CCS from 1% to 5% can decrease disintegration time by at least 90%.[1]

  • Excessive Tablet Hardness: High compression forces can lead to very hard tablets with low porosity. This can prevent water from penetrating the tablet core, thereby slowing down the action of the disintegrant.[2] It's crucial to find a balance between tablet hardness and disintegration time.

  • Formation of a Viscous Gel Layer: At higher concentrations, this compound can form a viscous gel layer on the tablet surface, which can impede further water penetration and slow down disintegration.[1][3] This is more likely to occur if the CCS concentration is too high.

  • Improper Incorporation into the Formulation: The method of incorporating CCS into the formulation, especially in wet granulation processes, is important. Adding it both intra-granularly (within the granules) and extra-granularly (blended with the granules before compression) can optimize its wicking and swelling actions.[4] Some studies suggest that intragranular incorporation can lead to faster dissolution.[5][6]

  • Interaction with Other Excipients:

    • Lubricants: Hydrophobic lubricants like magnesium stearate (B1226849) can coat the this compound particles, reducing their wettability and effectiveness. Consider using a more hydrophilic lubricant or optimizing the blending time to minimize this effect.

    • Fillers/Binders: The type of filler used can influence disintegration. For example, water-soluble fillers can enhance disintegration, while insoluble fillers might require a higher concentration of superdisintegrant.[1]

    • Alkaline Excipients: this compound can be incompatible with alkaline excipients, leading to hydrolysis of its cross-links and a subsequent slowdown in dissolution.[7]

  • Moisture Content: The performance of superdisintegrants can be affected by storage under high humidity conditions.[8] Increased moisture content can lead to swelling of the excipient particles even before disintegration testing.[9]

  • Variability in this compound Grades: Different grades and suppliers of this compound can exhibit variations in particle size, degree of substitution, and swelling capacity, which can impact their performance.[10][11]

2. How does the concentration of this compound affect tablet disintegration time?

The concentration of this compound has a significant impact on disintegration time. Generally, increasing the concentration of CCS leads to a faster disintegration, up to an optimal point.

Data Summary: Effect of this compound Concentration on Disintegration Time

Formulation BaseCCS ConcentrationDisintegration TimeReference
Mannitol-based0%126.5 seconds[1]
1%< 35 seconds[1]
5%≤ 40 seconds[1]
Microcrystalline Cellulose (MCC)-based0%1724 seconds (28.7 minutes)[1]
1%200 - 300 seconds[1]
5%< 10 seconds[1]
Atenolol Orodispersible Tablets0%> 3 minutes
10%< 3 minutes (shortest)
20%Longer than 10%

Note: The effectiveness of a certain concentration can be formulation-dependent.

3. Can tablet hardness influence the effectiveness of this compound?

Yes, tablet hardness, which is a result of the compression force used during manufacturing, plays a crucial role.

  • Increased Hardness, Prolonged Disintegration: Higher compression forces lead to harder tablets with reduced porosity. This hinders water penetration into the tablet matrix, thereby prolonging the disintegration time.[2]

  • Finding the Optimal Balance: It is essential to optimize the compression force to achieve a tablet that is hard enough to withstand handling and transportation but porous enough to allow for rapid disintegration.

Data Summary: Impact of Compression Force on Tablet Properties

PropertyEffect of Increased Compression ForceReference
Tablet HardnessIncreases[2]
Tablet FriabilityDecreases[2]
Disintegration TimeProlongs[2]

4. What is the impact of lubricants on the performance of this compound?

Lubricants are necessary for tablet manufacturing, but they can negatively impact disintegration.

  • Hydrophobic Film Formation: Commonly used lubricants like magnesium stearate are hydrophobic. During blending, they can form a film around other excipients, including this compound, which can hinder water uptake and slow down disintegration.[12]

  • Alternative Lubricants: Consider using less hydrophobic lubricants like sodium stearyl fumarate, which has been shown to result in shorter disintegration and wetting times compared to magnesium stearate.[12]

  • Optimizing Blending Time: Over-blending with a lubricant can exacerbate the negative effects. It is important to control the lubricant blending time to ensure adequate lubrication without compromising disintegration.

Experimental Protocols

1. Tablet Disintegration Time Test

  • Objective: To determine the time it takes for a tablet to disintegrate into smaller particles when immersed in a liquid medium.

  • Apparatus: USP Disintegration Apparatus.

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Suspend the apparatus in a beaker containing the specified liquid (e.g., purified water) at a constant temperature (usually 37 ± 2 °C).

    • Start the apparatus to raise and lower the basket in the liquid at a constant frequency.

    • Observe the tablets. The disintegration time is the time at which all tablets have disintegrated and passed through the screen of the basket. If any residue remains, it must be a soft mass with no palpably firm core.

2. Tablet Hardness (Breaking Force) Test

  • Objective: To measure the mechanical strength of a tablet.

  • Apparatus: Tablet Hardness Tester.

  • Procedure:

    • Place a single tablet diametrically between the two platens of the tester.

    • Start the tester to move the platens towards each other, applying a compressive force to the tablet.

    • The force required to fracture the tablet is recorded as the hardness, typically in Newtons (N) or kiloponds (kP).

    • Repeat the test for a representative sample of tablets (e.g., 10 tablets) and calculate the average hardness.

3. Tablet Friability Test

  • Objective: To assess the ability of a tablet to withstand abrasion during handling, packaging, and shipping.

  • Apparatus: Friabilator.

  • Procedure:

    • Take a sample of tablets (usually a number that weighs close to 6.5 g) and accurately weigh them (W_initial).

    • Place the tablets in the friabilator drum.

    • Rotate the drum for a set number of revolutions (typically 100 rotations at 25 rpm).

    • Remove the tablets, de-dust them, and accurately weigh them again (W_final).

    • Calculate the percentage of weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100. A friability of less than 1% is generally considered acceptable.

Visualizations

Troubleshooting_Slow_Disintegration Start Slow Tablet Disintegration with this compound Check_Concentration Is CCS Concentration Optimal (0.5-5%)? Start->Check_Concentration Check_Hardness Is Tablet Hardness Too High? Check_Concentration->Check_Hardness Yes Adjust_Concentration Adjust CCS Concentration Check_Concentration->Adjust_Concentration No Check_Lubricant Is a Hydrophobic Lubricant Used? Check_Hardness->Check_Lubricant No Reduce_Compression Reduce Compression Force Check_Hardness->Reduce_Compression Yes Check_Process Is the Manufacturing Process Optimized? Check_Lubricant->Check_Process No Change_Lubricant Consider Hydrophilic Lubricant or Optimize Blending Time Check_Lubricant->Change_Lubricant Yes Check_Excipients Are there Incompatible Excipients (e.g., alkaline)? Check_Process->Check_Excipients Yes Optimize_Process Optimize Incorporation Method (Intra/Extra-granular) Check_Process->Optimize_Process No Solution Disintegration Time Improved Check_Excipients->Solution No Reformulate Reformulate with Compatible Excipients Check_Excipients->Reformulate Yes Adjust_Concentration->Check_Hardness Reduce_Compression->Check_Lubricant Change_Lubricant->Check_Process Optimize_Process->Check_Excipients Reformulate->Solution

Caption: Troubleshooting workflow for slow tablet disintegration.

CCS_Mechanism cluster_tablet Tablet Matrix API API Filler Filler Binder Binder CCS This compound Swelling Swelling CCS->Swelling hydrates and Water Water (Ingestion) Wicking Wicking Action Water->Wicking penetrates tablet Wicking->CCS draws water to Disintegration Tablet Disintegration Swelling->Disintegration creates internal pressure Factors_Affecting_Disintegration center Tablet Disintegration Time Concentration CCS Concentration center->Concentration Hardness Tablet Hardness center->Hardness Lubricant Lubricant Type center->Lubricant Process Manufacturing Process center->Process Excipients Other Excipients center->Excipients Moisture Moisture Content center->Moisture

References

Effect of lubricants on the disintegrating properties of croscarmellose sodium.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of using croscarmellose sodium in the presence of lubricants. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during formulation development and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my tablet with this compound showing prolonged disintegration time?

A1: Prolonged disintegration time in tablets containing this compound can be attributed to several factors, primarily related to the interaction with lubricants. Hydrophobic lubricants, such as magnesium stearate (B1226849), are a common cause.[1][2] These lubricants can form a film around the this compound particles and other excipients, which hinders water penetration and delays the swelling and wicking action of the disintegrant.[1][3] The issue can be exacerbated by excessive lubricant concentrations or prolonged mixing times.[1]

Q2: What is the mechanism by which hydrophobic lubricants affect this compound's performance?

A2: this compound functions as a superdisintegrant through swelling and wicking mechanisms.[4][5] When it comes into contact with water, it rapidly absorbs the fluid, swells, and creates a force that breaks the tablet apart.[5] Hydrophobic lubricants, being water-repellent, can coat the surfaces of the formulation particles.[1][3] This hydrophobic barrier impedes the initial water uptake by this compound, thus delaying the onset of its disintegrating action and prolonging the overall disintegration time.[1][6]

Q3: Are there alternative lubricants that have less of an impact on disintegration?

A3: Yes, hydrophilic lubricants are often a suitable alternative when hydrophobic lubricants like magnesium stearate are causing disintegration issues.[1] Sodium stearyl fumarate (B1241708) (SSF) is a commonly used hydrophilic lubricant that has been shown to have a lesser negative impact on disintegration time compared to magnesium stearate.[2] Other lubricants like talc (B1216) have also been shown to not significantly affect disintegration time.[7][8]

Q4: How does the mixing time of the lubricant affect the disintegration properties of my formulation?

A4: The duration of mixing the lubricant with the other formulation components is a critical parameter.[1] Prolonged mixing, especially with hydrophobic lubricants, can lead to the formation of a more uniform and robust hydrophobic film around the particles, which strengthens the barrier to water penetration and consequently increases disintegration time.[1][9] It is recommended to keep the mixing time of granules with lubricants to an optimal duration, for example, between 3 to 5 minutes, to avoid this issue.[1]

Q5: Can the concentration of this compound itself affect disintegration time?

A5: Yes, the concentration of this compound is a key factor. Typically, concentrations of 0.5% to 5% are recommended.[4] While increasing the concentration within this range can decrease disintegration time, excessively high levels may lead to the formation of a viscous gel layer that can impede further water penetration and slow down disintegration.[4]

Troubleshooting Guides

Issue: Prolonged Tablet Disintegration Time

This guide will help you diagnose and resolve issues with delayed tablet disintegration when using this compound.

G start Start: Prolonged Disintegration Time check_lubricant Step 1: Identify Lubricant Type start->check_lubricant hydrophobic Is it a hydrophobic lubricant (e.g., Mg Stearate)? check_lubricant->hydrophobic hydrophilic Consider other factors: - Binder type/concentration - Compression force - this compound grade hydrophobic->hydrophilic No check_params Step 2: Evaluate Lubricant Parameters hydrophobic->check_params Yes mixing_time Is mixing time prolonged (> 5 min)? check_params->mixing_time concentration Is lubricant concentration high (> 1%)? mixing_time->concentration No optimize_mixing Solution: Reduce Mixing Time mixing_time->optimize_mixing Yes optimize_conc Solution: Reduce Lubricant Concentration concentration->optimize_conc Yes change_lubricant Solution: Switch to a Hydrophilic Lubricant (e.g., Sodium Stearyl Fumarate) concentration->change_lubricant No/If issue persists end End: Disintegration Time Optimized optimize_mixing->end optimize_conc->end change_lubricant->end

Caption: Troubleshooting workflow for prolonged disintegration time.

Data Presentation

Table 1: Effect of Lubricant Type on Tablet Disintegration Time

Lubricant (at optimized concentration)Effect on Disintegration TimeReference
Magnesium StearateCan significantly prolong disintegration time.[1][2][1][2][7]
Sodium Stearyl FumarateLess impact on disintegration time compared to Magnesium Stearate.[2][2]
TalcNo significant effect on disintegration time.[7][8][7][8]
Stearic AcidNo significant effect on disintegration time.[7][7]
Glycerol DibehenateSignificantly affected disintegration time.[7][7]
L-leucineSignificantly affected disintegration time.[7][7]

Table 2: Influence of Magnesium Stearate Concentration and Mixing Time on Disintegration

ParameterConditionObservationReference
Concentration ExcessiveProlongs disintegration time due to a thicker hydrophobic film.[1][1]
Optimized (e.g., 1.5%)Gave a disintegration time of 23.4 s in a specific formulation.[7][7]
Mixing Time ProlongedIncreases the strength of the hydrophobic layer, preventing fluid penetration and prolonging disintegration.[1][9][1][9]
Optimal (3-5 minutes)Recommended to minimize the negative impact on disintegration.[1][1]

Experimental Protocols

Protocol 1: Evaluation of Tablet Disintegration Time

Objective: To determine the time required for a tablet to disintegrate into particles under standardized conditions.

Apparatus: USP Disintegration Apparatus

Methodology:

  • Medium Preparation: Prepare the disintegration medium as specified (e.g., purified water, 0.1 N HCl) and maintain it at 37 ± 2 °C.

  • Apparatus Setup: Place one tablet in each of the six tubes of the basket-rack assembly.

  • Test Execution: Immerse the basket-rack assembly in the disintegration medium and start the apparatus. The apparatus will raise and lower the basket in the medium at a constant frequency.

  • Observation: Observe the tablets continuously. Complete disintegration is achieved when no residue of the tablet remains on the screen of the apparatus, except for fragments of insoluble coating or shell.[4]

  • Data Recording: Record the time taken for each of the six tablets to disintegrate completely. Report the results as a range or an average with standard deviation.

Protocol 2: Tablet Hardness (Breaking Force) Measurement

Objective: To measure the mechanical strength of a tablet.

Apparatus: Hardness Tester

Methodology:

  • Instrument Calibration: Ensure the hardness tester is calibrated according to the manufacturer's instructions.

  • Tablet Placement: Place a single tablet on the testing platform, oriented in a consistent manner (e.g., diametrically).

  • Test Initiation: Start the instrument. A plunger will move and apply a compressive force to the tablet.

  • Data Acquisition: The instrument will record the force (in Newtons or kiloponds) required to fracture the tablet.

  • Replication: Repeat the measurement for a statistically relevant number of tablets from the same batch (e.g., n=10 or 20) to obtain a reliable average and standard deviation.[10]

Visualization of Mechanisms

G cluster_0 Optimal Disintegration with Hydrophilic Lubricant cluster_1 Delayed Disintegration with Hydrophobic Lubricant A1 Water B1 This compound + Hydrophilic Lubricant A1->B1 C1 Rapid Water Penetration B1->C1 D1 Swelling & Wicking C1->D1 E1 Tablet Disintegration D1->E1 A2 Water B2 This compound Coated with Hydrophobic Lubricant A2->B2 C2 Hydrophobic Barrier Impairs Water Penetration B2->C2 D2 Slow Swelling & Wicking C2->D2 E2 Prolonged Disintegration D2->E2

Caption: Mechanism of lubricant effect on this compound.

References

Technical Support Center: Optimizing Croscarmellose Sodium for Enhanced Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing croscarmellose sodium (CCS) in your formulations. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges during your research and development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during tablet formulation and dissolution testing.

Q1: My tablets show slow or incomplete drug dissolution despite including this compound. What are the potential causes and solutions?

A1: Slow or incomplete dissolution is a common issue that can stem from several factors related to the formulation and manufacturing process.

  • Inadequate Concentration: The concentration of CCS may be too low to be effective or, conversely, too high, causing excessive gelling that can hinder dissolution.[1] Typically, CCS is effective at concentrations of 0.5-5% w/w.[2] For direct compression, 2% w/w is common, while 3% w/w is often used for wet granulation processes.[3]

    • Solution: Optimize the CCS concentration by testing different levels within the recommended range (e.g., 1%, 3%, and 5%) to find the optimal balance for your specific formulation.[4]

  • Interaction with Excipients: CCS can interact with certain excipients, particularly those with alkaline properties.[5] Under basic conditions (pH > 9), the ester cross-links in CCS can hydrolyze, leading to the formation of a viscous barrier upon water uptake, which slows down dissolution.[6][7]

    • Solution: Avoid using CCS with alkaline excipients.[6] If an alkaline environment is necessary, consider an alternative superdisintegrant like crospovidone, which does not show the same incompatibility.[7]

  • Excessive Compression Force: High compression force during tableting can reduce the tablet's porosity.[8][9] This limits water penetration into the tablet core, hindering the swelling and wicking action of CCS and prolonging disintegration and dissolution times.[9][10]

    • Solution: Reduce the compression force to a level that ensures adequate tablet hardness without compromising porosity.[8] A target compression force of 10-15 kN is a common starting point.[11]

  • Improper Mode of Incorporation (Wet Granulation): The method of adding CCS in a wet granulation process significantly impacts its effectiveness.

    • Solution: For optimal results in wet granulation, it is recommended to add CCS both intragranularly (before granulation) and extragranularly (after granulation).[3] This ensures the wicking and swelling abilities are best utilized.[3] Some studies suggest that including the superdisintegrant intragranularly leads to a faster dissolution rate.[12][13]

Q2: My tablets have high friability and/or insufficient hardness. How does the concentration of this compound affect these properties?

A2: Typically, this compound has a minimal direct impact on tablet hardness and friability at its usual concentrations (1-5%).[10] The primary drivers of these mechanical properties are the binder, filler, and compression force. However, formulation interactions can play a role.

  • Binder-Disintegrant Imbalance: An inadequate amount of binder relative to the disintegrant can lead to weaker tablets.

    • Solution: Ensure your formulation has an optimized binder-to-disintegrant ratio.[11] If increasing hardness is necessary, consider adjusting the concentration of your binder or the compression force.

  • Effect of High CCS Concentrations: While studies show varied results, some indicate that excessively high concentrations of CCS (e.g., 10-20%) can sometimes influence mechanical properties.[14][15]

    • Solution: Evaluate the effect of CCS concentration on tablet hardness and friability in your specific formulation. A study on atenolol (B1665814) orodispersible tablets found that 10% CCS yielded better hardness and friability characteristics than 20% CCS.[14][15]

Q3: I am observing inconsistent dissolution results between batches. What could be causing this variability?

A3: Inconsistent results can be frustrating and often point to variability in raw materials or the manufacturing process.

  • Variability Between CCS Suppliers: this compound from different manufacturers can exhibit considerable differences in physicochemical properties, such as swelling behavior, even if they meet pharmacopeial standards.[4][16] This variability can lead to significant differences in dissolution profiles.[4][17]

    • Solution: Qualify the CCS from your chosen supplier for your specific formulation. If you must change suppliers, conduct a bridging study to ensure consistent product performance.

  • Inconsistent Manufacturing Process: Minor deviations in processes like mixing times, granulation liquid volume, or compression force can lead to batch-to-batch variability.

    • Solution: Tightly control all manufacturing parameters. Ensure uniform mixing to distribute the CCS evenly. For wet granulation, control the amount of granulation fluid and drying time. Maintain a consistent compression force.[11]

Frequently Asked Questions (FAQs)

Q4: What is this compound and what is its mechanism of action?

A4: this compound (CCS) is a cross-linked polymer of carboxymethylcellulose sodium.[3][18] This cross-linking makes it insoluble in water but allows it to absorb a significant amount of water and swell rapidly.[2][19] It is classified as a "superdisintegrant" because it is effective at low concentrations, typically between 0.5% and 5%.[2][20]

The disintegration mechanism of CCS is multifactorial:

  • Swelling: Upon contact with water, CCS particles absorb water and expand omnidirectionally. This expansion creates an internal pressure that breaks the tablet apart.[2][9][16]

  • Wicking (Capillary Action): The fibrous nature of CCS particles creates a network that draws water into the tablet core through capillary action.[2][9] This rapid water uptake facilitates the disruption of bonds between other excipients, leading to faster disintegration.[21]

Q5: What is the optimal concentration range for this compound?

A5: The recommended concentration for this compound is typically between 0.5% and 5.0% by weight.[2][3][20]

  • Direct Compression: A concentration of 2% w/w is commonly used.[3]

  • Wet Granulation: A concentration of 3% w/w is often employed.[3] It is important to note that using a concentration higher than the optimum level may not improve, and could even hinder, drug release due to the formation of a viscous gel layer.[1][21]

Q6: Are there any known compatibility issues with this compound?

A6: Yes. The primary compatibility issue is with alkaline excipients.[5][22] In environments with a pH above 9, CCS can undergo hydrolysis, which breaks its cross-links.[6][7] This leads to the formation of a soluble, viscous gel that can impede water penetration and slow down tablet disintegration and drug dissolution.[6][7] CCS is generally compatible with a wide range of common neutral or acidic excipients like microcrystalline cellulose, povidone, and magnesium stearate.[23]

Data Presentation

The following tables summarize quantitative data from formulation studies to illustrate the impact of this compound concentration on tablet properties.

Table 1: Effect of this compound Concentration on Orodispersible Atenolol Tablets [14][15]

This compound Conc. (% w/w)Hardness (kg)Friability (%)Disintegration Time (seconds)Drug Dissolved at 30 min (%)
0% (Control)---< 50% (approx.)
10%3.5 - 4.0< 1.0< 6098.31%
20%----

Note: The study concluded that the 10% concentration provided the best overall physicochemical characteristics.[14][15]

Table 2: Impact of CCS and Compression Force on Black Pepper Extract Tablet Properties [10]

FactorChangeEffect on HardnessEffect on FriabilityEffect on Disintegration Time
This compound Increase (1% to 3%)No Significant EffectNo Significant EffectSignificantly Decreased
Compression Force Increase (1500 to 2500 psi)Significantly Increased Significantly Decreased Significantly Increased
Microcrystalline Cellulose Increase (32% to 42%)Significantly Increased Significantly Decreased No Significant Effect

Experimental Protocols

Protocol: Evaluating the Effect of this compound Concentration on Tablet Dissolution

This protocol outlines a general methodology for systematically testing the impact of varying CCS levels.

  • Formulation Design:

    • Define a base formulation including the Active Pharmaceutical Ingredient (API), fillers (e.g., microcrystalline cellulose), binders (e.g., povidone), and lubricants (e.g., magnesium stearate).

    • Create several batches where only the concentration of this compound is varied. Recommended levels for testing are 0% (control), 1%, 2%, 3%, and 5% w/w.

  • Tablet Manufacturing (Direct Compression Example):

    • Weigh all ingredients accurately.

    • Blend the API, filler, and this compound in a suitable blender (e.g., V-blender) for 15 minutes.

    • Add the lubricant (magnesium stearate) and blend for an additional 3-5 minutes.

    • Compress the blend into tablets using a tablet press, ensuring a consistent compression force and target tablet weight across all batches.

  • Tablet Evaluation:

    • Hardness: Test a minimum of 6 tablets from each batch using a tablet hardness tester.[24]

    • Friability: Test a sample of tablets (as per USP guidelines) from each batch using a friabilator.[24]

    • Disintegration Time: Test 6 tablets from each batch using a USP disintegration apparatus in a specified medium (e.g., distilled water) at 37°C ± 0.5°C.[24][25]

  • Dissolution Testing:

    • Perform dissolution testing using a USP Apparatus 2 (Paddle) at a specified speed (e.g., 50 or 75 rpm).[26]

    • Use a dissolution medium relevant to the drug product (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8).[26][27] The volume is typically 900 mL, maintained at 37°C ± 0.5°C.

    • Place one tablet in each vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[28]

    • Plot the percentage of drug released versus time to generate dissolution profiles for each formulation.

Visualizations

TroubleshootingWorkflow Start Start: Slow or Incomplete Dissolution Observed CheckConc Is CCS concentration within 0.5-5% w/w? Start->CheckConc CheckExcipients Are alkaline excipients (pH > 9) present? CheckConc->CheckExcipients Yes SolutionConc Action: Optimize CCS level. Test at 1%, 3%, 5%. CheckConc->SolutionConc No CheckProcess Was compression force excessive (>15 kN)? CheckExcipients->CheckProcess No SolutionExcipients Action: Replace alkaline excipient or use alternative disintegrant (e.g., crospovidone). CheckExcipients->SolutionExcipients Yes CheckIncorporation Wet Granulation: Was CCS added intra- and extra-granularly? CheckProcess->CheckIncorporation No SolutionProcess Action: Reduce compression force. Aim for adequate hardness without losing porosity. CheckProcess->SolutionProcess Yes SolutionIncorporation Action: Revise protocol to include both intra- and extra-granular addition of CCS. CheckIncorporation->SolutionIncorporation No End Problem Resolved CheckIncorporation->End Yes SolutionConc->CheckExcipients SolutionExcipients->CheckProcess SolutionProcess->CheckIncorporation SolutionIncorporation->End

ExperimentalWorkflow cluster_prep Preparation cluster_eval Evaluation Formulation 1. Design Formulations (Vary CCS at 0%, 1%, 3%, 5%) Blending 2. Blend API, Excipients, & CCS Formulation->Blending Lubrication 3. Add Lubricant & Final Blend Blending->Lubrication Compression 4. Compress Tablets Lubrication->Compression PhysicalTests 5. Physical Tests (Hardness, Friability) Compression->PhysicalTests Disintegration 6. Disintegration Test (USP) Compression->Disintegration Dissolution 7. Dissolution Test (USP) Compression->Dissolution Analysis 8. Analyze Samples & Plot Profiles Dissolution->Analysis Conclusion 9. Determine Optimal CCS Level Analysis->Conclusion

MechanismOfAction cluster_mechanisms Disintegration Mechanisms Tablet Intact Tablet (API + Excipients + CCS) Wicking Wicking (Rapid water uptake into tablet via capillary action) Tablet->Wicking triggers Swelling Swelling (CCS particles expand, creating internal pressure) Tablet->Swelling triggers Water Water / GI Fluid Water->Tablet Disintegration Tablet Breaks Apart Wicking->Disintegration Swelling->Disintegration Dissolution API Dissolves Disintegration->Dissolution

References

Technical Support Center: Croscarmellose Sodium in Formulations with Hygroscopic APIs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges of using croscarmellose sodium (CCS) as a disintegrant in formulations containing hygroscopic active pharmaceutical ingredients (APIs).

Troubleshooting Guide

This guide addresses common issues encountered during formulation development and provides actionable solutions.

Issue 1: Slow or Incomplete Tablet Disintegration

Possible Causes:

  • Gelling: this compound, in the presence of excess moisture from a hygroscopic API, can form a viscous gel layer on the tablet surface. This gel layer acts as a barrier, hindering further water penetration and slowing down disintegration.[1][2]

  • Competition for Water: Both the hygroscopic API and this compound compete for available water. If the API has a very high affinity for water, it can limit the water available for CCS to swell and cause disintegration.[3]

  • High CCS Concentration: Using a high concentration of this compound can sometimes lead to the formation of a viscous gel that impedes disintegration rather than promoting it.[4]

Troubleshooting Steps:

  • Optimize CCS Concentration:

    • Reduce the concentration of this compound in the formulation. Typical use levels are between 1-3% for direct compression and 2-4% for wet granulation.

    • Experiment with different concentrations to find the optimal balance between disintegration time and gelling tendency.

  • Modify Method of Incorporation:

    • In wet granulation, incorporate this compound both intragranularly (mixed with the API and other excipients before granulation) and extragranularly (added to the dried granules before compression). This can improve wicking and swelling characteristics.

  • Control Moisture Content:

    • Ensure that the manufacturing environment has controlled humidity.

    • Consider using a moisture scavenger or a filler with a lower hygroscopicity to compete with the API for water.

  • Consider Alternative Superdisintegrants:

    • If optimizing CCS is not effective, consider replacing it with a different superdisintegrant that may be less prone to gelling in the presence of your specific API. See the "Alternative Superdisintegrants" section for more details.

Issue 2: Reduced Tablet Hardness and Increased Friability

Possible Causes:

  • Moisture-Induced Softening: The hygroscopic API can absorb moisture from the atmosphere, leading to a softening of the tablet over time.

  • Weak Binding Properties: High concentrations of some superdisintegrants can sometimes compromise the binding properties of other excipients in the formulation.

Troubleshooting Steps:

  • Increase Binder Concentration:

    • Increase the concentration of the binder (e.g., microcrystalline cellulose, povidone) to improve tablet hardness.

  • Optimize Compression Force:

    • Adjust the compression force during tableting. Insufficient force can lead to soft tablets, while excessive force can sometimes lead to capping or lamination.

  • Control Environmental Conditions:

    • Manufacture and package the tablets in a low-humidity environment to minimize moisture absorption.

  • Use a Co-processed Excipient:

    • Consider using a co-processed excipient that combines the functions of a filler and a binder to improve tabletability.

Issue 3: API-Excipient Incompatibility

Possible Causes:

  • Ionic Interactions: this compound is anionic and can interact with basic (cationic) APIs, potentially leading to the formation of a less soluble complex and affecting drug release.[5]

  • pH-Dependent Hydrolysis: Under alkaline conditions (pH > 9), the ester cross-links in this compound can hydrolyze.[1][2][6] This increases the amount of water-soluble polymer, which can form a viscous barrier and slow dissolution.[1][2][6]

Troubleshooting Steps:

  • pH Modification:

    • If the API is basic, consider adding a pH-modifying excipient to the formulation to create a more neutral or acidic microenvironment within the tablet.

  • Alternative Disintegrant:

    • For highly basic APIs, it is often best to use a non-ionic superdisintegrant like crospovidone to avoid potential interactions.[6]

  • Compatibility Studies:

    • Conduct thorough compatibility studies between the API and all excipients at the earliest stages of formulation development.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I use this compound with a hygroscopic API?

A1: A good starting point is a concentration of 2% w/w for direct compression and 3% w/w for wet granulation.[7] However, the optimal concentration will depend on the specific properties of your API and other excipients. It is recommended to perform a design of experiments (DoE) to systematically evaluate the effect of CCS concentration on tablet properties.

Q2: How does the particle size of this compound affect its performance with hygroscopic APIs?

A2: The particle size of this compound can influence its disintegration efficiency. Smaller particles provide a larger surface area for water absorption and swelling, which can lead to faster disintegration. However, with highly hygroscopic APIs, smaller particles might also be more prone to gelling. It is advisable to consult with your supplier for information on the different grades of this compound available.

Q3: Can I use this compound in a formulation with a moisture-sensitive API?

A3: Yes, but with caution. It is crucial to control the moisture content throughout the manufacturing process and to select appropriate packaging to protect the final product from humidity. Formulating with other excipients that have low hygroscopicity can also help.

Q4: What are the best alternative superdisintegrants for hygroscopic APIs?

A4: Crospovidone and sodium starch glycolate (B3277807) are common alternatives. Crospovidone is non-ionic and can be a good choice for basic APIs to avoid ionic interactions. Sodium starch glycolate is also effective, but like CCS, it can be sensitive to high levels of moisture. Natural superdisintegrants like Plantago ovata husk have also shown promise.[7][8]

Q5: How can I predict if my hygroscopic API will be problematic with this compound?

A5: While there is no single predictive rule, you can assess the risk by:

  • Measuring the water activity (a_w) of your API and formulation blends. Higher water activity indicates more "free" water that can interact with excipients.

  • Conducting forced degradation studies at high humidity to observe any physical changes (e.g., softening, swelling) or changes in dissolution profiles.

  • Performing small-scale compatibility studies where you mix the API and CCS and observe for any signs of gelling or clumping upon addition of a small amount of water.

Data Presentation

Table 1: Comparison of Common Superdisintegrants

SuperdisintegrantTypical Use Level (% w/w)Mechanism of ActionPotential Issues with Hygroscopic APIs
This compound 1 - 5Swelling and WickingGelling, competition for water, ionic interactions with basic APIs
Sodium Starch Glycolate 2 - 8SwellingCan be less effective in the presence of highly hygroscopic excipients
Crospovidone 2 - 5Swelling and WickingCan be less effective at higher compression forces
Calcium Silicate 10 - 40WickingHigh use level required

Table 2: Recommended Starting Concentrations of this compound

Formulation MethodRecommended Starting Concentration (% w/w)
Direct Compression2.0
Wet Granulation3.0

Experimental Protocols

Protocol 1: Water Activity (a_w) Measurement

Objective: To determine the amount of "free" water in the API and formulation blends that is available to participate in chemical and physical reactions.

Apparatus: Water activity meter (e.g., chilled-mirror dew point or capacitive sensor).

Methodology:

  • Calibration: Calibrate the water activity meter according to the manufacturer's instructions using certified salt standards (e.g., saturated solutions of lithium chloride, magnesium chloride, and sodium chloride).

  • Sample Preparation: Place a sufficient amount of the sample (API or powder blend) into a disposable sample cup. The sample should cover the bottom of the cup.

  • Equilibration: Seal the sample cup in the measurement chamber of the instrument. Allow the sample to equilibrate with the headspace of the chamber. The instrument will indicate when equilibrium has been reached.

  • Measurement: The instrument will measure the equilibrium relative humidity (ERH) of the headspace and report the water activity (a_w = ERH/100).

  • Recording: Record the water activity value and the temperature at which the measurement was taken.

Protocol 2: Tablet Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To measure the rate and extent of drug release from the tablet in a specified dissolution medium.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus), UV-Vis Spectrophotometer or HPLC.

Methodology:

  • Medium Preparation: Prepare the specified dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate (B84403) buffer) and deaerate it.

  • Apparatus Setup: Assemble the dissolution apparatus and place the vessels in the water bath. Equilibrate the dissolution medium to 37 ± 0.5 °C.

  • Tablet Introduction: Place one tablet in each dissolution vessel.

  • Operation: Start the apparatus and rotate the paddles at the specified speed (e.g., 50 rpm).

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: Calculate the percentage of drug dissolved at each time point.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Formulation with Hygroscopic API and CCS problem Problem Identified: Slow Disintegration/Dissolution start->problem check_gelling Observe for Gelling problem->check_gelling Disintegration Issue check_hardness Problem Identified: Low Hardness / High Friability problem->check_hardness Physical Integrity Issue check_api_interaction Problem Identified: API Incompatibility problem->check_api_interaction Chemical Incompatibility gelling_yes Gelling Observed check_gelling->gelling_yes Yes gelling_no No Gelling Observed check_gelling->gelling_no No optimize_ccs Optimize CCS: - Reduce Concentration - Change Incorporation Method gelling_yes->optimize_ccs alternative_disintegrant Consider Alternative Superdisintegrant (e.g., Crospovidone) gelling_no->alternative_disintegrant optimize_ccs->problem Issue Persists end End: Optimized Formulation optimize_ccs->end Issue Resolved increase_binder Increase Binder Concentration Optimize Compression Force check_hardness->increase_binder increase_binder->end modify_ph Modify Micro-environmental pH check_api_interaction->modify_ph modify_ph->alternative_disintegrant If pH modification is not feasible modify_ph->end alternative_disintegrant->end

Caption: Troubleshooting workflow for formulations with hygroscopic APIs and CCS.

Experimental_Workflow start Start: Formulation Concept compatibility_study API-Excipient Compatibility Study start->compatibility_study water_activity Measure Water Activity (a_w) of API and Blends compatibility_study->water_activity formulation_development Develop Prototype Formulations (Varying CCS Concentration) water_activity->formulation_development tablet_manufacturing Manufacture Tablets (Direct Compression or Wet Granulation) formulation_development->tablet_manufacturing physical_testing Physical Testing: - Hardness - Friability - Disintegration Time tablet_manufacturing->physical_testing dissolution_testing Dissolution Testing physical_testing->dissolution_testing analysis Analyze Results dissolution_testing->analysis optimized Optimized Formulation analysis->optimized Acceptable reformulate Reformulate / Troubleshoot analysis->reformulate Not Acceptable reformulate->formulation_development

Caption: Experimental workflow for developing tablets with hygroscopic APIs.

References

Influence of compression force on the performance of croscarmellose sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of compression force on the performance of croscarmellose sodium (CCS). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: How does increasing compression force generally affect tablet properties when using this compound?

A1: Increasing compression force typically leads to an increase in tablet hardness and a decrease in tablet thickness and friability.[1][2][3][4] However, it can also prolong disintegration time.[1][2][3][4] This is because higher compression forces create a more compact tablet matrix with lower porosity, which can hinder water penetration and the swelling action of this compound.

Q2: What is the role of this compound concentration in mitigating the effects of high compression force?

A2: Higher concentrations of this compound can counteract the negative impact of high compression force on disintegration time. At higher CCS concentrations (e.g., above 1.25% w/w), the effect of increased compression force on prolonging disintegration becomes less significant.[2] This is because a greater number of disintegrant particles allows for more rapid water uptake and swelling, effectively breaking apart the tablet even when it is highly compacted.

Q3: Is there an optimal compression force when using this compound?

A3: Yes, there is typically an optimal range for compression force that balances tablet hardness and disintegration time. For instance, one study found an optimal formulation using a compressional force of 2000 psi with 2.2% CCS, which resulted in a tablet with a hardness of 7.36 kP and a disintegration time of 5.59 minutes.[1][4] The ideal compression force will depend on the specific formulation, including the properties of the active pharmaceutical ingredient (API) and other excipients.

Q4: Can the particle size of this compound influence its performance under different compression forces?

A4: Yes, the particle size of this compound can play a role. Larger particles may lead to enhanced swelling and faster disintegration. Conversely, smaller particles can form a more viscous gel layer upon contact with water, which might impede disintegration, especially at higher concentrations. The interaction between particle size and compression force can therefore affect the overall performance.

Q5: How does the mode of this compound incorporation (intragranular vs. extragranular) affect its performance?

A5: The method of incorporating this compound can significantly impact its effectiveness. Some studies suggest that intragranular incorporation can lead to faster dissolution rates for the same total concentration of the superdisintegrant.[5] It is advisable to evaluate the optimal incorporation method for your specific formulation.

Troubleshooting Guides

Issue 1: Prolonged Disintegration Time
SymptomPossible CauseSuggested Solution
Tablets are hard and do not disintegrate within the expected timeframe.Excessive Compression Force: The tablet matrix is too dense, preventing water penetration.Decrease the compression force.[6] A balance must be struck to maintain adequate hardness without overly extending disintegration time.
Insufficient this compound: The concentration of the disintegrant is too low to overcome the cohesive forces of the tablet.Increase the concentration of this compound.[6] Studies show that increasing CCS concentration generally shortens disintegration time.[1][4]
Poor Water Penetration: Other excipients in the formulation may be hydrophobic, hindering water uptake.Consider incorporating a wetting agent or using more hydrophilic excipients to improve water penetration into the tablet matrix.
Formation of a Viscous Gel Layer: At very high concentrations, CCS can form a gel layer that impedes further water penetration.Optimize the concentration of this compound; a higher concentration is not always better.
Issue 2: Insufficient Tablet Hardness
SymptomPossible CauseSuggested Solution
Tablets are soft and break easily during handling and transport.Low Compression Force: The particles are not sufficiently bonded together.Increase the compression force.[7] Higher compression forces generally lead to harder tablets.[1][3][4]
Inadequate Binder: The formulation lacks sufficient binding properties.Ensure an adequate amount of a suitable binder is used in the formulation.
High Concentration of Lubricant: Excessive lubricant can interfere with particle bonding.Optimize the concentration of the lubricant (e.g., magnesium stearate) to the lowest effective level.
Issue 3: High Friability
SymptomPossible CauseSuggested Solution
Tablets chip or break easily when subjected to mechanical stress.Low Compression Force: Insufficient compaction leads to a weak tablet structure.Increase the compression force. Friability tends to decrease as compression force and tablet hardness increase.[1][4]
Inappropriate Excipient Combination: The formulation may lack sufficient plasticity or binding capacity.Re-evaluate the excipient blend. The addition of a binder or a more compressible filler can improve tablet integrity.

Quantitative Data

Table 1: Effect of Compression Force on Tablet Properties (with 42% MCC and no CCS)

Compression Force (psi)Tablet Thickness (mm)Tablet Hardness (kP)Friability (%)Disintegration Time (min)
10002.203.300.391.84
1500--< 0.39-
2000--< 0.3922.07
25001.968.27< 0.39> 22.07

Data adapted from a study on black pepper extract tablets.[1]

Table 2: Influence of Compression Force and this compound Concentration on Disintegration Time

This compound Conc. (% w/w)Disintegration Time at 77 MPa (s)Disintegration Time at 154 MPa (s)Disintegration Time at 231 MPa (s)Disintegration Time at 308 MPa (s)
0No DisintegrationNo DisintegrationNo DisintegrationNo Disintegration
0.625~150~250~400~600
1.25~50~100~150~200
2.5~30~50~80~120
10~20~30~40~60

Data is estimated from graphical representations in a study on furosemide (B1674285) tablets.[2][8]

Experimental Protocols

Direct Compression Tablet Manufacturing
  • Weighing: Accurately weigh all excipients, including the active pharmaceutical ingredient (API), filler (e.g., microcrystalline cellulose), this compound, and lubricant (e.g., magnesium stearate).

  • Blending:

    • Combine the API, filler, and this compound in a suitable blender (e.g., a V-blender or Turbula mixer).

    • Mix for a predetermined time (e.g., 10-15 minutes) to ensure homogeneity.

    • Add the lubricant and blend for a shorter period (e.g., 2-5 minutes) to avoid over-lubrication.

  • Compression:

    • Load the powder blend into the hopper of a tablet press (e.g., a single-punch or rotary press).

    • Set the desired compression force (e.g., in psi or kN).

    • Compress the tablets to the target weight and hardness.

  • In-Process Controls: Monitor tablet weight, thickness, and hardness periodically during the compression run to ensure consistency.

Tablet Hardness Testing
  • Apparatus: Use a calibrated tablet hardness tester (e.g., Monsanto, Pfizer, or Schleuniger type).

  • Procedure:

    • Place a single tablet diametrically between the two platens of the tester.

    • Apply force until the tablet fractures.

    • Record the force required to break the tablet. This is the hardness value, typically expressed in kiloponds (kP), Newtons (N), or Strong-Cobb units (SCU).

    • Repeat for a representative sample of tablets (e.g., 6-10 tablets) and calculate the average hardness.

Tablet Friability Testing
  • Apparatus: Use a friabilator, which consists of a rotating drum with a curved baffle.

  • Procedure:

    • Take a sample of tablets (usually a number that weighs close to 6.5 grams).

    • Dedust the tablets and accurately weigh the sample (W_initial).

    • Place the tablets in the friabilator drum.

    • Rotate the drum for a set number of revolutions (typically 100 rotations at 25 rpm for 4 minutes).

    • Remove the tablets, carefully dedust them again, and re-weigh the sample (W_final).

    • Calculate the percentage of weight loss using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100.

    • A friability of less than 1% is generally considered acceptable.

Tablet Disintegration Testing (as per USP <701>)
  • Apparatus: Use a USP-compliant disintegration apparatus, consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the temperature at 37 ± 2°C.[9]

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • If specified, add a disk to each tube.

    • Immerse the basket in the specified immersion fluid (e.g., purified water, 0.1 N HCl) maintained at 37 ± 2°C.

    • Operate the apparatus, which raises and lowers the basket at a constant frequency.

    • Observe the tablets. The disintegration time is the time at which all tablets have disintegrated. Complete disintegration is defined as the state where any residue remaining on the screen is a soft mass with no palpably firm core.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_compression Compression cluster_testing Quality Control Testing weigh Weigh Ingredients (API, CCS, Excipients) blend1 Blend API, CCS, Filler weigh->blend1 blend2 Add Lubricant & Blend blend1->blend2 compress Tablet Compression blend2->compress hardness Hardness Test compress->hardness friability Friability Test compress->friability disintegration Disintegration Test compress->disintegration

Caption: Experimental workflow for direct compression tablet manufacturing and testing.

logical_relationship CF Increase in Compression Force Hardness Increased Tablet Hardness CF->Hardness Friability Decreased Friability CF->Friability Porosity Decreased Porosity CF->Porosity Water Reduced Water Penetration Porosity->Water DT Prolonged Disintegration Time Water->DT CCS Increased CCS Concentration Swelling Enhanced Swelling & Wicking CCS->Swelling Swelling->DT Counteracts DT_short Shortened Disintegration Time Swelling->DT_short

Caption: Influence of compression force and CCS concentration on tablet properties.

troubleshooting_flowchart Start Prolonged Disintegration Time? CheckHardness Is Tablet Hardness High? Start->CheckHardness DecreaseCF Action: Decrease Compression Force CheckHardness->DecreaseCF Yes CheckCCS Is CCS Concentration Low? CheckHardness->CheckCCS No End Problem Resolved DecreaseCF->End IncreaseCCS Action: Increase CCS Concentration CheckCCS->IncreaseCCS Yes CheckExcipients Action: Evaluate Other Excipients (e.g., Hydrophobicity) CheckCCS->CheckExcipients No IncreaseCCS->End CheckExcipients->End

Caption: Troubleshooting flowchart for prolonged tablet disintegration.

References

Technical Support Center: Overcoming Capping and Lamination with Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common tablet manufacturing issues of capping and lamination, with a specific focus on the application of croscarmellose sodium.

Frequently Asked Questions (FAQs)

Q1: What are capping and lamination in tablet manufacturing?

A1: Capping is the partial or complete separation of the top or bottom layer of a tablet from the main body. Lamination is the separation of a tablet into two or more distinct horizontal layers.[1][2] Both are critical tablet defects that can compromise the dosage form's integrity, appearance, and therapeutic efficacy.

Q2: How does this compound help in preventing capping and lamination?

A2: this compound is a superdisintegrant that functions through a dual mechanism of swelling and wicking.[3] Upon contact with moisture, it rapidly swells, creating internal stress within the tablet that breaks it apart into smaller fragments.[3] This rapid and uniform disintegration can help to alleviate the internal stresses that lead to capping and lamination by creating channels for air to escape and promoting the uniform breakdown of the tablet.

Q3: What is the recommended concentration of this compound to prevent these issues?

A3: The optimal concentration of this compound can vary depending on the formulation and processing parameters. However, typical usage levels are:

  • Direct Compression: 2% w/w is commonly used.

  • Wet Granulation: 3% w/w is a general recommendation.[4] Higher concentrations, up to 5% w/w, may be used, but excessive amounts can sometimes lead to the formation of a viscous gel layer that may retard disintegration.[4]

Q4: Can the particle size of this compound influence its effectiveness against capping and lamination?

A4: Yes, particle size can play a role. Larger particles of this compound tend to swell more and can lead to faster disintegration.[3] This enhanced swelling can be more effective in creating the necessary internal pressure to break apart the tablet and prevent the buildup of mechanical stress that causes capping and lamination.

Q5: Is there a difference between adding this compound intra-granularly versus extra-granularly in wet granulation to address capping?

A5: The mode of incorporation can significantly impact tablet properties.

  • Intra-granular addition (added to the powder blend before granulation) can lead to faster dissolution rates as it breaks down the granules into finer particles.[5][6]

  • Extra-granular addition (added to the dried granules before compression) is often more effective for rapid disintegration of the tablet into granules.[7][8] A combination of both intra- and extra-granular addition can provide a dual-disintegration mechanism, which may be the most effective approach to mitigate capping and lamination by ensuring both rapid tablet breakup and granule disintegration.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving capping and lamination issues with the strategic use of this compound.

Problem: Tablets are exhibiting capping or lamination after compression.

Troubleshooting_Capping_Lamination Start Capping/Lamination Observed Check_Formulation Step 1: Review Formulation Start->Check_Formulation Check_Process Step 2: Evaluate Process Parameters Check_Formulation->Check_Process Formulation adequate? Solution_CCS Incorporate/Optimize this compound Check_Formulation->Solution_CCS Formulation inadequate? Solution_Process Adjust Process Parameters Check_Process->Solution_Process Process parameters off? Final_Tablet Defect-Free Tablets Check_Process->Final_Tablet Process parameters optimal? Solution_CCS->Check_Process Solution_Process->Final_Tablet

Caption: Troubleshooting workflow for capping and lamination.

Step 1: Formulation Review

  • Is a superdisintegrant present? If not, the cohesive forces within the tablet may be too high, preventing proper disintegration and leading to stress fractures.

    • Solution: Incorporate this compound into your formulation. Start with a concentration of 2% for direct compression or 3% for wet granulation.[4]

  • Is the binder concentration too high or too strong? Excessive binder can lead to hard tablets that do not disintegrate easily.

    • Solution: Consider reducing the binder concentration and incorporating this compound to ensure rapid tablet breakup.

  • Is the lubricant level appropriate? Over-lubrication can create a hydrophobic barrier that hinders water penetration and the action of the disintegrant.

    • Solution: Optimize the lubricant concentration and ensure a homogenous blend. The presence of this compound can help overcome the negative effects of slight over-lubrication by actively wicking water into the tablet core.

Step 2: Process Parameter Evaluation

  • Is the compression force too high? Excessive force can lead to the entrapment of air and the formation of highly elastic tablets that expand upon ejection from the die, causing capping.[10]

    • Solution: Reduce the compression force. The inclusion of this compound can help produce tablets with adequate hardness at lower compression forces.

  • Is the turret speed too fast? High speeds reduce the dwell time, which can lead to insufficient bonding and air entrapment.[10][11]

    • Solution: Decrease the turret speed. A pre-compression step can also help in de-aerating the powder blend.

  • Are the granules too dry? Over-dried granules can be brittle and may not bond well, leading to lamination.[10]

    • Solution: Optimize the moisture content of the granules. This compound's performance is generally robust across a range of moisture levels.

Quantitative Data on this compound's Impact

The following tables summarize the effects of this compound (CCS) concentration on key tablet properties based on experimental data.

Table 1: Effect of CCS Concentration on Tablet Hardness and Friability

FormulationCCS Concentration (% w/w)Tablet Hardness (kP)Friability (%)
Atenolol (B1665814) ODT0--
103.14 ± 0.050.64 ± 0.02
202.89 ± 0.060.78 ± 0.03
Black Pepper Extract17.80 ± 0.410.14 ± 0.02
27.17 ± 0.380.16 ± 0.02
36.87 ± 0.350.17 ± 0.01

Data adapted from studies on orodispersible tablets of atenolol and black pepper extract tablets.[12][13]

Table 2: Effect of CCS Concentration on Disintegration Time

FormulationCCS Concentration (% w/w)Disintegration Time (seconds)
Mannitol-based Tablets1< 35
5≤ 40
MCC-based Tablets1~200 - 300
5< 10
Atenolol ODT0-
1025.33 ± 1.51
2020.67 ± 1.03

Data adapted from studies by Roquette and on orodispersible tablets of atenolol.[3][12]

Experimental Protocols

1. Tablet Tensile Strength (Breaking Force) Measurement (Adapted from USP <1217>)

This test determines the force required to cause a tablet to fracture.

  • Apparatus: A calibrated tablet hardness tester capable of applying a compressive load.

  • Procedure:

    • Place the tablet between the two platens of the tester. For round tablets, ensure the diametrical alignment.

    • Apply a compressive force at a constant rate of loading.

    • Record the force in Newtons (N) or kiloponds (kP) that causes the tablet to break.

    • Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.

  • Tensile Strength Calculation (for round tablets): σ = 2F / (πDt) Where:

    • σ = Tensile Strength

    • F = Breaking Force

    • D = Tablet Diameter

    • t = Tablet Thickness

2. Tablet Friability Testing (Adapted from USP <1216>)

This test assesses the ability of uncoated tablets to withstand mechanical stress.[14]

  • Apparatus: A friability tester with a drum of specified dimensions, rotating at 25 ± 1 rpm.[14]

  • Procedure:

    • For tablets with a unit weight of ≤ 650 mg, take a sample of whole tablets as close as possible to 6.5 g. For tablets with a unit weight of > 650 mg, use 10 whole tablets.[14]

    • Carefully de-dust the tablets and accurately weigh the sample (W_initial).

    • Place the tablets in the drum and rotate it 100 times.[14]

    • Remove the tablets, de-dust them again, and accurately weigh the sample (W_final).

  • Calculation: Friability (%) = [(W_initial - W_final) / W_initial] x 100 A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[14]

3. Tablet Disintegration Time Testing (Adapted from USP <701>)

This test measures the time it takes for a tablet to disintegrate in a liquid medium.[15]

  • Apparatus: A disintegration tester consisting of a basket-rack assembly, a 1000-mL beaker for the immersion fluid, and a thermostatic arrangement to maintain the temperature at 37 ± 2 °C.[15][16]

  • Procedure:

    • Place one tablet in each of the six tubes of the basket.

    • Operate the apparatus, using purified water as the immersion fluid, maintained at 37 ± 2 °C.

    • Observe the tablets continuously.

    • Record the time at which all tablets have disintegrated. Complete disintegration is defined as the state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[15]

  • Acceptance Criteria: The disintegration time should comply with the limits specified in the individual product monograph, typically within 30 minutes for immediate-release tablets.[17]

References

How to address lot-to-lot variability of croscarmellose sodium in manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by lot-to-lot variability of croscarmellose sodium (CCS) in manufacturing.

Troubleshooting Guide

This section addresses specific issues that may arise during tablet manufacturing due to variations in this compound lots.

Q1: We are observing tablet lamination/capping with a new lot of this compound. What could be the cause and how can we resolve it?

A1: Tablet lamination (separation into two or more distinct horizontal layers) and capping (separation of the top or bottom crown) can be influenced by the properties of the this compound lot.[1][2][3][4]

Potential Causes Related to this compound:

  • Excessive Swelling Rate: A very rapid and high swelling of the CCS particles can trap air within the tablet matrix during compression, leading to weak points that separate upon ejection from the die.

  • Particle Size and Morphology: A significant difference in particle size distribution or morphology compared to a previously used lot can affect powder flow and packing, contributing to air entrapment.

  • Moisture Content: Higher than optimal moisture content in the CCS can reduce its ability to be compressed effectively, leading to weak tablets.[2]

Troubleshooting Steps:

  • Characterize the New Lot: Perform key tests on the new CCS lot and compare the results to a lot that performed well. Focus on swelling capacity, particle size distribution, and loss on drying.

  • Adjust Pre-compression Force: Increasing the pre-compression force can help to remove entrapped air before the main compression event.

  • Reduce Turret Speed: Slowing down the tablet press speed allows more time for air to escape from the powder blend.[2]

  • Optimize Lubrication: While not directly a CCS property, improper lubrication can exacerbate lamination. Ensure the lubricant (e.g., magnesium stearate) is optimally blended. Over-lubrication can sometimes lead to lamination.[4]

  • Use Tapered Dies: Tapered dies can facilitate the escape of air during compression.[2]

Q2: Our tablets are failing dissolution testing with a new batch of this compound. What aspects of the CCS should we investigate?

A2: Dissolution failure is a common issue linked to the variability of superdisintegrants. The performance of this compound is highly dependent on its physicochemical properties.

Potential Causes Related to this compound:

  • Lower Swelling Capacity: Different lots of CCS can exhibit significantly different swelling behaviors.[5][6] A lot with a lower swelling capacity will result in slower tablet disintegration and consequently, slower drug dissolution.[7][8][9]

  • Degree of Substitution: The degree of substitution on the cellulose (B213188) backbone influences the swelling and water uptake properties of CCS. Variations in this parameter between lots can lead to inconsistent performance.[7][8][9]

  • Particle Size: Larger CCS particles may lead to faster disintegration due to enhanced swelling. Conversely, very fine particles might form a viscous gel layer that can hinder dissolution.[10]

  • Crystallinity: The degree of crystallinity can impact the hydration and swelling kinetics of CCS. Amorphous CCS tends to swell more than semi-crystalline forms.[6]

Troubleshooting Steps:

  • Comprehensive Lot Analysis: Analyze the new CCS lot for swelling capacity, degree of substitution, particle size distribution, and crystallinity (using XRD). Compare these results with a reference lot that provided acceptable dissolution profiles.

  • Adjust CCS Concentration: If the new lot has a lower swelling capacity, a slight increase in its concentration in the formulation might be necessary to achieve the desired dissolution profile. However, this should be carefully evaluated as it can also impact tablet hardness and friability.[5]

  • Evaluate Drug Solubility: The impact of CCS variability can be more pronounced for poorly soluble drugs.[5] Ensure that the dissolution method is appropriate for the drug substance.

  • Intra- vs. Extra-granular Addition: The method of CCS incorporation can affect dissolution. For wet granulation processes, adding a portion of the CCS intra-granularly and the rest extra-granularly can be beneficial. Studies have shown that intragranular addition can lead to faster dissolution.[11]

Frequently Asked Questions (FAQs)

Q1: What are the critical material attributes (CMAs) of this compound that we should monitor to ensure consistency?

A1: To ensure consistent performance and minimize lot-to-lot variability issues, the following critical material attributes of this compound should be monitored:

  • Swelling Capacity/Settling Volume: This is a direct measure of the disintegrant's primary function.[5][6]

  • Degree of Substitution: This chemical property is crucial for the polymer's hydration and swelling characteristics.[7][8][9][12][13][14][15][16] The USP specifies a range of 0.60 to 0.85.[12][13]

  • Particle Size Distribution: Affects powder flow, tablet uniformity, and disintegration/dissolution kinetics.[7][8][9][10]

  • Loss on Drying (Moisture Content): High moisture can affect the stability and performance of the CCS. The USP limit is not more than 10.0%.[16]

  • pH: The pH of a CCS dispersion should be between 5.0 and 7.0.[14]

  • Content of Water-Soluble Material: A high amount of water-soluble material can lead to the formation of a viscous gel, which may impede disintegration and dissolution. The USP limit is not more than 10.0%.[12][14]

  • Crystallinity: Can influence the rate and extent of water uptake and swelling.[6]

Q2: How does the source of cellulose (e.g., wood vs. cotton) for CCS affect its performance?

A2: The source of the raw cellulose material can influence the final properties of the this compound. While both wood and cotton-derived CCS can meet pharmacopeial standards, they may exhibit differences in their performance characteristics. For instance, some studies have observed that the origin of the cellulose can affect the disintegration time, although this may not always be statistically significant.[10] It is important to evaluate CCS from different sources for your specific formulation to ensure consistent performance.

Q3: Can the manufacturing process (e.g., direct compression vs. wet granulation) influence the effectiveness of this compound?

A3: Yes, the manufacturing process can impact the performance of this compound.

  • Direct Compression: In direct compression, the full disintegrant effect of CCS is generally realized as the particles are not significantly altered before compression.

  • Wet Granulation: During wet granulation, the CCS that is added intra-granularly comes into contact with the granulating fluid. This can cause some premature swelling, which may slightly reduce its disintegration efficiency. However, this can be mitigated by adding a portion of the CCS extra-granularly. For tablets prepared by wet granulation, a slightly higher concentration of CCS (e.g., 3% w/w) might be used compared to direct compression (e.g., 2% w/w).[17]

Data Presentation

Table 1: Comparison of Physicochemical Properties of this compound from Different Manufacturers

PropertyManufacturer AManufacturer BManufacturer CManufacturer DUSP/NF Monograph Specification
Degree of Substitution 0.720.780.690.810.60 - 0.85
Residue on Ignition (%) 18.520.117.921.314.0 - 28.0
Loss on Drying (%) 5.86.25.56.5≤ 10.0
Water-Soluble Material (%) 1.82.51.53.1≤ 10.0
pH 6.56.86.36.95.0 - 7.0
Swelling Behavior HighLowHighLowNot specified

Note: The data in this table is illustrative and based on findings from multiple sources. Actual values will vary by lot and manufacturer.[5]

Table 2: Impact of this compound Concentration and Type on Tablet Properties

Formulation BaseCCS Concentration (% w/w)Tablet Hardness (N)Disintegration Time (s)
Mannitol 0-126.5
181 - 87< 35
5Slightly Harder< 10
Microcrystalline Cellulose (MCC) 074.9 - 77.51724
174.9 - 77.5200 - 300

Source: Adapted from studies on the performance of CCS in different tablet matrices.[10]

Experimental Protocols

1. Determination of Degree of Substitution

This method is based on the USP/NF monograph for this compound.[12][13][14][15][16]

  • Sample Preparation: Accurately weigh about 1 g of this compound and transfer it to a 500-mL glass-stoppered conical flask.

  • Procedure:

    • Add 300 mL of a 1 in 10 sodium chloride solution to the flask.

    • Add 25.0 mL of 0.1 N sodium hydroxide (B78521) VS.

    • Stopper the flask and allow it to stand for 5 minutes with intermittent shaking.

    • Add 5 drops of m-cresol (B1676322) purple TS.

    • From a buret, add 15 mL of 0.1 N hydrochloric acid VS. Stopper and shake.

    • If the solution is violet, add 0.1 N hydrochloric acid VS in 1-mL portions until the solution turns yellow, shaking after each addition.

    • Titrate with 0.1 N sodium hydroxide VS to a violet endpoint.

  • Calculation: Calculate the net number of milliequivalents (M) of base required for the neutralization of 1 g of this compound on a dried basis. The degree of substitution is then calculated using the formulas provided in the USP monograph.

2. Measurement of Settling Volume

This method provides an indication of the swelling capacity of this compound.[14][15]

  • Procedure:

    • To 75 mL of water in a 100-mL graduated cylinder, add 1.5 g of this compound in 0.5-g portions, shaking vigorously after each addition.

    • Add water to make 100 mL.

    • Shake again until all the powder is homogeneously distributed.

    • Allow the cylinder to stand for 4 hours.

    • Record the volume of the settled mass.

Visualizations

Troubleshooting_Lamination_Capping Start Tablet Lamination/ Capping Observed Check_CCS Characterize New CCS Lot (Swelling, Particle Size, Moisture) Start->Check_CCS Compare_Lots Compare with Reference Lot Check_CCS->Compare_Lots Significant_Difference Significant Difference Found Compare_Lots->Significant_Difference Yes No_Difference No Significant Difference Compare_Lots->No_Difference No Consider_Formulation Consider Formulation Adjustments: - CCS Concentration - Binder Significant_Difference->Consider_Formulation Adjust_Process Adjust Process Parameters: - Increase Pre-compression - Reduce Turret Speed - Optimize Lubrication No_Difference->Adjust_Process Investigate_Other Investigate Other Causes: - Punch/Die Wear - Formulation Issues No_Difference->Investigate_Other Resolved Issue Resolved Adjust_Process->Resolved Consider_Formulation->Adjust_Process Investigate_Other->Resolved

Troubleshooting workflow for lamination and capping.

CCS_Property_Impact cluster_CMAs Critical Material Attributes of CCS cluster_Performance Tablet Performance Attributes Swelling Swelling Capacity Disintegration Disintegration Time Swelling->Disintegration Directly Impacts Dissolution Dissolution Rate Swelling->Dissolution Directly Impacts ParticleSize Particle Size ParticleSize->Disintegration Influences Hardness Tablet Hardness ParticleSize->Hardness Can Affect DoS Degree of Substitution DoS->Swelling Determines Crystallinity Crystallinity Crystallinity->Swelling Affects Rate Disintegration->Dissolution Prerequisite for

Relationship between CCS properties and tablet performance.

Experimental_Workflow_CCS_Analysis Start Receive New Lot of CCS Sampling Take Representative Sample Start->Sampling Test1 Settling Volume (Swelling Capacity) Sampling->Test1 Test2 Degree of Substitution Sampling->Test2 Test3 Particle Size Analysis Sampling->Test3 Test4 Loss on Drying Sampling->Test4 Data_Analysis Analyze Data and Compare to Specification/Reference Lot Test1->Data_Analysis Test2->Data_Analysis Test3->Data_Analysis Test4->Data_Analysis Decision Accept or Reject Lot? Data_Analysis->Decision Accept Accept Lot Decision->Accept Within Spec Reject Reject Lot/ Further Investigation Decision->Reject Out of Spec

Workflow for incoming lot analysis of this compound.

References

Technical Support Center: Optimizing Powder Blend Flowability with Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the flowability of powder blends containing croscarmellose sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect powder flow?

A1: this compound is a superdisintegrant, an excipient added to tablet and capsule formulations to promote their rapid breakup in the gastrointestinal tract.[1][2] It is a cross-linked polymer of carboxymethylcellulose sodium.[2] While highly effective as a disintegrant due to its ability to absorb water and swell rapidly, its fibrous and sometimes irregular particle shape can contribute to poor powder flow and potential processing issues.[1][3]

Q2: What are the common signs of poor powder flow in my blend containing this compound?

A2: Common indicators of poor flowability include:

  • Arching or Bridging: Powder forming a stable arch over the outlet of a hopper, obstructing flow.

  • Rat-holing: A narrow channel or hole forms through the powder bed, leading to inconsistent flow.

  • Inconsistent Die Filling: Uneven filling of tablet press dies, resulting in significant tablet weight variation.

  • Segregation: Separation of different components in the powder blend, leading to a lack of content uniformity in the final dosage form.[4][5]

Q3: What are the key factors that influence the flowability of powder blends with this compound?

A3: Several factors can impact the flow of your powder blend:

  • Particle Size and Shape: Irregular or very fine particles tend to have poorer flow properties.

  • Moisture Content: Excess moisture can increase interparticle cohesion, while overly dry powders may be prone to static charge.[6]

  • Concentration of this compound: Higher concentrations can sometimes exacerbate flow issues.

  • Other Excipients: The properties of other components in the blend, such as fillers and binders, will also play a significant role.

Troubleshooting Guide: Improving Powder Flow

This guide provides strategies to address common flowability problems encountered with this compound-containing blends.

Issue 1: High Angle of Repose and Poor Compressibility

Symptoms: Your powder blend has an angle of repose greater than 40°, a high Carr's Index (>25%), and a high Hausner Ratio (>1.34), indicating poor or very poor flow.

Potential Causes:

  • Cohesive nature of the powder blend.

  • Irregular particle shape and size distribution.

  • High interparticle friction.

Solutions:

  • Incorporate a Glidant:

    • Action: Add a glidant such as colloidal silicon dioxide to the blend. Glidants work by reducing inter-particle friction and cohesion.[3]

    • Recommendation: Start with a low concentration (e.g., 0.25% - 0.5% w/w) and optimize based on flow testing.

  • Optimize Particle Size and Shape:

    • Action: If feasible, modify the particle size of the components. Larger, more spherical particles generally flow better.

    • Recommendation: Consider milling or spheronization techniques for the API or other major excipients.

Issue 2: Inconsistent Flow from Hopper (Arching, Rat-holing)

Symptoms: Erratic or no flow from the hopper during processing, leading to production stoppages.

Potential Causes:

  • Mechanical obstruction due to the cohesive strength of the powder.

  • Improper hopper design for the specific powder blend.

Solutions:

  • Granulation:

    • Action: Convert the powder blend into granules. Granulation increases the particle size and density, which significantly improves flowability.[7]

    • Methods:

      • Wet Granulation: Involves adding a liquid binder to the powder mixture. When using this method, it's often recommended to add a portion of the this compound intra-granularly and the remainder extra-granularly to optimize both flow and disintegration.[2]

      • Dry Granulation (Roller Compaction): Suitable for moisture-sensitive formulations. This process densifies the powder between rollers to form ribbons that are then milled into granules.[8]

  • Equipment Modification:

    • Action: Adjust the processing equipment to better handle the powder.

    • Recommendations:

      • Use a hopper with a steeper wall angle.

      • Employ vibratory feeders to promote consistent powder discharge.[6]

      • Install an agitator or flow aid device within the hopper.[9]

Data Presentation: Flow Properties of Powder Blends

The following tables summarize typical pre-compression parameters for powder blends. These values can be used as a reference to evaluate the flowability of your own formulations.

Table 1: Flowability Classification Based on Angle of Repose, Carr's Index, and Hausner's Ratio [10][11]

Flow CharacterAngle of Repose (°)Carr's Index (%)Hausner Ratio
Excellent25 - 30≤ 101.00 - 1.11
Good31 - 3511 - 151.12 - 1.18
Fair36 - 4016 - 201.19 - 1.25
Passable41 - 4521 - 251.26 - 1.34
Poor46 - 5526 - 311.35 - 1.45
Very Poor56 - 6532 - 371.46 - 1.59
Very, Very Poor> 66> 38> 1.60

Table 2: Example Pre-compression Parameters for Formulations with this compound

This table presents hypothetical but representative data for powder blends containing this compound before and after a flow improvement strategy.

FormulationThis compound (%)Glidant (Colloidal SiO₂) (%)Angle of Repose (°)Carr's Index (%)Hausner RatioFlow Character
Blend A (Untreated)3043241.32Passable
Blend B (Treated)30.535151.18Good
Granules C (Wet Granulated)3032131.15Good

Experimental Protocols

Methodology for Angle of Repose Measurement

Objective: To determine the angle of repose of a powder blend as an indicator of its flowability.

Apparatus:

  • Funnel with a controlled orifice

  • Stand to hold the funnel at a fixed height

  • Flat, level base with a defined diameter

  • Ruler or caliper

Procedure:

  • Secure the funnel to the stand at a fixed height above the flat base.

  • Carefully pour the powder blend into the funnel until it is full.

  • Allow the powder to flow out of the funnel and form a conical pile on the base.

  • Ensure the peak of the cone is directly under the funnel's orifice.

  • Measure the height (h) of the powder cone and the radius (r) of its base.

  • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

Methodology for Carr's Index and Hausner Ratio

Objective: To assess the compressibility of a powder blend, which relates to its flowability.

Apparatus:

  • Graduated cylinder (100 mL is standard)

  • Tapping device (e.g., a tapped density tester)

Procedure:

  • Gently pour a known mass (e.g., 50 g) of the powder blend into the graduated cylinder.

  • Record the initial, unsettled apparent volume (V₀). This is the bulk volume.

  • Place the graduated cylinder in the tapping device.

  • Tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps) until there is no further significant change in the powder volume.

  • Record the final tapped volume (Vf).

  • Calculate the Bulk Density (ρ_bulk) = mass / V₀.

  • Calculate the Tapped Density (ρ_tapped) = mass / Vf.

  • Calculate Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100.

  • Calculate Hausner Ratio = ρ_tapped / ρ_bulk.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Flowability Testing cluster_analysis Analysis & Decision cluster_solution Improvement Strategies prep Powder Blend (with this compound) aor Angle of Repose prep->aor ci_hr Carr's Index / Hausner Ratio prep->ci_hr shear Shear Cell Analysis prep->shear decision Flow Acceptable? aor->decision ci_hr->decision shear->decision glidant Add Glidant decision->glidant No granulation Granulation (Wet or Dry) decision->granulation No equipment Equipment Adjustment decision->equipment No process_end Proceed to Tableting/Capsule Filling decision->process_end Yes retest Re-evaluate Flow glidant->retest granulation->retest equipment->retest retest->aor retest->ci_hr retest->shear

Workflow for assessing and improving powder flowability.

logical_relationship cluster_factors Factors Decreasing Flowability cluster_strategies Improvement Strategies cluster_outcome Desired Outcome cohesion High Cohesion glidants Glidants cohesion->glidants friction High Friction friction->glidants moisture High Moisture drying Drying moisture->drying fines High % of Fines granulation Granulation fines->granulation particle_eng Particle Engineering fines->particle_eng good_flow Improved Flowability glidants->good_flow granulation->good_flow drying->good_flow particle_eng->good_flow

Relationship between flow issues and improvement strategies.

References

Validation & Comparative

A Head-to-Head Battle of Superdisintegrants: Croscarmellose Sodium vs. Sodium Starch Glycolate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Guide for Formulation Scientists

In the realm of oral solid dosage form development, the selection of a superdisintegrant is a critical decision that directly impacts drug product performance. Among the most widely utilized superdisintegrants are croscarmellose sodium (CCS) and sodium starch glycolate (B3277807) (SSG). Both are renowned for their ability to facilitate the rapid breakup of tablets and capsules, thereby promoting drug dissolution and bioavailability. This guide provides an in-depth, objective comparison of these two excipients, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.

Executive Summary

This compound, a cross-linked polymer of carboxymethylcellulose sodium, and sodium starch glycolate, a sodium salt of a carboxymethyl ether of starch, are both highly effective superdisintegrants.[1] While both function by rapidly absorbing water and swelling, their underlying mechanisms and performance characteristics exhibit notable differences. CCS is recognized for its dual mechanism of swelling and wicking, which contributes to its effectiveness even at low concentrations.[2] SSG, on the other hand, is known for its rapid and extensive swelling.[3] The choice between the two often depends on the specific formulation requirements, including the active pharmaceutical ingredient (API), manufacturing process, and desired disintegration profile.

Comparative Performance Data

The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of this compound and sodium starch glycolate.

Table 1: General Properties and Pharmacopeial Specifications

PropertyThis compound (CCS)Sodium Starch Glycolate (SSG)
Description White, fibrous, free-flowing powder[2]White to off-white, free-flowing powder
Source Cross-linked polymer of carboxymethylcellulose sodium[1]Sodium salt of a carboxymethyl ether of starch (often from potato starch)[3]
Mechanism of Action Swelling and Wicking[2]Rapid and extensive swelling[3]
Typical Concentration 0.5% - 5.0% w/w[4]2.0% - 8.0% w/w[4]
Optimal Use Level (in a study) 2% (for Ac-Di-Sol)[5]5% (for Glycolys)[5]
pH (1% dispersion) 5.0 - 7.03.0 - 5.0 or 5.5 - 7.5 (Type dependent)
Solubility Insoluble in water, but swells rapidly[3]Practically insoluble in water, swells extensively

Table 2: Comparative Disintegration Time in Orally Disintegrating Tablets (ODTs)

FormulationSuperdisintegrant(s)ConcentrationDisintegration Time (seconds)
Salbutamol Sulphate ODTs[6]This compound (CCS)-Slower than SSG as a single agent
Sodium Starch Glycolate (SSG)-28.37 ± 2.26
CCS and SSG (1:1 ratio)-19.28 ± 3.11
Placebo ODTs[5]Ac-Di-Sol (CCS)2%< 30 seconds across all compaction forces
Glycolys (SSG)2%Did not meet 30-second requirement at all compaction forces
Stevia-Loaded Tablets[7]This compound5%Slower than Crospovidone, faster than SSG
Sodium Starch Glycolate5%Slower than CCS and Crospovidone

Table 3: Comparative Swelling Index

SuperdisintegrantSwelling Index (% v/v)
This compound65 ± 1.7[3]
Sodium Starch Glycolate52 ± 1.2[3]

Disintegration Mechanisms Visualized

The distinct mechanisms of action of CCS and SSG are a key differentiating factor.

cluster_CCS This compound (CCS) cluster_SSG Sodium Starch Glycolate (SSG) Water Water Penetration Wicking Wicking Action (Capillary Action) Water->Wicking Fibrous Structure Swelling Particle Swelling Water->Swelling Disruption Tablet Matrix Disruption Wicking->Disruption Swelling->Disruption Disintegration_CCS Rapid Disintegration Disruption->Disintegration_CCS Water_SSG Water Uptake RapidSwelling Rapid & Extensive Swelling Water_SSG->RapidSwelling Force High Swelling Force RapidSwelling->Force Disintegration_SSG Rapid Disintegration Force->Disintegration_SSG

Disintegration mechanisms of CCS and SSG.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible evaluation of superdisintegrant performance.

Disintegration Test (Based on USP <701>)

This test determines the time required for a tablet to break up into smaller particles.[8]

G start Start apparatus Prepare Disintegration Apparatus (Basket-rack assembly, 1000 mL beaker) start->apparatus medium Fill beaker with specified medium (e.g., water, 0.1 M HCl) apparatus->medium temp Maintain medium temperature at 37 ± 2°C medium->temp place_tablets Place one tablet in each of the 6 tubes temp->place_tablets operate Operate apparatus at 29-32 cycles/min place_tablets->operate observe Observe tablets for disintegration operate->observe end_time Record time for complete disintegration observe->end_time pass All 6 tablets disintegrated within specified time? end_time->pass retest Repeat test on 12 additional tablets pass->retest No (1 or 2 failed) pass_result Test Passed pass->pass_result Yes final_check At least 16 of 18 tablets disintegrated? retest->final_check final_check->pass_result Yes fail_result Test Failed final_check->fail_result No

Workflow for USP Disintegration Test.

Methodology:

  • Apparatus: A basket-rack assembly consisting of six open-ended glass tubes with a 10-mesh stainless steel wire screen at the bottom. The assembly is immersed in a suitable liquid medium in a 1-liter beaker.[8]

  • Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated, raising and lowering the basket in the immersion fluid at a constant frequency of 29-32 cycles per minute.[9] The immersion fluid is maintained at 37 ± 2°C.[8]

  • Endpoint: Complete disintegration is achieved when no residue of the tablet, other than fragments of insoluble coating or capsule shell, remains on the screen.[8] For most immediate-release tablets, the USP requires disintegration within 30 minutes.[10]

Dissolution Test (Based on USP <711> for Immediate-Release Tablets)

This test measures the rate and extent of drug release from a solid dosage form.[11]

G start Start apparatus Select Dissolution Apparatus (e.g., USP Apparatus 2 - Paddle) start->apparatus medium Prepare and deaerate dissolution medium (e.g., 900 mL of pH 6.8 buffer) apparatus->medium temp Maintain medium temperature at 37 ± 0.5°C medium->temp place_tablet Place a single tablet in the vessel temp->place_tablet operate Operate apparatus at a specified speed (e.g., 50 or 75 rpm) place_tablet->operate sample Withdraw samples at predetermined time points operate->sample analyze Analyze samples for drug concentration (e.g., UV-Vis or HPLC) sample->analyze plot Plot % drug dissolved vs. time analyze->plot end End plot->end

Workflow for USP Dissolution Test.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets. It consists of a vessel containing the dissolution medium and a rotating paddle.[12]

  • Procedure: A single tablet is dropped into the vessel. The paddle is rotated at a specified speed (typically 50 or 75 rpm for immediate-release tablets).[13] The dissolution medium is maintained at 37 ± 0.5°C.[14]

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for the concentration of the dissolved API, often using UV-Vis spectroscopy or HPLC.[13]

Swelling Index Determination

This test quantifies the swelling capacity of a superdisintegrant.

Methodology:

  • A known weight (W_initial) of the superdisintegrant is placed in a graduated cylinder.

  • A specified volume of a suitable medium (e.g., water or buffer) is added.

  • The cylinder is allowed to stand for a defined period (e.g., 24 hours).

  • The final volume occupied by the swollen superdisintegrant (V_final) is measured.

  • The swelling index is calculated using the formula: Swelling Index = (V_final - V_initial) / V_initial.

Discussion and Formulation Considerations

This compound (CCS):

  • Advantages: CCS is highly efficient and effective at low concentrations, which can be advantageous in formulations with a high drug load.[15] Its dual mechanism of wicking and swelling leads to rapid and uniform disintegration.[2] It is also less sensitive to changes in pH and compression force compared to SSG.[16]

  • Considerations: The fibrous nature of CCS can sometimes lead to processing challenges.

Sodium Starch Glycolate (SSG):

  • Advantages: SSG exhibits extensive and rapid swelling, which can generate a strong disintegrating force.[3] It is often a more cost-effective option.[16]

  • Considerations: The performance of SSG can be affected by the pH of the medium and high compression forces.[16][17] At higher concentrations (typically above 8%), it can form a viscous gel layer that may hinder disintegration.[4]

API Compatibility:

  • Both CCS and SSG are generally considered compatible with a wide range of APIs.[15] However, as anionic polymers, they have the potential to interact with cationic drugs, which could slow down dissolution.[18] Therefore, compatibility studies are always recommended.

Conclusion

Both this compound and sodium starch glycolate are powerful superdisintegrants that play a vital role in the formulation of oral solid dosage forms. The choice between them is not a one-size-fits-all decision. A thorough understanding of their respective properties, mechanisms, and performance characteristics, as outlined in this guide, will empower formulation scientists to select the most appropriate excipient to achieve the desired drug product performance. For formulations requiring rapid disintegration at low concentrations and robustness to process variables, this compound may be the preferred choice. For applications where a strong swelling force is paramount and cost is a significant consideration, sodium starch glycolate presents a compelling option. Ultimately, empirical studies with the specific API and formulation matrix are essential to determine the optimal superdisintegrant and its concentration.

References

A Head-to-Head Battle of Superdisintegrants: Croscarmellose Sodium vs. Crospovidone in Orally Disintegrating Tablets

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The rapid disintegration of orally disintegrating tablets (ODTs) is paramount to their therapeutic efficacy and patient compliance. This is primarily achieved through the incorporation of superdisintegrants, which facilitate the rapid breakdown of the tablet structure upon contact with saliva. Among the most widely used superdisintegrants are croscarmellose sodium and crospovidone. This guide provides an objective, data-driven comparison of these two excipients in ODT formulations, summarizing key performance data and detailing the experimental protocols used for their evaluation.

Performance Data Summary

The selection of a superdisintegrant significantly impacts the critical quality attributes of ODTs. The following tables summarize quantitative data from various studies, comparing the performance of this compound and crospovidone across key parameters.

Table 1: Disintegration Time

SuperdisintegrantConcentration (%)Disintegration Time (seconds)Formulation DetailsReference
This compound2Meets USP <30s requirement across 4-12 kN compaction forcesMannitol-based placebo ODTs[1]
Crospovidone5Performs effectively at this concentration and beyondMannitol-based placebo ODTs[1]
This compound10Slower disintegration than 10% crospovidonePiroxicam nanoparticles ODT[2]
Crospovidone10Faster disintegration than 10% this compoundPiroxicam nanoparticles ODT[2]
This compoundNot SpecifiedSlower disintegration (>1 min)Placebo ODTs[3]
CrospovidoneNot SpecifiedFastest disintegration (<30 s)Placebo ODTs[3]
This compound6-Sumatriptan succinate (B1194679) ODTs[4]
Crospovidone615 ± 0.48Sumatriptan succinate ODTs[4]
This compound & Crospovidone (1:1)6 (total)10 ± 0.24Sumatriptan succinate ODTs[4]

Table 2: Wetting Time

SuperdisintegrantConcentration (%)Wetting Time (seconds)Formulation DetailsReference
This compoundNot Specified44.33 ± 2.48Ketoprofen ODTs[5]
CrospovidoneNot Specified34.67 ± 3.10Ketoprofen ODTs[5]
This compound10Faster wetting than crospovidonePiroxicam nanoparticles ODT[2]
Crospovidone10Slower wetting than this compoundPiroxicam nanoparticles ODT[2]
This compoundNot Specified17 - 21ODTs[6]
CrospovidoneNot Specified9 - 12ODTs[6]

Table 3: Hardness and Friability

SuperdisintegrantConcentration (%)Hardness (N)Friability (%)Formulation DetailsReference
This compoundNot SpecifiedLower hardness compared to crospovidoneReview of various ODTs[7]
CrospovidoneNot SpecifiedHigher hardness compared to this compoundReview of various ODTs[7]
This compoundNot Specified--Placebo ODTs[3]
CrospovidoneNot SpecifiedSignificantly higher tablet breaking force< 0.4 at highest compaction forcePlacebo ODTs[3]
This compound10-Better (lower) friability than crospovidonePiroxicam nanoparticles ODT[2]
Crospovidone10-Higher friability than this compoundPiroxicam nanoparticles ODT[2]

Table 4: Drug Release

SuperdisintegrantConcentration (%)Drug Release ProfileFormulation DetailsReference
This compound6-Sumatriptan succinate ODTs[4]
Crospovidone696.96% in 10 minutesSumatriptan succinate ODTs[4]
This compound & Crospovidone (1:1)6 (total)98.86% in 10 minutesSumatriptan succinate ODTs[4]
This compoundNot SpecifiedSlower drug releaseKetoprofen ODTs[5]
CrospovidoneNot SpecifiedFaster drug releaseKetoprofen ODTs[5]
This compound10Better dissolution profile than crospovidonePiroxicam nanoparticles ODT[2]
Crospovidone10Poorer dissolution profile than this compoundPiroxicam nanoparticles ODT[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key ODT evaluation tests.

1. ODT Preparation (Direct Compression)

  • Materials : Active pharmaceutical ingredient (API), superdisintegrant (this compound or crospovidone), filler-binder (e.g., mannitol), lubricant (e.g., magnesium stearate), and other excipients as required.

  • Procedure :

    • Weigh and sieve all ingredients through an appropriate mesh screen to ensure uniformity.

    • Premix the API and filler-binder in a V-blender for a specified duration (e.g., 15 minutes).

    • Add the superdisintegrant to the blend and mix for an additional period (e.g., 5-10 minutes).

    • Incorporate the lubricant and blend for a final, shorter duration (e.g., 2-5 minutes) to avoid over-lubrication.

    • Compress the final blend into tablets using a rotary tablet press with appropriate tooling and compression force.[1][2]

2. Disintegration Time Test (USP <701>)

  • Apparatus : USP disintegration apparatus with basket-rack assembly.

  • Medium : 900 mL of distilled water or other specified medium, maintained at 37 ± 2 °C.

  • Procedure :

    • Place one tablet in each of the six tubes of the basket.

    • Operate the apparatus, and record the time taken for each tablet to completely disintegrate and pass through the screen.

    • The ODT is considered to have passed the test if all tablets disintegrate within the specified time (typically ≤ 30 seconds for ODTs).[8]

3. Wetting Time Test

  • Apparatus : A petri dish (10 cm diameter), filter paper, and a stopwatch.

  • Medium : 10 mL of distilled water containing a water-soluble dye (e.g., eosin) to aid visualization.

  • Procedure :

    • Place a piece of filter paper (circular, 10 cm diameter) in the petri dish.

    • Add the colored water to the petri dish, ensuring the filter paper is completely wet.

    • Carefully place a tablet on the surface of the wet filter paper.

    • Start the stopwatch and record the time required for the colored water to completely wet the tablet.[9][10]

4. Tablet Hardness (Crushing Strength) Test

  • Apparatus : A calibrated tablet hardness tester.

  • Procedure :

    • Place a tablet diametrically between the two platens of the tester.

    • Apply a compressive force until the tablet fractures.

    • The force required to break the tablet is recorded in Newtons (N) or kiloponds (kp).

    • Repeat the test for a statistically relevant number of tablets (e.g., n=6 or 10) and calculate the average hardness.

5. Friability Test (USP <1216>)

  • Apparatus : A friabilator.

  • Procedure :

    • Take a pre-weighed sample of tablets (typically a number of tablets with a combined weight as close as possible to 6.5 g).

    • Place the tablets in the friabilator drum and rotate at 25 rpm for 4 minutes (100 rotations).

    • Remove the tablets, de-dust them carefully, and re-weigh them.

    • Calculate the percentage of weight loss (friability). A friability of less than 1% is generally considered acceptable.[8]

6. In Vitro Drug Release (Dissolution) Test (USP <711>)

  • Apparatus : USP dissolution apparatus (e.g., Apparatus 2 - Paddle).

  • Medium : A specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) maintained at 37 ± 0.5 °C.

  • Procedure :

    • Place one tablet in each dissolution vessel.

    • Operate the apparatus at a specified paddle speed (e.g., 50 rpm).

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Plot the cumulative percentage of drug released against time.

Visualizing the ODT Formulation and Evaluation Workflow

The following diagram illustrates the logical steps involved in the development and characterization of orally disintegrating tablets.

ODT_Workflow cluster_formulation Formulation Development cluster_evaluation Tablet Evaluation API API Selection Excipient Excipient Screening (Superdisintegrant, Filler, etc.) API->Excipient Blending Blending Excipient->Blending Compression Direct Compression Blending->Compression Hardness Hardness Compression->Hardness Friability Friability Compression->Friability Disintegration Disintegration Time Compression->Disintegration Wetting Wetting Time Compression->Wetting Dissolution Drug Release Compression->Dissolution

Caption: Workflow for ODT Formulation and Evaluation.

Concluding Remarks

The choice between this compound and crospovidone as a superdisintegrant for ODTs is not straightforward and depends on the specific formulation goals.

  • This compound often demonstrates effective disintegration at lower concentrations (around 2%).[1] Its wicking and swelling action contributes to rapid tablet breakup.[7] However, in some studies, it has been associated with longer disintegration times and a less favorable mouthfeel compared to crospovidone.[1][3]

  • Crospovidone typically requires a higher concentration (around 5%) to achieve optimal performance.[1] It is known for its rapid wicking action and ability to produce harder, less friable tablets, which can be advantageous for manufacturing and handling.[3] Several studies indicate that crospovidone can lead to faster disintegration and a smoother mouthfeel.[1][3]

Ultimately, the optimal superdisintegrant and its concentration must be determined through experimental studies that evaluate the critical quality attributes of the final ODT formulation. The data and protocols presented in this guide serve as a valuable resource for researchers and formulators in making informed decisions during the development of robust and effective orally disintegrating tablets.

References

Evaluating the performance of different commercial grades of croscarmellose sodium.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Croscarmellose sodium (CCS) is a vital superdisintegrant in oral solid dosage forms, facilitating the rapid breakdown of tablets and capsules to ensure timely drug release.[1][2][3] However, not all commercial grades of CCS are created equal. Variations in the source material (wood pulp or cotton linters), degree of substitution, particle size, and manufacturing processes can significantly impact its performance.[1][4][5] This guide provides an objective comparison of different commercial grades of this compound, supported by experimental data, to aid in the selection of the most suitable grade for your formulation needs.

Key Performance Indicators and Comparative Data

The efficacy of this compound is primarily evaluated based on its ability to promote rapid disintegration and dissolution. Key performance indicators include disintegration time, swelling index, and dissolution rate enhancement. The surrounding formulation, particularly the choice of fillers, can significantly influence the performance of CCS.[1]

Disintegration Time

Disintegration time is a critical quality attribute for immediate-release solid dosage forms. The studies summarized below highlight the comparative performance of various CCS grades in different tablet matrices.

Table 1: Comparison of Disintegration Times in Mannitol-Based Tablets (Water-Soluble Matrix)

CCS Grade/SupplierConcentration (% w/w)Tablet Hardness (N)Disintegration Time (s)
Control (No CCS)0~85126.5[1]
SOLUTAB® A (Roquette)181-87< 35[1]
SOLUTAB® EDP (Roquette)181-87< 35[1]
Excipient A (Wood Origin)181-87< 35[1]
Excipient B (Cotton Origin)181-87< 35[1]
SOLUTAB® A (Roquette)5~90-95≤ 40[1]
SOLUTAB® EDP (Roquette)5~90-95≤ 40[1]
Excipient A (Wood Origin)5~90-95≤ 40[1]
Excipient B (Cotton Origin)5~90-95≤ 40[1]

Table 2: Comparison of Disintegration Times in Microcrystalline Cellulose (MCC)-Based Tablets (Water-Insoluble Matrix)

CCS Grade/SupplierConcentration (% w/w)Tablet Hardness (N)Disintegration Time (s)
Control (No CCS)0~751724[1]
SOLUTAB® A (Roquette)175-77.5200-300[1]
SOLUTAB® EDP (Roquette)175-77.5200-300[1]
Excipient A (Wood Origin)175-77.5200-300[1]
Excipient B (Cotton Origin)175-77.5200-300[1]

Note: While specific brand names for "Excipient A" and "Excipient B" were not disclosed in the source, they represent commercially available grades derived from wood and cotton, respectively.[1]

Swelling and Water Uptake

The primary mechanism by which this compound facilitates disintegration is through rapid swelling upon contact with water.[1][3][6] This omnidirectional increase in particle size creates internal stress within the tablet, leading to its breakup.[1] Different brands of CCS can exhibit significant variations in their swelling properties, which can be influenced by factors such as particle size and the pH of the medium.[4][7]

One study highlighted that media with acidic pH can negatively impact the water uptake and swelling of all CCS brands, though to different extents.[4][7] It was also found that tablet disintegration times are inversely proportional to the swelling ability of the superdisintegrant.[4][7] Another study categorized CCS samples into low and high-swelling products, correlating high swelling with a more amorphous structure.[5]

Table 3: Physicochemical Properties of Different this compound Grades

PropertyAc-Di-Sol®Pharmacel® XLGeneral Range
Particle Size Distribution NMT 2% retained on #200 mesh; NMT 10% retained on #325 mesh[2]>90% < 45 µm; >98% < 100 µm[2]Varies significantly by grade[4][5]
Swelling Volume 4-8 times its original volume[2]-Swelling index of 65±1.7% v/v has been reported[6]
Specific Surface Area 0.81-0.83 m²/g[2]--
Bulk Density 0.529 g/cm³[2]--
Tapped Density 0.819 g/cm³[2]--

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the accurate evaluation and comparison of different this compound grades.

Tablet Preparation for Disintegration and Hardness Testing
  • Blending: The active pharmaceutical ingredient (API) and excipients, including the specified concentration of this compound, are blended. For wet granulations, CCS can be added both intra- and extragranularly.[2][6]

  • Lubrication: A lubricant, such as magnesium stearate (B1226849) (typically 1% w/w), is added to the blend.[1]

  • Compression: Tablets are compressed using a tablet press or a compaction simulator. It is critical to compress tablets to a consistent thickness and target hardness to ensure comparability.[1]

Disintegration Time Determination (USP <701>)
  • Apparatus: A standard USP disintegration apparatus is used.[1]

  • Medium: The disintegration medium is typically purified water or other specified media (e.g., 0.1 N HCl) maintained at 37 ± 2°C.

  • Procedure: One tablet is placed in each of the six tubes of the basket. The apparatus is operated, and the time taken for complete disintegration of all tablets is recorded. Complete disintegration is defined as the state in which no residue of the tablet, except for fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[1]

Dissolution Testing (USP <711>)
  • Apparatus: A USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[8]

  • Medium: The dissolution medium should be selected based on the drug substance's properties and is typically a buffered solution at a physiologically relevant pH (e.g., pH 1.2, 4.5, or 6.8).[9] The volume is generally 900 mL, maintained at 37 ± 0.5°C.[9]

  • Procedure: The tablet is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50 or 75 rpm).[9] At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows

Diagrams can effectively illustrate the logical flow of experiments and the relationships between different parameters.

Experimental_Workflow cluster_formulation Formulation Stage cluster_manufacturing Manufacturing Stage cluster_testing Performance Testing cluster_analysis Data Analysis F1 Select CCS Grade F3 Blending with API and other excipients F1->F3 T4 Swelling Index Measurement F1->T4 F2 Select Matrix (e.g., Mannitol, MCC) F2->F3 F4 Lubrication (e.g., 1% Mg Stearate) F3->F4 M1 Tablet Compression (Control Thickness & Hardness) F4->M1 T1 Hardness Testing M1->T1 T2 Disintegration Test (USP <701>) M1->T2 T3 Dissolution Test (USP <711>) M1->T3 A1 Compare Performance (Disintegration Time, Dissolution Rate) T1->A1 T2->A1 T3->A1 T4->A1

Caption: Workflow for Comparative Evaluation of this compound Grades.

Disintegration_Mechanism Tablet Intact Tablet in Aqueous Medium Wicking Wicking Action (Water Penetration) Tablet->Wicking Swelling Rapid Swelling of CCS Particles Wicking->Swelling Stress Internal Stress on Tablet Matrix Swelling->Stress Disintegration Tablet Breakup into Smaller Granules/Particles Stress->Disintegration Dissolution API Dissolution Disintegration->Dissolution

Caption: Mechanism of Tablet Disintegration Facilitated by this compound.

Conclusion

The selection of a suitable commercial grade of this compound requires careful consideration of its intrinsic properties and its interaction with the other components of the tablet formulation. While many grades may appear comparable under certain conditions, such as in highly soluble matrices, performance differences become more apparent in challenging formulations, for instance, those with insoluble fillers.[1] Factors such as particle size, swelling capacity, and even the viscosity of the gel layer formed upon hydration can significantly influence disintegration and dissolution.[1][10] Therefore, it is imperative for formulation scientists to conduct comparative studies using their specific drug and excipient blends to identify the optimal grade of this compound for their application.

References

A comparative analysis of the swelling properties of various superdisintegrants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of solid oral dosage forms, the rapid disintegration of the tablet or capsule is crucial for ensuring timely drug dissolution and subsequent absorption. Superdisintegrants are a class of pharmaceutical excipients that are added to formulations to facilitate this process. Their efficacy is largely attributed to their ability to rapidly swell in the presence of aqueous fluids, leading to the mechanical breakup of the dosage form. This guide provides a comparative analysis of the swelling properties of three widely used superdisintegrants: Croscarmellose Sodium (CCS), Crospovidone, and Sodium Starch Glycolate (SSG).

The primary mechanisms by which superdisintegrants exert their action include swelling, wicking (capillary action), and deformation recovery.[1][2] Swelling is considered a key mechanism for many superdisintegrants, where the absorption of water leads to an increase in the volume of the disintegrant particles, thereby creating internal pressure that breaks the tablet matrix apart.[1][2]

Comparative Swelling Properties

The swelling properties of superdisintegrants can be quantified by various parameters, most notably the swelling index and water uptake capacity. The following table summarizes the comparative swelling properties of CCS, Crospovidone, and SSG based on data from various studies. It is important to note that the values can vary depending on the specific grade of the material and the experimental conditions under which they were measured.

SuperdisintegrantSwelling Index (% v/v)Water Uptake/Absorption RatioKey Swelling Characteristics
This compound (CCS) 65 ± 1.7[3]HighSwells 4-8 times its original volume.[3] Exhibits both swelling and wicking actions due to its fibrous structure.[3] Swelling is rapid and multi-dimensional.
Crospovidone 58 ± 1.5[3]HighSwells rapidly without gelling due to its high crosslink density.[3] Acts via a combination of swelling and wicking, facilitated by its porous particle morphology.[3][4]
Sodium Starch Glycolate (SSG) 52 ± 1.2[3]Very HighCan absorb up to 20-30 times its weight in water. Swells uniformly in all directions. High concentrations can lead to gelling, which may hinder disintegration.[3]

Mechanisms of Action: A Closer Look

The disintegration process is a result of the interplay between different mechanisms. While swelling is a primary driver, the unique structural properties of each superdisintegrant lead to variations in their overall performance.

This compound (CCS) , a cross-linked derivative of carboxymethylcellulose, has a fibrous structure that promotes rapid water uptake through wicking, followed by significant swelling.[3] This dual mechanism makes it a highly effective disintegrant.

Crospovidone , a highly cross-linked polymer of N-vinyl-2-pyrrolidone, possesses a porous, non-gelling nature.[3][4] This allows for rapid water penetration into the tablet core through capillary action, followed by swelling of the individual particles.

Sodium Starch Glycolate (SSG) is a modified starch that exhibits the highest swelling capacity among the three.[5] Upon contact with water, it swells rapidly and extensively in three dimensions, exerting considerable force on the surrounding excipients.[2]

Experimental Protocols

The following are detailed methodologies for determining the key swelling properties of superdisintegrants.

Determination of Swelling Index

This method quantifies the increase in volume of a superdisintegrant upon hydration.

Materials:

  • Superdisintegrant powder

  • Graduated cylinder (10 mL or 25 mL)

  • Distilled water or a suitable buffer solution

  • Spatula

  • Weighing balance

Procedure:

  • Accurately weigh 1.0 g of the superdisintegrant powder.

  • Carefully add the powder to a clean, dry graduated cylinder.

  • Record the initial volume of the powder in the cylinder (V_initial).

  • Gently add 10 mL of distilled water or the chosen buffer solution to the graduated cylinder.

  • Allow the superdisintegrant to hydrate (B1144303) and swell for a specified period (e.g., 4 hours or until a constant volume is observed).

  • Record the final volume of the swollen superdisintegrant (V_final).

  • Calculate the swelling index using the following formula: Swelling Index (%) = [(V_final - V_initial) / V_initial] x 100

Swelling_Index_Workflow cluster_prep Preparation cluster_hydration Hydration cluster_calc Calculation weigh Weigh 1.0g of Superdisintegrant add_to_cylinder Add to Graduated Cylinder weigh->add_to_cylinder record_initial_vol Record Initial Volume (V_initial) add_to_cylinder->record_initial_vol add_water Add 10mL of Water/Buffer record_initial_vol->add_water hydrate Allow to Swell (e.g., 4 hours) add_water->hydrate record_final_vol Record Final Volume (V_final) hydrate->record_final_vol calculate Calculate Swelling Index: [(V_final - V_initial) / V_initial] x 100 record_final_vol->calculate

Workflow for Determining Swelling Index
Determination of Water Uptake (Gravimetric Method)

This method measures the amount of water absorbed by a superdisintegrant over time.

Materials:

  • Superdisintegrant powder

  • Sintered glass crucible or a similar porous container

  • Beaker

  • Distilled water or a suitable buffer solution

  • Stopwatch

  • Weighing balance

Procedure:

  • Accurately weigh a clean, dry sintered glass crucible (W_initial).

  • Add a known weight of the superdisintegrant powder (e.g., 0.5 g) to the crucible.

  • Place the crucible in a beaker containing distilled water or the chosen buffer, ensuring the water level is just below the top of the powder bed.

  • At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30 minutes), remove the crucible from the beaker.

  • Carefully blot the bottom of the crucible to remove excess water.

  • Weigh the crucible containing the hydrated superdisintegrant (W_t).

  • Calculate the water uptake at each time point using the following formula: Water Uptake (g/g) = (W_t - W_initial - Weight of dry powder) / Weight of dry powder

Water_Uptake_Workflow cluster_setup Setup cluster_absorption Absorption cluster_analysis Analysis weigh_crucible Weigh Sintered Glass Crucible (W_initial) add_powder Add Known Weight of Superdisintegrant weigh_crucible->add_powder place_in_water Place Crucible in Water/Buffer add_powder->place_in_water start_timer Start Stopwatch place_in_water->start_timer remove_at_intervals Remove at Predetermined Time Intervals start_timer->remove_at_intervals blot_excess Blot Excess Water remove_at_intervals->blot_excess weigh_hydrated Weigh Hydrated Sample (W_t) blot_excess->weigh_hydrated calculate_uptake Calculate Water Uptake: (W_t - W_initial - W_powder) / W_powder weigh_hydrated->calculate_uptake plot_data Plot Water Uptake vs. Time calculate_uptake->plot_data

Workflow for Determining Water Uptake

Conclusion

The choice of a superdisintegrant is a critical formulation decision that can significantly impact the performance of a solid oral dosage form. This compound, Crospovidone, and Sodium Starch Glycolate each offer a unique combination of swelling and wicking properties. A thorough understanding of their comparative swelling characteristics, supported by robust experimental data, enables formulation scientists to select the most appropriate agent to achieve desired disintegration times and, ultimately, optimal drug delivery. The experimental protocols provided in this guide offer a standardized approach to evaluating the swelling properties of these and other superdisintegrants.

References

Superdisintegrants: A Comparative Guide to Their Impact on Tablet Friability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of excipients on the final dosage form is paramount. Among these, superdisintegrants play a crucial role in the disintegration and subsequent dissolution of oral solid dosage forms. This guide provides a comparative analysis of three commonly used superdisintegrants—Croscarmellose Sodium (CCS), Sodium Starch Glycolate (B3277807) (SSG), and Crospovidone (CP)—with a specific focus on their effect on tablet friability, supported by experimental data.

The selection of an appropriate superdisintegrant is a critical step in tablet formulation, influencing not only the disintegration time but also the mechanical integrity of the tablet, including its friability.[1] Friability, the tendency of a tablet to chip, crumble, or break during handling, is a key quality attribute that ensures the tablet can withstand the rigors of manufacturing, packaging, transportation, and handling by the patient.[1] While superdisintegrants are primarily added to promote tablet breakup, their physicochemical properties can also affect the tablet's hardness and friability.[2]

Mechanisms of Action

Superdisintegrants primarily work through three main mechanisms: swelling, wicking, and deformation recovery.[3]

  • Swelling: This is the most widely accepted mechanism, where the superdisintegrant absorbs water and swells, creating an internal pressure that breaks the tablet apart.[3][4] Sodium starch glycolate is known to swell significantly, up to 7-12 times its volume.[5]

  • Wicking (Capillary Action): This involves the drawing of water into the porous network of the tablet, which leads to the disruption of intermolecular bonds and subsequent disintegration.[2][4] this compound and crospovidone are known to utilize this mechanism.[2][4]

  • Deformation Recovery: Some superdisintegrants are believed to regain their original shape after compression when they come into contact with water, which can also contribute to tablet disintegration.[3]

Comparative Analysis of Superdisintegrant Performance

The choice of superdisintegrant and its concentration can have a significant impact on the friability of the tablet. Generally, a lower friability value (typically less than 1%) is desirable. The following table summarizes experimental data from various studies comparing the effects of this compound, Sodium Starch Glycolate, and Crospovidone on tablet friability and other key parameters.

SuperdisintegrantConcentration (% w/w)Model DrugHardness ( kg/cm ²)Friability (%)Disintegration Time (s)Reference
This compound (CCS)2Salbutamol Sulphate3.9 ± 0.10.7132.13 ± 2.11[5]
Sodium Starch Glycolate (SSG)2Salbutamol Sulphate--28.37 ± 2.26[5]
Crospovidone (CP)5Ibuprofen (B1674241)3.0 - 4.0< 1.054[6]
This compound (CCS)5Ibuprofen3.0 - 4.0< 1.0-[6]
Sodium Starch Glycolate (SSG)5Ibuprofen3.0 - 4.0< 1.0-[6]
Crospovidone (CP)-Ketoprofen3.92 ± 0.280.48 ± 0.21-[7]
This compound (CCS)-Ketoprofen3.32 ± 0.320.68 ± 0.15-[7]
Sodium Starch Glycolate (SSG)-Ketoprofen---[7]
Crospovidone (CP)5Stevia-< 1.038 ± 0.894[8][9]
This compound (CCS)5Stevia-< 1.0> 38[8][9]
Sodium Starch Glycolate (SSG)5Stevia-< 1.0> 38[8][9]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in formulations and testing conditions.

From the available data, it is evident that all three superdisintegrants can be used to formulate tablets with acceptable friability (less than 1%). In a study with Ketoprofen ODTs, tablets containing crospovidone exhibited lower friability compared to those with this compound.[7] Another study on ibuprofen tablets found that crospovidone resulted in the least friability.[6] This suggests that the unique particle morphology and high compressibility of crospovidone may contribute to stronger tablet integrity.[2]

Experimental Protocols

The following is a generalized experimental protocol for the preparation of tablets and the evaluation of their friability, based on standard pharmaceutical practices.

Tablet Preparation (Direct Compression Method)
  • Sieving: Pass the active pharmaceutical ingredient (API), superdisintegrant, and other excipients (e.g., diluent, binder, lubricant) through an appropriate sieve to ensure uniformity of particle size.

  • Blending: Blend the sieved API and excipients (except the lubricant) in a suitable blender for a specified time to achieve a homogenous mixture.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (typically 2-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be adjusted to achieve the target tablet hardness.

Friability Testing

The friability of the tablets is determined using a Roche friabilator, following the procedure outlined in the United States Pharmacopeia (USP).[10][11]

  • Sample Preparation: Take a sample of tablets (for tablets with a unit weight of 650 mg or less, take a sample as close as possible to 6.5 g; for tablets over 650 mg, take 10 whole tablets).[10][11] Carefully dedust the tablets before testing.

  • Initial Weighing: Accurately weigh the tablet sample.

  • Tumbling: Place the tablets in the friabilator drum and rotate it 100 times at a speed of 25 ± 1 rpm.[11]

  • Final Weighing: After 100 rotations, remove the tablets from the drum, carefully dedust them again, and accurately reweigh the sample.

  • Calculation: Calculate the percentage of weight loss using the following formula:

    % Friability = [(Initial Weight - Final Weight) / Initial Weight] x 100

A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most tablets.[11]

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the effect of different superdisintegrants on tablet friability.

G A Material Dispensing & Sieving (API, Superdisintegrants, Excipients) B Blending of API & Excipients A->B C Lubrication B->C D Tablet Compression C->D E Tablet Evaluation D->E F Hardness Testing E->F G Friability Testing E->G H Disintegration Testing E->H I Data Analysis & Comparison F->I G->I H->I

Figure 1. Experimental workflow for comparing superdisintegrant effects.

Conclusion

The selection of a superdisintegrant has a demonstrable effect on the friability of tablets. While this compound, Sodium Starch Glycolate, and Crospovidone can all be used to produce tablets with acceptable mechanical strength, the available data suggests that crospovidone may offer an advantage in terms of lower friability. This can be attributed to its unique combination of wicking and swelling mechanisms, as well as its high compressibility.[2][4] However, the optimal choice of superdisintegrant will ultimately depend on the specific formulation, including the properties of the active pharmaceutical ingredient and other excipients, as well as the desired disintegration characteristics. Therefore, it is crucial for formulation scientists to conduct comparative studies to determine the most suitable superdisintegrant for their specific application.

References

The Impact of Excipient Interactions on the Performance of Croscarmellose Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethylcellulose, is a widely utilized superdisintegrant in the pharmaceutical industry, prized for its ability to facilitate the rapid breakdown of solid dosage forms.[1][2] Its efficacy, however, is not absolute and can be significantly influenced by interactions with other excipients within a formulation. This guide provides a comparative analysis of this compound's performance in the presence of various excipients, supported by experimental data, to aid in the rational formulation of robust oral solid dosage forms.

Performance Comparison of Superdisintegrants

The selection of a superdisintegrant is a critical step in tablet formulation, directly impacting drug release and bioavailability. This compound is often compared with other common superdisintegrants such as sodium starch glycolate (B3277807) (SSG) and crospovidone.

Studies have shown that this compound can be highly effective even at low concentrations.[3] For instance, in orally disintegrating tablets (ODTs), 2% Ac-Di-Sol (a brand of this compound) was found to be the optimal level for achieving rapid disintegration, whereas crospovidone and sodium starch glycolate required higher concentrations of 5%.[3] The primary mechanism of action for this compound is its high swelling capacity upon contact with water, which creates internal pressure leading to tablet disintegration.[1][2][4] This is coupled with a wicking action that draws water into the tablet matrix.[2]

SuperdisintegrantOptimal Use Level (in ODTs)[3]Primary Mechanism of Action[4]Key Performance Characteristics
This compound (CCS) 2%Swelling and WickingRapid disintegration, effective at low concentrations.[3] Performance can be affected by pH and presence of certain lubricants.[5][6]
Sodium Starch Glycolate (SSG) 5%SwellingHigh water absorption. Can form a viscous gel at higher concentrations, potentially slowing disintegration.[7]
Crospovidone 5%Wicking, Swelling, and Shape RecoveryRapidly draws water into the tablet. Less prone to gel formation.[4][8]

Interaction with Common Excipients

The performance of this compound can be modulated by its interaction with other components of the tablet formulation.

Fillers and Binders

The choice of filler can significantly impact the disintegration time of tablets containing this compound. For example, in a study comparing mannitol-based and microcrystalline cellulose (B213188) (MCC)-based tablets, the addition of 1% w/w CCS resulted in a disintegration time of under 35 seconds for mannitol (B672) tablets, a significant reduction from the 126.5 seconds without a disintegrant.[9] In MCC-based tablets, 1% w/w CCS reduced the disintegration time from over 28 minutes to around 200-300 seconds.[9] The mode of incorporation of this compound (intragranular vs. extragranular) can also play a role, with intragranular addition sometimes leading to faster dissolution rates.[10]

Lubricants

Magnesium stearate (B1226849), a common lubricant, is known to be hydrophobic and can form a film around other excipients, which may retard water penetration and delay disintegration and dissolution.[6] This interaction can diminish the effectiveness of strongly swelling disintegrants like this compound.[6] The duration of mixing with magnesium stearate should be carefully controlled to minimize this negative impact.

Alkaline Excipients

A significant incompatibility has been observed between this compound and alkaline excipients.[5][11][12] Under basic conditions (pH > 9), the ester cross-links in this compound can hydrolyze.[5][12] This hydrolysis leads to the formation of more water-soluble by-products, which can create a viscous gel-like barrier upon moisture absorption, thereby slowing down tablet dissolution.[5][12] This effect is proportional to both the alkalinity of the formulation and the concentration of this compound.[5] In such cases, a non-ionic disintegrant like crospovidone may be a more suitable alternative.[11][12]

Experimental Protocols

The following are generalized methodologies for evaluating the performance of this compound and its interactions with other excipients.

Tablet Preparation (Direct Compression)
  • Blending: Weigh and blend the active pharmaceutical ingredient (API), filler (e.g., mannitol, microcrystalline cellulose), and this compound in a V-blender for a specified time (e.g., 15 minutes).

  • Lubrication: Add the lubricant (e.g., magnesium stearate) and blend for a shorter duration (e.g., 2-5 minutes).

  • Compression: Compress the blend into tablets of a target weight and hardness using a tablet press.

Tablet Evaluation
  • Hardness: Measure the crushing strength of a set number of tablets using a tablet hardness tester.

  • Friability: Determine the weight loss of a sample of tablets after being subjected to a specified number of rotations in a friability tester.

  • Disintegration Test: Measure the time required for tablets to disintegrate in a specified medium (e.g., water at 37°C) using a USP disintegration apparatus.[3]

  • Dissolution Test: Evaluate the rate and extent of drug release from the tablets in a specified dissolution medium using a USP dissolution apparatus (e.g., Apparatus 2, paddle). Samples are collected at predetermined time points and analyzed by a suitable analytical method like HPLC.

Drug-Excipient Compatibility Studies

Several analytical techniques can be employed to assess the compatibility between this compound and other excipients:

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify physical and chemical interactions by observing changes in melting points, and the appearance of new peaks or shifts in existing peaks in the thermograms of drug-excipient mixtures.[13][14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify chemical interactions by detecting changes in the functional groups of the API and excipients.[13][16] The appearance or disappearance of characteristic peaks in the spectra of the mixture compared to the individual components can indicate an interaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to detect and quantify the formation of degradation products resulting from interactions between the drug and excipients under stress conditions (e.g., elevated temperature and humidity).[13][17]

Visualizing Workflows and Mechanisms

To better understand the processes involved in evaluating this compound and its mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_formulation Tablet Formulation cluster_evaluation Tablet Evaluation cluster_compatibility Compatibility Assessment A API & Excipient Weighing B Blending (API, Filler, CCS) A->B C Lubricant Addition B->C D Final Blending C->D E Tablet Compression D->E J DSC Analysis D->J K FTIR Spectroscopy D->K L HPLC Stability Studies D->L F Hardness Testing E->F G Friability Testing E->G H Disintegration Testing E->H I Dissolution Testing E->I

Caption: Experimental workflow for tablet formulation and evaluation.

CCS_Mechanism A Tablet in Aqueous Medium B Water Penetration A->B C CCS Swelling B->C D Wicking Action B->D E Internal Pressure Buildup C->E D->E F Tablet Disintegration E->F

Caption: Mechanism of action of this compound.

References

The Disintegration Duel: A Comparative Guide to Superdisintegrants in Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: In the fast-paced world of pharmaceutical development, the rapid disintegration of solid oral dosage forms is paramount for achieving the desired therapeutic effect. Superdisintegrants, a class of pharmaceutical excipients, play a pivotal role in this process, accelerating the breakdown of tablets and capsules to enhance drug dissolution and bioavailability. This guide provides an objective comparison of three widely used superdisintegrants—Croscarmellose Sodium, Sodium Starch Glycolate, and Crospovidone—supported by experimental data to aid researchers, scientists, and drug development professionals in their formulation decisions.

The efficacy of these superdisintegrants is not uniform and can be influenced by their chemical nature, mechanism of action, and concentration in the formulation. Understanding these differences is crucial for optimizing drug release profiles. This guide delves into a comparative analysis based on key performance indicators such as wetting time, disintegration time, and cumulative drug release, using ketoprofen (B1673614), a common non-steroidal anti-inflammatory drug (NSAID), as a model.

Performance Data at a Glance: Superdisintegrants Head-to-Head

The selection of an appropriate superdisintegrant is a critical step in the formulation of immediate-release tablets. The following table summarizes the comparative performance of this compound, Sodium Starch Glycolate, and Crospovidone in orally disintegrating tablets (ODTs) containing ketoprofen. The data highlights the distinct advantages each excipient offers in terms of disintegration and dissolution characteristics.

SuperdisintegrantWetting Time (seconds)Disintegration Time (seconds)Cumulative Drug Release (%) after 10 minCumulative Drug Release (%) after 30 min
This compound 44.33 ± 2.4839.27 ± 3.2564.33 ± 0.89>90%
Sodium Starch Glycolate 62.00 ± 2.3147.67 ± 1.1576.77 ± 0.91>95%
Crospovidone 34.67 ± 3.1045.33 ± 2.58>95.00 >99%

Data is presented as mean ± standard deviation. The study from which this data is derived shows that while all three superdisintegrants are effective, Crospovidone exhibited the shortest wetting time and led to the most rapid and complete drug release for ketoprofen ODTs within the initial 10 minutes[1].

Unveiling the Mechanisms: How They Work

The varied performance of these superdisintegrants can be attributed to their distinct mechanisms of action:

  • This compound (CCS): This cross-linked cellulose (B213188) derivative utilizes a combination of swelling and wicking (capillary action) to draw water into the tablet matrix, causing it to break apart. It is known for its high swelling capacity[2].

  • Sodium Starch Glycolate (SSG): A modified starch, SSG also swells rapidly upon contact with water, leading to the mechanical disruption of the tablet structure[2].

  • Crospovidone (CP): This highly porous, cross-linked polymer primarily acts through capillary action, rapidly wicking water into the tablet. Its unique particle morphology contributes to its high interfacial activity, which can also enhance the dissolution of poorly soluble drugs[2].

Experimental Protocols: A Blueprint for Assessment

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following outlines the methodologies for key experiments cited in the evaluation of superdisintegrants.

Tablet Formulation via Direct Compression

Direct compression is a streamlined and cost-effective method for tablet manufacturing[3].

  • Materials:

    • Active Pharmaceutical Ingredient (API) (e.g., Ketoprofen)

    • Superdisintegrant (this compound, Sodium Starch Glycolate, or Crospovidone)

    • Diluent (e.g., Microcrystalline Cellulose)

    • Lubricant (e.g., Magnesium Stearate)

    • Glidant (e.g., Colloidal Silicon Dioxide)

  • Procedure:

    • The API and superdisintegrant are accurately weighed and sifted through an appropriate mesh sieve.

    • The diluent is added and blended with the API and superdisintegrant in a suitable blender for a specified time to ensure uniformity.

    • The lubricant and glidant are then added to the blend and mixed for a shorter duration to prevent over-lubrication.

    • The final blend is then compressed into tablets using a rotary tablet press with specific tooling. Tablet weight, hardness, and thickness are monitored throughout the compression process.

In-Vitro Disintegration Test (as per USP <701>)

This test evaluates the time it takes for a tablet to break down into smaller particles under standardized conditions[4][5][6].

  • Apparatus: USP Disintegration Apparatus (Basket-Rack Assembly).

  • Procedure:

    • One tablet is placed in each of the six tubes of the basket-rack assembly.

    • The assembly is immersed in a beaker containing 900 mL of purified water or other specified medium, maintained at 37 ± 2°C.

    • The apparatus is operated, causing the basket to move up and down at a constant frequency.

    • The time taken for all six tablets to completely disintegrate (i.e., no solid residue remains on the screen) is recorded.

In-Vitro Dissolution Test (as per USP <711>)

This test measures the rate and extent of drug release from the tablet into a dissolution medium[7][8].

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Procedure:

    • The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer for ketoprofen), maintained at 37 ± 0.5°C[1].

    • The paddle speed is set to a specified rate (e.g., 50 rpm)[9].

    • A single tablet is dropped into the vessel.

    • Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 20, 30 minutes).

    • The amount of dissolved drug in each sample is quantified using a validated analytical method, such as UV-Vis spectrophotometry.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the logical flow from formulation to final data analysis.

ExperimentalWorkflow Formulation Tablet Formulation (Direct Compression) PreCompression Pre-Compression Blend Evaluation Formulation->PreCompression Blend Compression Tablet Compression PreCompression->Compression QC_Tests Tablet Quality Control (Hardness, Friability, etc.) Compression->QC_Tests Tablets Disintegration In-Vitro Disintegration Test QC_Tests->Disintegration Dissolution In-Vitro Dissolution Test QC_Tests->Dissolution Analysis Data Analysis & Comparison Disintegration->Analysis Disintegration Time Dissolution->Analysis Drug Release Profile

Caption: Experimental workflow for assessing superdisintegrant impact.

Conclusion

The choice of superdisintegrant significantly impacts the drug release profile of immediate-release tablets. While this compound and Sodium Starch Glycolate are effective disintegrants, the experimental data for ketoprofen ODTs suggests that Crospovidone can offer superior performance in terms of rapid wetting and achieving a faster and more complete drug release. However, it is imperative for formulation scientists to conduct comparative studies with their specific API and formulation matrix to select the optimal superdisintegrant that meets the desired product performance characteristics. The detailed experimental protocols provided in this guide serve as a foundation for conducting such critical evaluations.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory materials is a critical component of research integrity and workplace safety. For scientists and professionals in drug development, understanding the correct disposal procedures for common excipients like croscarmellose sodium is paramount. This guide provides a clear, step-by-step process for the proper disposal of this compound, aligning with standard safety protocols and regulatory guidelines.

This compound, a cross-linked polymer of carboxymethylcellulose sodium, is widely used as a disintegrant in pharmaceutical formulations. While it is not classified as a hazardous substance, proper disposal is necessary to prevent environmental contamination and maintain a safe laboratory environment.[1][2]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent the generation of dust and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE): Before handling a spill or waste this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Safety glasses

  • Impervious gloves

  • Dust respirator

Spill Cleanup Procedure:

  • Secure the Area: Cordon off the spill area to prevent further dispersal.

  • Avoid Dust Generation: Use dry clean-up methods. Do not use air hoses for cleaning.[3]

  • Containment: Sweep or shovel the spilled material.[3] For larger spills, use a shovel to place the material into a suitable waste disposal container.[4][5]

  • Collection: Place the swept or vacuumed material into a clean, dry, sealable, and properly labeled container.[3][4]

  • Decontamination: After the bulk of the material has been removed, clean the contaminated surface by spreading water and dispose of the cleaning materials according to local regulations.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with federal, state, and local environmental control regulations.[4][6]

  • Waste Collection:

    • Place unused or waste this compound in a designated, clearly labeled, and sealed container.[3]

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Disposal Method:

    • Landfill: As this compound is generally considered non-hazardous, disposal in a licensed landfill may be an option, provided it is in accordance with local regulations.[7]

    • Incineration: A preferred method for pharmaceutical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] This method ensures complete destruction of the compound.

    • Prohibited Disposal: Do not dispose of this compound by flushing it down the drain or into sewers or waterways.[1][3][4] This is to prevent potential environmental contamination.

Regulatory Compliance

It is the responsibility of the user to determine, at the time of disposal, whether the product meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] However, this compound is not typically classified as hazardous waste.[2][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Croscarmellose_Sodium_Disposal cluster_start Start cluster_assessment Initial Assessment cluster_spill_response Spill Response cluster_disposal_path Disposal Pathway start This compound Waste Generated spill Is it a spill? start->spill contaminated Is it contaminated with hazardous material? spill->contaminated No spill_procedure Follow Spill Cleanup Procedure: - Wear appropriate PPE - Use dry cleanup methods - Contain and collect in a sealed container spill->spill_procedure non_hazardous Treat as Non-Hazardous Waste contaminated->non_hazardous No hazardous Treat as Hazardous Waste contaminated->hazardous Yes spill_procedure->contaminated consult_ehs Consult Institutional EHS Guidelines incineration Preferred Method: Incineration consult_ehs->incineration landfill Alternative: Licensed Landfill (if permitted) consult_ehs->landfill prohibited Prohibited: Do Not Sewer consult_ehs->prohibited non_hazardous->consult_ehs hazardous->consult_ehs

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Guide to Handling Croscarmellose Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Croscarmellose sodium in a laboratory setting.

This compound is a widely utilized excipient in pharmaceutical development, valued for its properties as a disintegrant. While generally not classified as a hazardous substance, adherence to proper safety procedures is paramount to ensure the well-being of laboratory personnel and to prevent contamination. This guide provides immediate, essential information on personal protective equipment, operational handling, and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and prevent irritation.[1][2][3]

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields, chemical splash goggles, or a full face shieldTo protect eyes from dust particles that may cause irritation.[4]
Hand Protection Nitrile or other impervious glovesTo prevent skin contact and potential mild irritation.[4]
Body Protection Laboratory coatTo protect clothing and skin from dust contamination.[4]
Respiratory Protection Not generally required with adequate ventilationIf dust is generated and ventilation is insufficient, a suitable respirator should be used to prevent inhalation.[1]

Operational Plan: Safe Handling Procedures

Proper handling techniques are crucial to minimize the generation of dust and prevent accidental exposure.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area.[2][5][6] The use of a local exhaust ventilation system is recommended to control dust at the source.[1]

Work Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: When weighing or transferring this compound powder, do so carefully to minimize dust generation.[2][6] Avoid scooping in a manner that creates airborne particles.

  • Mixing: When mixing with other substances, add the this compound slowly to the liquid to prevent clumping and reduce dust.

  • Cleaning: Clean work surfaces and equipment with a suitable detergent or solvent after use.[4] Wet wiping or vacuuming with a HEPA-filtered vacuum is preferred over dry sweeping to avoid dispersing dust.[4]

  • Hygiene: After removing gloves, wash hands and other exposed skin thoroughly.[4] Do not eat, drink, or smoke in areas where this compound is handled.[1]

Disposal Plan

Uncontaminated this compound can typically be disposed of as non-hazardous waste, but always in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, wipes) in a designated, labeled container.[1][2]

  • Container Management: Keep waste containers tightly closed.[2][5]

  • Spill Response: In the event of a spill, avoid generating dust.[4][6]

    • For small spills, carefully sweep or vacuum the material into a suitable disposal container.[4]

    • For large spills, wear appropriate PPE and contain the spill.[2]

  • Final Disposal: Dispose of the waste container according to your institution's and local environmental regulations. Do not allow the product to enter drains or waterways.[7]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) handle1 Carefully Dispense/Weigh Powder prep1->handle1 prep2 Ensure Adequate Ventilation prep2->handle1 handle2 Minimize Dust Generation handle1->handle2 clean1 Clean Work Area (Wet Wipe/HEPA Vacuum) handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Wash Hands and Exposed Skin clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Croscarmellose sodium
Reactant of Route 2
Croscarmellose sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.